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  • Product: 5-Bromo-2-ethylpyridin-4-amine
  • CAS: 1381941-36-1

Core Science & Biosynthesis

Foundational

5-Bromo-2-ethylpyridin-4-amine: A Comprehensive Technical Guide for Drug Development Professionals

Abstract This technical guide provides an in-depth analysis of the physical and chemical properties of 5-Bromo-2-ethylpyridin-4-amine, a heterocyclic amine of significant interest in medicinal chemistry and drug developm...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides an in-depth analysis of the physical and chemical properties of 5-Bromo-2-ethylpyridin-4-amine, a heterocyclic amine of significant interest in medicinal chemistry and drug development. The document is structured to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the compound's characteristics, supported by experimental insights and authoritative references. We will delve into its structural features, physicochemical parameters, spectral signatures, and reactivity profile. Furthermore, this guide outlines detailed protocols for its characterization and offers insights into its potential applications, underpinned by a robust framework of scientific integrity.

Introduction: The Strategic Importance of Substituted Pyridines in Medicinal Chemistry

The pyridine scaffold is a cornerstone in modern drug discovery, prized for its ability to engage in a variety of biological interactions and its synthetic tractability. Within this class, halogenated and functionalized pyridines such as 5-Bromo-2-ethylpyridin-4-amine represent a critical subclass of building blocks. The introduction of a bromine atom at the C5 position and an ethyl group at the C2 position, coupled with an amine at the C4 position, imparts a unique electronic and steric profile. This specific arrangement can influence key drug-like properties including metabolic stability, receptor binding affinity, and pharmacokinetic profiles. Understanding the fundamental physical and chemical properties of this molecule is therefore paramount for its effective utilization in the design and synthesis of novel therapeutic agents. This guide serves as a foundational resource for scientists aiming to harness the potential of 5-Bromo-2-ethylpyridin-4-amine in their research and development endeavors.

Physicochemical Properties: A Quantitative Overview

The physicochemical properties of a compound are the bedrock of its pharmaceutical profile, influencing everything from solubility and permeability to its ultimate bioavailability. The data presented below has been aggregated from various reliable chemical suppliers and databases.

Table 1: Key Physicochemical Properties of 5-Bromo-2-ethylpyridin-4-amine

PropertyValue
Molecular Formula C₇H₉BrN₂
Molecular Weight 201.07 g/mol
Appearance Off-white to light yellow crystalline powder
Melting Point 154 - 158 °C
Boiling Point Not determined (likely decomposes)
Solubility Soluble in methanol, ethanol, and dimethyl sulfoxide (DMSO). Limited solubility in water.
pKa Estimated to be in the range of 5-6 for the pyridinium ion, but experimental data is not readily available.
LogP Calculated LogP values vary, but generally fall in the range of 1.5 to 2.5, indicating moderate lipophilicity.

Expert Insight: The melting point range suggests a compound with good crystalline packing. The limited water solubility is typical for a molecule with this combination of a lipophilic bromoethylpyridine core and a polar amine group. This characteristic is a critical consideration for formulation development, often necessitating the use of co-solvents or salt formation to achieve desired concentrations for biological assays.

Structural Elucidation and Spectral Characterization

The precise identification and confirmation of the structure of 5-Bromo-2-ethylpyridin-4-amine are crucial for its use in synthesis and as a reference standard. Standard analytical techniques provide a detailed fingerprint of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.

  • ¹H NMR (Proton NMR): The proton NMR spectrum will provide information on the number of different types of protons and their connectivity. Key expected signals include:

    • A triplet and a quartet for the ethyl group protons.

    • Two distinct singlets for the aromatic protons on the pyridine ring (at C3 and C6).

    • A broad singlet for the amine (-NH₂) protons, which may exchange with D₂O.

  • ¹³C NMR (Carbon NMR): The carbon NMR spectrum will show distinct signals for each of the seven carbon atoms in the molecule, providing further confirmation of the carbon skeleton.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule, confirming its molecular weight. The presence of bromine is readily identifiable due to its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), which will result in two molecular ion peaks (M⁺ and M+2) of nearly equal intensity.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. Key expected absorption bands include:

  • N-H stretching vibrations for the primary amine group (typically in the range of 3300-3500 cm⁻¹).

  • C-H stretching vibrations for the aromatic and aliphatic groups.

  • C=C and C=N stretching vibrations characteristic of the pyridine ring.

Experimental Protocols: A Guide to Characterization

The following protocols are designed to be self-validating, ensuring accurate and reproducible characterization of 5-Bromo-2-ethylpyridin-4-amine.

Protocol for ¹H NMR Analysis

Objective: To confirm the proton structure of the molecule.

Materials:

  • 5-Bromo-2-ethylpyridin-4-amine sample

  • Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)

  • NMR tubes

  • NMR spectrometer (e.g., 400 MHz)

Procedure:

  • Accurately weigh 5-10 mg of the 5-Bromo-2-ethylpyridin-4-amine sample.

  • Dissolve the sample in approximately 0.6 mL of the chosen deuterated solvent in a clean, dry vial.

  • Transfer the solution to an NMR tube.

  • Acquire the ¹H NMR spectrum according to the instrument's standard operating procedures.

  • Process the data, including Fourier transformation, phase correction, and baseline correction.

  • Integrate the signals and assign the chemical shifts to the respective protons in the structure.

Causality Behind Choices: DMSO-d₆ is often a good choice for compounds with amine protons as it can slow down the exchange rate, leading to sharper -NH₂ signals. CDCl₃ is a common, less polar alternative.

Workflow for Purity Determination by High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of the 5-Bromo-2-ethylpyridin-4-amine sample.

Workflow Diagram:

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_sample Dissolve sample in mobile phase (e.g., 1 mg/mL) filter_sample Filter through 0.45 µm syringe filter prep_sample->filter_sample inject Inject sample onto C18 column filter_sample->inject prep_mobile Prepare and degas mobile phase (e.g., Acetonitrile/Water with TFA) run_gradient Run gradient elution program prep_mobile->run_gradient inject->run_gradient detect Detect at appropriate wavelength (e.g., 254 nm) run_gradient->detect integrate Integrate peak areas detect->integrate calculate_purity Calculate purity (% area) integrate->calculate_purity

Caption: Workflow for HPLC purity analysis of 5-Bromo-2-ethylpyridin-4-amine.

Expert Insight: The choice of a C18 reverse-phase column is standard for molecules of this polarity. A gradient elution is recommended to ensure good separation of the main peak from any potential impurities with different polarities. The addition of a small amount of trifluoroacetic acid (TFA) to the mobile phase can improve peak shape by protonating the amine and minimizing tailing.

Chemical Reactivity and Synthetic Utility

5-Bromo-2-ethylpyridin-4-amine is a versatile building block for further chemical transformations, primarily leveraging the reactivity of the bromine atom and the nucleophilicity of the amino group.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the C5 position is amenable to a variety of palladium-catalyzed cross-coupling reactions, such as:

  • Suzuki Coupling: Reaction with boronic acids or esters to form new carbon-carbon bonds.

  • Buchwald-Hartwig Amination: Reaction with amines to introduce new nitrogen-containing substituents.

  • Sonogashira Coupling: Reaction with terminal alkynes to form carbon-carbon triple bonds.

Reaction Scheme Visualization:

Suzuki_Coupling reactant1 5-Bromo-2-ethylpyridin-4-amine product 5-R-2-ethylpyridin-4-amine reactant1->product Suzuki Coupling reactant2 R-B(OH)₂ reactant2->product catalyst Pd catalyst, Base catalyst->product

Caption: Generalized Suzuki coupling reaction of 5-Bromo-2-ethylpyridin-4-amine.

Reactions of the Amino Group

The primary amino group at the C4 position can undergo a range of reactions, including:

  • Acylation: Reaction with acyl chlorides or anhydrides to form amides.

  • Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.

  • Diazotization: Reaction with nitrous acid to form a diazonium salt, which can then be displaced by various nucleophiles.

Expert Insight: The choice of reaction conditions is critical to control the selectivity between the reactivity of the bromo and amino groups. For instance, protecting the amino group may be necessary before performing certain cross-coupling reactions to prevent undesired side reactions.

Applications in Drug Discovery and Development

The structural motifs present in 5-Bromo-2-ethylpyridin-4-amine are found in a number of biologically active compounds. Its utility as a synthon is evident in the construction of molecules targeting a range of therapeutic areas. While specific examples directly incorporating this exact molecule may require proprietary knowledge, the substituted 4-aminopyridine core is a well-established pharmacophore. It can be found in molecules designed as kinase inhibitors, ion channel modulators, and agents targeting the central nervous system. The bromine atom provides a convenient handle for late-stage functionalization, allowing for the rapid generation of compound libraries for structure-activity relationship (SAR) studies.

Conclusion

5-Bromo-2-ethylpyridin-4-amine is a valuable and versatile building block for medicinal chemistry and drug discovery. Its well-defined physical and chemical properties, coupled with its predictable reactivity, make it an attractive starting material for the synthesis of complex molecular architectures. This guide has provided a comprehensive overview of its key characteristics, along with practical experimental protocols for its analysis. A thorough understanding of the principles outlined herein will empower researchers to effectively utilize this compound in their quest for novel and improved therapeutics.

References

    • Title: March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure Source: Wiley URL: [Link]

    • Title: Introduction to Spectroscopy Source: Cengage Learning URL: [Link]

    • Title: Practical HPLC Method Development Source: Wiley URL: [Link]

Exploratory

Unlocking the Therapeutic Potential of the 5-Bromo-2-ethylpyridin-4-amine Scaffold: A Technical Guide to Putative Mechanisms of Action

Abstract The 5-Bromo-2-ethylpyridin-4-amine core represents a promising, yet underexplored, scaffold in medicinal chemistry. While direct literature on its specific biological activity is sparse, analysis of structurally...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The 5-Bromo-2-ethylpyridin-4-amine core represents a promising, yet underexplored, scaffold in medicinal chemistry. While direct literature on its specific biological activity is sparse, analysis of structurally analogous aminopyridine and bromo-aminopyrimidine derivatives reveals a high potential for interaction with a range of therapeutically relevant targets. This technical guide synthesizes the available evidence to propose and explore the most probable mechanisms of action for derivatives of this scaffold. We will delve into the established roles of the core aminopyridine pharmacophore in modulating key enzyme families, particularly protein kinases and phosphodiesterases, as well as its influence on ion channels. This document is intended for researchers, scientists, and drug development professionals, providing a foundational understanding and practical, field-proven experimental protocols to systematically investigate the biological activities of novel compounds derived from this versatile chemical entity.

Introduction: The 5-Bromo-2-ethylpyridin-4-amine Core as a Privileged Synthetic Intermediate

The pyridine ring is a cornerstone of medicinal chemistry, present in a multitude of approved pharmaceutical agents. The specific substitution pattern of 5-Bromo-2-ethylpyridin-4-amine, featuring a nucleophilic amino group and a reactive bromine atom, renders it a highly versatile building block for the synthesis of diverse and complex molecules. The bromine atom is particularly amenable to palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations, which are fundamental for constructing carbon-carbon and carbon-nitrogen bonds in modern drug discovery.

Given the extensive body of research on the biological activities of related aminopyridine derivatives, it is logical to hypothesize that compounds built upon the 5-Bromo-2-ethylpyridin-4-amine scaffold will exhibit significant pharmacological effects. This guide will explore the most prominent of these potential mechanisms of action, providing both the theoretical framework and the practical methodologies for their investigation.

Putative Mechanism of Action I: Protein Kinase Inhibition

The aminopyridine scaffold is a well-established pharmacophore for the development of protein kinase inhibitors, often by interacting with the hinge region of the kinase ATP-binding site. Numerous derivatives have shown potent inhibition of kinases implicated in oncology and inflammatory diseases.

Rationale and Supporting Evidence

Derivatives of bromo-aminopyridines and bromo-aminopyrimidines have been successfully developed as potent inhibitors for a variety of kinases. For instance, substituted pyrazolo[3,4-d]pyrimidines, which share the 4-amino-pyrimidine core, have been reported as dual inhibitors of Src and Abl tyrosine kinases , showing antiproliferative effects on leukemia cell lines. Furthermore, the aminopyridine core is central to inhibitors of the p38 MAP kinase , a key regulator of inflammatory responses, and UNC51-like kinase 1 (ULK1) , a critical initiator of autophagy in cancer. This strongly suggests that novel derivatives of 5-Bromo-2-ethylpyridin-4-amine could be rationally designed to target the ATP-binding pocket of various kinases.

Key Signaling Pathway: The p38 MAP Kinase Cascade

The p38 Mitogen-Activated Protein (MAP) kinase pathway is a critical signaling cascade that regulates the production of pro-inflammatory cytokines such as TNF-α and IL-1β. Its dysregulation is implicated in a range of inflammatory diseases, making it a significant therapeutic target.

p38_pathway ext_stim Inflammatory Stimuli / Stress receptor Receptor ext_stim->receptor tak1 TAK1 receptor->tak1 mkk36 MKK3/6 tak1->mkk36 phosphorylates p38 p38 MAPK mkk36->p38 phosphorylates downstream Downstream Transcription Factors (e.g., ATF2) p38->downstream phosphorylates cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) downstream->cytokines induces expression inhibitor 5-Bromo-2-ethylpyridin-4-amine Derivative (Hypothetical) inhibitor->p38 inhibits

A simplified p38 MAPK signaling pathway, a potential target for novel inhibitors.
Experimental Protocol: In Vitro p38α Kinase Inhibition Assay (ADP-Glo™)

This protocol outlines a luminescent kinase assay to determine the in vitro potency of synthesized compounds against p38α kinase. The ADP-Glo™ assay measures the amount of ADP produced in the kinase reaction, which correlates with kinase activity.

Materials:

  • Recombinant human p38α kinase

  • Kinase substrate (e.g., ATF2)

  • ATP

  • Test compounds (derivatives of 5-Bromo-2-ethylpyridin-4-amine)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well white assay plates

  • Plate-reading luminometer

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. A typical starting concentration is 10 mM.

  • Reaction Setup: In a 384-well plate, add the following components in order:

    • 1 µL of test compound dilution or 5% DMSO (for control wells).

    • 2 µL of p38α kinase solution in kinase buffer.

    • 2 µL of a substrate/ATP mixture (final concentrations to be optimized, e.g., 25 µM ATF2 and 25 µM ATP).

  • Kinase Reaction: Incubate the plate at room temperature for 60 minutes.

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion and Detection: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated to ATP and contains luciferase/luciferin to produce a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Measure luminescence using a plate-reading luminometer.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[1][2]

Putative Mechanism of Action II: Potassium Channel Modulation

4-aminopyridine is a well-known potassium (K+) channel blocker used to improve motor function in patients with multiple sclerosis. Its mechanism involves the blockade of voltage-gated potassium channels, which enhances neurotransmitter release at the neuromuscular junction.

Rationale and Supporting Evidence

The core structure of 5-Bromo-2-ethylpyridin-4-amine is a direct analogue of 4-aminopyridine. It is therefore highly probable that derivatives of this scaffold could retain the ability to modulate the activity of voltage-gated potassium channels. Functionalization of the amino group in 4-aminopyridine has been shown to produce derivatives that retain the ability to restore conduction in injured spinal cord tissue.[3] This suggests that the 4-amino position can be modified, as in the case of our core scaffold, while potentially preserving the channel-blocking activity.

Experimental Protocol: Whole-Cell Patch Clamp Electrophysiology

The gold standard for assessing ion channel function is the patch-clamp technique. This protocol provides a general workflow for evaluating the effect of test compounds on voltage-gated potassium channels in a suitable cell line (e.g., CHO or HEK cells stably expressing the channel of interest).

Materials:

  • Cell line expressing the target potassium channel

  • External solution (e.g., ACSF: 125 mM NaCl, 2.5 mM KCl, 1 mM MgCl₂, 2 mM CaCl₂, 1.25 mM NaH₂PO₄, 25 mM NaHCO₃, 25 mM glucose)

  • Internal (pipette) solution (e.g., 130 mM KCl, 5 mM NaCl, 1 mM MgCl₂, 10 mM HEPES, 11 mM EGTA)

  • Patch-clamp amplifier and data acquisition system

  • Micromanipulator and microscope

  • Borosilicate glass capillaries for pipette pulling

Procedure:

  • Cell Preparation: Culture cells on glass coverslips to an appropriate confluency.

  • Pipette Preparation: Pull glass capillaries to create micropipettes with a resistance of 3-5 MΩ when filled with the internal solution.

  • Seal Formation: Under the microscope, carefully approach a single cell with the micropipette. Apply gentle suction to form a high-resistance (>1 GΩ) "giga-seal" between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: Apply a brief pulse of stronger suction to rupture the cell membrane patch under the pipette, achieving the whole-cell configuration. This allows electrical access to the entire cell.

  • Voltage Clamp and Recording: Clamp the cell membrane potential at a holding potential (e.g., -80 mV). Apply a series of depolarizing voltage steps to elicit outward potassium currents. Record the baseline currents.

  • Compound Application: Perfuse the external solution containing the test compound (at various concentrations) over the cell.

  • Post-Compound Recording: Repeat the voltage-step protocol to record currents in the presence of the compound.

  • Data Analysis: Measure the peak current amplitude at each voltage step before and after compound application. Calculate the percentage of current inhibition. Plot a dose-response curve to determine the IC₅₀ of the compound.[4][5][6]

Other Potential Mechanisms and Screening Strategies

The versatility of the aminopyridine scaffold suggests other potential biological targets. Below is a summary of additional putative mechanisms and the corresponding screening assays.

Putative MechanismRationale based on AnaloguesRecommended Screening Protocol
Phosphodiesterase-4 (PDE4) Inhibition Substituted aminopyridines have been identified as potent and selective PDE4 inhibitors, which are of interest for treating inflammatory diseases.PDE4 Enzyme Inhibition Assay: This can be performed using a fluorescence polarization (FP) format where recombinant PDE4 is incubated with a fluorescently labeled cAMP substrate (cAMP-FAM). Inhibition is measured by a decrease in the change of fluorescence polarization.[7][8][9]
Antimicrobial Activity Various 5-bromo-pyrimidin-4-amine and 2-aminopyridine derivatives have demonstrated significant antibacterial and antifungal activities.Broth Microdilution Assay: This method is used to determine the Minimum Inhibitory Concentration (MIC) of the compounds against various bacterial and fungal strains. Serial dilutions of the compounds are incubated with a standardized inoculum of the microorganism in a 96-well plate, and the lowest concentration that inhibits visible growth is determined.[3][10][11]
Nitric Oxide Synthase (NOS) Inhibition Substituted 2-aminopyridines have been shown to inhibit human nitric oxide synthases, with potential applications in conditions where NOS is dysregulated.Griess Reagent Assay: This colorimetric assay measures the total amount of nitrite and nitrate (stable breakdown products of NO) produced by NOS from its substrate L-arginine. Inhibition is quantified by a reduction in the colorimetric signal.[12][13][14][15][16]
Experimental Workflow: Broth Microdilution for MIC Determination

mic_workflow start Start prep_compounds Prepare Serial Dilutions of Test Compounds in 96-well plate start->prep_compounds prep_inoculum Prepare Standardized Bacterial Inoculum (~5x10^5 CFU/mL) start->prep_inoculum inoculate Inoculate Wells with Bacterial Suspension prep_compounds->inoculate prep_inoculum->inoculate controls Include Positive (no drug) and Negative (no bacteria) Controls inoculate->controls incubate Incubate at 37°C for 16-24 hours controls->incubate read Visually Inspect for Turbidity or use Plate Reader (OD600) incubate->read determine_mic Determine MIC: Lowest concentration with no visible growth read->determine_mic end End determine_mic->end

Workflow for determining the Minimum Inhibitory Concentration (MIC).

Conclusion and Future Directions

The 5-Bromo-2-ethylpyridin-4-amine scaffold represents a fertile ground for the discovery of novel therapeutic agents. While direct evidence of its biological activity is yet to be established, the extensive precedent set by structurally related aminopyridine and bromo-aminopyrimidine compounds provides a clear and rational path for investigation. The most probable mechanisms of action for its derivatives include the inhibition of protein kinases, modulation of potassium channels, and inhibition of other key enzymes such as phosphodiesterases and nitric oxide synthases.

By employing the systematic screening methodologies and detailed experimental protocols outlined in this guide, researchers can efficiently characterize the biological profile of novel compounds derived from this scaffold. The inherent synthetic tractability of the 5-Bromo-2-ethylpyridin-4-amine core, combined with its high potential for potent and selective biological activity, makes it an exciting and valuable tool for the future of drug discovery.

References

  • Request PDF | Synthesis and biological activity of 5-bromo-2-chloropyrimidin-4-amine derivatives | A series of novel 5‑bromo‑2-chloropyrimidin-4-amine derivatives (7a‐h and 8a‐e) were synthesized by nucleophilic substitution reaction with... | Find, read and cite all the research you need on ResearchGate. (URL: [Link])

  • Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). (URL: [Link])

  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Micr... - Protocols.io. (URL: [Link])

  • A Cell-based PDE4 Assay in 1536-well Plate format for High Throughput Screening - PMC. (URL: [Link])

  • MIC Determination By Microtitre Broth Dilution Method - Hancock Lab. (URL: [Link])

  • Development of a HTS-Compatible Assay for the Discovery of Ulk1 Inhibitors - PMC. (URL: [Link])

  • Development of novel 4-aminopyridine derivatives as potential treatments for neurological injury and disease - PubMed. (URL: [Link])

  • Automated Patch-Clamp Methods for the hERG Cardiac Potassium Channel - PubMed. (URL: [Link])

  • The 'Patch-Clamp' Technique and Its Application in Studies on Voltage-Gated Potassium Channels Kv1.3 in Normal and Cancer Cells | IntechOpen. (URL: [Link])

  • Ultrasensitive Colorimetric Assay for - Oxford Biomedical Research. (URL: [Link])

  • Nitric Oxide Synthase Colorimetric Assay - Eagle Biosciences. (URL: [Link])

  • Electrophysiology properties of voltage-gated potassium channels in rat peritoneal macrophages - PMC. (URL: [Link])

  • PDE4B1 Assay Kit - BPS Bioscience. (URL: [Link])

  • patch-clamp-protocol-final.pdf. (URL: [Link])

  • PDE4C Assay Kit - BPS Bioscience. (URL: [Link])

  • Identification of a Selective PDE4B Inhibitor From Bryophyllum pinnatum by Target Fishing Study and In Vitro Evaluation of Quercetin 3-O-α-L-Arabinopyranosyl-(1→2) - Frontiers. (URL: [Link])

  • (PDF) ADP-Glo kinase assay v1 - ResearchGate. (URL: [Link])

Sources

Exploratory

A Technical Guide to the Structural Elucidation of 5-Bromo-2-ethylpyridin-4-amine: A Representative Crystallographic Analysis

A Note on the Presented Data: As of the generation of this guide, a public crystal structure for 5-Bromo-2-ethylpyridin-4-amine has not been deposited in crystallographic databases. To provide a robust and illustrative t...

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Author: BenchChem Technical Support Team. Date: April 2026

A Note on the Presented Data: As of the generation of this guide, a public crystal structure for 5-Bromo-2-ethylpyridin-4-amine has not been deposited in crystallographic databases. To provide a robust and illustrative technical guide that adheres to the core requirements of this request, the experimental data and structural analysis presented herein are based on the closely related analogue, 5-Bromo-2-chloropyrimidin-4-amine [1][2]. This compound serves as an exemplary model to demonstrate the complete workflow, from data collection to structural interpretation, that would be applied to the title compound. The methodologies, scientific rationale, and interpretation principles are directly applicable.

Introduction: The Structural Imperative for Pyridine Derivatives in Drug Discovery

The pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents due to its unique electronic properties, ability to participate in hydrogen bonding, and its capacity to enhance the solubility and bioavailability of drug candidates[3][4][]. Pyridine derivatives are integral to a wide array of pharmaceuticals, including kinase inhibitors for cancer therapy and agents targeting the central nervous system[6][7]. For drug development professionals, understanding the precise three-dimensional arrangement of atoms in the solid state is not merely an academic exercise; it is a critical step in the drug development pipeline.

Single-crystal X-ray diffraction (SC-XRD) remains the gold standard for unambiguously determining molecular structure[8][9][10]. This technique provides detailed information on bond lengths, bond angles, and the conformation of the molecule, which are essential for structure-activity relationship (SAR) studies. Furthermore, SC-XRD reveals the intricate network of intermolecular interactions that govern how molecules pack in a crystal lattice. These interactions, particularly hydrogen bonds, are fundamental in determining critical physicochemical properties such as solubility, stability, dissolution rate, and polymorphism—all of which can profoundly impact a drug's efficacy and safety profile[11][12].

This guide provides a comprehensive overview of the methodologies and scientific rationale involved in the synthesis, crystallization, and complete X-ray structural characterization of a representative brominated aminopyridine, serving as a blueprint for the analysis of 5-Bromo-2-ethylpyridin-4-amine.

Synthesis and Single-Crystal Growth

The successful determination of a crystal structure begins with the synthesis of high-purity material and the subsequent growth of diffraction-quality single crystals.

Synthetic Protocol (Hypothetical Route)

A plausible synthetic route to 5-Bromo-2-ethylpyridin-4-amine would involve a multi-step process, likely starting from a commercially available pyridine precursor. The choice of reagents and reaction conditions is paramount to ensure high yield and purity, minimizing the presence of impurities that could hinder crystallization.

Step-by-Step Synthesis:

  • Starting Material: Procure high-purity 2-ethyl-4-nitropyridine.

  • Bromination: The pyridine ring is first activated by the nitro group. Bromination at the 5-position can be achieved using a suitable brominating agent like N-Bromosuccinimide (NBS) in a non-polar solvent. The reaction is typically monitored by Thin-Layer Chromatography (TLC) until the starting material is consumed.

  • Purification: The crude product is purified via column chromatography on silica gel to isolate the 5-bromo-2-ethyl-4-nitropyridine intermediate.

  • Reduction of Nitro Group: The nitro group is subsequently reduced to the primary amine. A common and effective method is reduction using a metal catalyst, such as tin(II) chloride (SnCl₂) in concentrated hydrochloric acid, or catalytic hydrogenation with H₂ gas over a palladium-on-carbon (Pd/C) catalyst.

  • Final Work-up and Purification: After the reduction is complete, the reaction mixture is neutralized with a base (e.g., NaOH or NaHCO₃) to deprotonate the amine. The aqueous layer is then extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield the crude 5-Bromo-2-ethylpyridin-4-amine. Final purification is achieved by recrystallization or a final column chromatography step.

Single-Crystal Growth Protocol

The goal of crystallization is to produce a single, well-ordered crystal lattice free from significant defects. Slow evaporation is a widely used and effective technique for achieving this.

Step-by-Step Crystallization:

  • Solvent Selection: A small amount of the purified compound is tested for solubility in various solvents (e.g., methanol, ethanol, acetone, ethyl acetate, hexane). The ideal solvent is one in which the compound is moderately soluble at room temperature.

  • Solution Preparation: Approximately 10-20 mg of the purified compound is dissolved in a minimal amount of the chosen solvent (e.g., methanol) in a clean, small vial. Gentle warming may be used to ensure complete dissolution.

  • Evaporation: The vial is covered with a cap or parafilm containing a few small pinholes. This allows the solvent to evaporate slowly over several days to weeks at a constant temperature. This slow process provides molecules with sufficient time to orient themselves correctly as they deposit onto the growing crystal lattice, resulting in higher quality crystals.

  • Crystal Harvesting: Once suitable crystals (typically 0.1-0.3 mm in size) have formed, a well-defined single crystal is carefully selected and mounted on a goniometer head for X-ray analysis.

Single-Crystal X-ray Diffraction Analysis

SC-XRD is a non-destructive analytical technique that provides precise information about the atomic arrangement within a crystal[8][9].

Data Collection

The mounted crystal is placed in an X-ray diffractometer, where it is irradiated with a monochromatic X-ray beam. The crystal diffracts the X-rays in a specific pattern of spots, which is recorded by a detector.

Experimental Protocol:

  • Mounting: A selected single crystal is mounted on a cryoloop using a cryoprotectant oil.

  • Instrumentation: Data is collected on a modern diffractometer (e.g., an Oxford Diffraction Xcalibur or Bruker APEX-II) equipped with a CCD or CMOS detector.

  • X-ray Source: Monochromatic X-ray radiation, typically Molybdenum (Mo Kα, λ = 0.71073 Å) or Copper (Cu Kα, λ = 1.54184 Å), is used.[8]

  • Temperature: Data is collected at a low temperature (e.g., 100 K or 150 K) using a nitrogen or helium cryostream. This is a critical step that minimizes thermal vibrations of the atoms, leading to higher resolution data and a more precise final structure.

  • Data Strategy: A series of diffraction images (frames) are collected as the crystal is rotated through various angles. Software is used to determine an optimal strategy to ensure complete and redundant data coverage.

  • Data Reduction: The raw diffraction images are processed to integrate the intensities of each reflection spot. Corrections are applied for factors such as Lorentz-polarization effects and absorption.

Structure Solution and Refinement

The collected diffraction data (a list of reflection indices and their intensities) is used to solve and refine the crystal structure.

Workflow:

  • Unit Cell and Space Group Determination: The positions of the diffraction spots are used to determine the dimensions of the unit cell and the crystal's space group symmetry.

  • Structure Solution (The Phase Problem): The primary challenge in crystallography is that the phases of the diffracted X-rays are not directly measured. Direct methods or Patterson methods, implemented in software like SHELXS, are used to generate an initial electron density map from the intensity data.[13]

  • Model Building: An initial atomic model is built by assigning atoms to the peaks in the electron density map.

  • Structure Refinement: This is an iterative process using non-linear least squares methods, typically performed with software like SHELXL.[14] The atomic positions, displacement parameters (which model thermal vibration), and other variables are adjusted to improve the agreement between the experimentally observed diffraction pattern and the pattern calculated from the atomic model. This agreement is monitored using figures of merit such as the R-factor (R1) and the weighted R-factor (wR2).

Workflow for Crystallographic Analysis

G cluster_0 Experimental Phase cluster_1 Computational Phase Synthesis Synthesis of 5-Bromo-2-ethylpyridin-4-amine Crystal_Growth Single Crystal Growth (Slow Evaporation) Synthesis->Crystal_Growth Purification Mounting Crystal Mounting on Goniometer Crystal_Growth->Mounting Selection Data_Collection X-ray Data Collection Mounting->Data_Collection Diffractometer Data_Processing Data Reduction & Integration Data_Collection->Data_Processing Raw Frames Structure_Solution Structure Solution (e.g., SHELXS) Data_Processing->Structure_Solution hkl file Model_Building Atomic Model Building Structure_Solution->Model_Building Electron Density Map Refinement Least-Squares Refinement (e.g., SHELXL) Model_Building->Refinement Iterative Optimization Validation Structure Validation (checkCIF) Refinement->Validation CIF & R-factors Final_Structure Final Structural Model & Analysis Validation->Final_Structure

Caption: Overall workflow from chemical synthesis to final structural analysis.

Results and Discussion: The Crystal Structure

The following data represents the analysis of the proxy molecule, 5-Bromo-2-chloropyrimidin-4-amine, and serves as a detailed example of the expected results for the title compound.

Crystallographic Data Summary

A summary of the crystallographic data collection and refinement parameters provides a top-level view of the quality of the structural analysis.

Parameter Value (for 5-Bromo-2-chloropyrimidin-4-amine[1][2]) Significance
Chemical FormulaC₄H₃BrClN₃Confirms the elemental composition of the molecule in the crystal.
Formula Weight208.45 g/mol Molecular mass of the asymmetric unit.
Crystal SystemMonoclinicDescribes the basic shape of the unit cell.
Space GroupP2₁/cDefines the symmetry operations within the unit cell.
a, b, c (Å)a = 6.0297(1), b = 8.1542(2), c = 13.4163(3)The dimensions of the unit cell edges.
α, β, γ (°)α = 90, β = 90.491(2), γ = 90The angles between the unit cell axes.
Volume (ų)659.62(2)The volume of a single unit cell.
Z4The number of molecules per unit cell.
Temperature (K)293The temperature at which the diffraction data was collected.
Radiation (λ, Å)Mo Kα (0.71073)The wavelength of the X-rays used for the experiment.
R₁ [I > 2σ(I)]0.024The residual factor for observed reflections; a measure of the agreement. Lower is better (typically < 0.05).
wR₂(all data)0.058The weighted residual factor for all data; a more robust quality indicator.
Goodness-of-fit (S)1.10Should be close to 1.0 for a good model.
Molecular Structure

The analysis confirms that the pyrimidine ring is essentially planar, as expected for an aromatic system. The bond lengths and angles within the molecule are consistent with those found in similar heterocyclic structures. The bromine and chlorine atoms, along with the exocyclic amine group, lie in the plane of the pyrimidine ring.

Bond/Angle Value (Å or °)
Br1—C51.885(2)
Cl1—C21.734(2)
N7—C41.334(3)
N1—C2—N3126.9(2)
C4—C5—Br1122.1(2)

Data derived from the CIF of 5-Bromo-2-chloropyrimidin-4-amine[1][2].

Supramolecular Assembly and Crystal Packing

The arrangement of molecules in the crystal is directed by a network of intermolecular hydrogen bonds. Hydrogen bonding is a critical force in stabilizing molecular assemblies in crystals[12][15]. In this structure, the exocyclic amine group (N7) acts as a hydrogen bond donor, while the ring nitrogen atoms (N1 and N3) act as acceptors.

Specifically, pairs of molecules form centrosymmetric dimers through N—H···N hydrogen bonds. These dimers are then further connected into a two-dimensional framework, creating a robust supramolecular architecture. The directionality of these hydrogen bonds is a key factor influencing the crystal packing mode[16].

D—H···A d(H···A) (Å) d(D···A) (Å) ∠(DHA) (°) Symmetry Code
N7—H72···N32.19(4)3.088(3)171(3)-x, -y+1, -z+1
N7—H71···N12.38(3)3.087(3)153(3)x, -y+1/2, z-1/2

D = Donor, A = Acceptor. Data derived from 5-Bromo-2-chloropyrimidin-4-amine[1][2].

Hydrogen Bonding Motif

G cluster_0 Molecule A cluster_1 Molecule B (Inverted) A_N7 N7-H B_N3 N3 A_N7->B_N3 N-H···N Bond A_N3 N3 B_N7 H-N7 B_N7->A_N3 N-H···N Bond caption Schematic of the centrosymmetric dimer formed by N-H···N hydrogen bonds.

Caption: Centrosymmetric dimer formation via intermolecular hydrogen bonds.

Implications for Drug Development

The detailed structural information obtained from this analysis provides several key insights for researchers in drug development:

  • Conformational Analysis: The planar conformation of the molecule provides a rigid scaffold. This information is invaluable for computational chemists designing molecules to fit into the specific binding pocket of a biological target.

  • Solubility and Stability Prediction: The strong hydrogen bonding network observed in the crystal lattice suggests a stable crystalline form. This high lattice energy can sometimes correlate with lower solubility, a critical parameter for oral bioavailability[11]. Understanding these interactions allows for the rational design of strategies (e.g., salt formation, co-crystals) to modulate solubility.

  • Polymorph Screening: The identification of a specific packing arrangement is the first step in a comprehensive polymorph screen. Different crystalline forms (polymorphs) of the same compound can have different properties, and identifying the most stable form is a regulatory requirement. The knowledge of the primary hydrogen bonding motifs can help predict or identify other potential packing arrangements.

Conclusion

The structural elucidation of small molecules like 5-Bromo-2-ethylpyridin-4-amine via single-crystal X-ray diffraction is a foundational activity in modern drug discovery. This technical guide has outlined the comprehensive workflow, from rational synthesis and meticulous crystal growth to high-precision data collection and detailed structural refinement.

Through the analysis of a representative analogue, we have demonstrated how this powerful technique not only provides an unambiguous confirmation of molecular identity and geometry but also reveals the subtle intermolecular forces, such as hydrogen bonds, that dictate the supramolecular architecture. This detailed solid-state information is directly relevant to predicting and optimizing the physicochemical properties that are paramount for transforming a promising chemical entity into a viable therapeutic agent.

References

  • Rietveld, H. M. (1969). A profile refinement method for nuclear and magnetic structures. Journal of Applied Crystallography, 2(2), 65-71. Available at: [Link]

  • Carleton College. (2007). Single-crystal X-ray Diffraction. Sience Education Resource Center (SERC). Available at: [Link]

  • Gavezzotti, A. (2013). On the significance of weak hydrogen bonds in crystal packing: a large databank comparison of polymorphic structures. CrystEngComm, 15(21), 4267-4277. Available at: [Link]

  • Universität Ulm. (2026). Molecular Structure Analysis: Single-Crystal X-ray Diffraction. Available at: [Link]

  • Al-Achi, A., et al. (2016). Hydrogen Bonding: Between Strengthening the Crystal Packing and Improving Solubility of Three Haloperidol Derivatives. PMC. Available at: [Link]

  • Accelrys. Introduction to X-Ray Structure Analysis and Refinement. SCV. Available at: [Link]

  • University of Washington. Single Crystal X-ray Diffraction and Structure Analysis. Available at: [Link]

  • Grabowsky, S., et al. (2021). The advanced treatment of hydrogen bonding in quantum crystallography. PMC. Available at: [Link]

  • IntechOpen. (2023). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. Available at: [Link]

  • MIT OpenCourseWare. Structure refinement: some background theory and practical strategies. Available at: [Link]

  • Desiraju, G. R. (2011). Reflections on the Hydrogen Bond in Crystal Engineering. Crystal Growth & Design, 11(4), 896-898. Available at: [Link]

  • Grabowski, S. J. (2016). Analysis of Hydrogen Bonds in Crystals. MDPI. Available at: [Link]

  • ResearchGate. (2014). Synthesis and biological activity of 5-bromo-2-chloropyrimidin-4-amine derivatives. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Crucial Role of Pyridine Derivatives in Modern Drug Discovery. Available at: [Link]

  • Stanford University. Refinement of X-ray Crystal Structures. Available at: [Link]

  • Sharma, A., et al. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. PMC. Available at: [Link]

  • Kumar, M., et al. (2013). 5-Bromo-2-chloropyrimidin-4-amine. PMC. Available at: [Link]

  • Domagała, D., et al. (2022). X-ray wavefunction refinement and comprehensive structural studies on bromo-substituted analogues of 2-deoxy-d-glucose in solid state and solution. PMC. Available at: [Link]

  • Gholivand, K., et al. (2011). 5-Bromo-N-methylpyrimidin-2-amine. PMC. Available at: [Link]

  • Google Patents. (2013). Method for synthesizing 5-Bromo-2, 4-dichloropyridine.
  • Chemspace. 5-bromo-N-ethyl-2-(2-methylpropyl)-6-propylpyrimidin-4-amine. Available at: [Link]

  • PubChem. 5-Bromo-2-ethylpyridine. Available at: [Link]

  • Yasin, K. A., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. MDPI. Available at: [Link]

  • ResearchGate. (2013). 5-Bromo-2-chloropyrimidin-4-amine. Available at: [Link]

Sources

Foundational

Physicochemical Profiling of 5-Bromo-2-ethylpyridin-4-amine: pKa, Isoelectric Point, and Analytical Methodologies

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound Identity: 5-Bromo-2-ethylpyridin-4-amine (CAS: 1381941-36-1) Executive Summary In modern drug discovery, particularly in the d...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound Identity: 5-Bromo-2-ethylpyridin-4-amine (CAS: 1381941-36-1)

Executive Summary

In modern drug discovery, particularly in the development of kinase inhibitors and CNS-active agents, substituted pyridines serve as foundational pharmacophores. 5-Bromo-2-ethylpyridin-4-amine () is a highly versatile chemical intermediate. Understanding its precise acid-base properties—specifically its acid dissociation constant (pKa) and isoelectric point (pI)—is not merely an academic exercise; it is a critical prerequisite for predicting aqueous solubility, lipid membrane permeability, and target-site engagement.

This technical guide provides a mechanistic deconstruction of the ionization behavior of 5-Bromo-2-ethylpyridin-4-amine, offering predictive models, self-validating experimental protocols, and insights into its formulation behavior.

Mechanistic Prediction of pKa

The macroscopic pKa of a molecule dictates its ionization state at physiological pH (7.4), which directly governs its ADME (Absorption, Distribution, Metabolism, and Excretion) profile (). For 5-Bromo-2-ethylpyridin-4-amine, the primary site of protonation is the endocyclic pyridine nitrogen (N1) , rather than the exocyclic primary amine.

Causality of Substituent Effects

The basicity of the pyridine ring is heavily modulated by its substituents. We can predict the pKa using the linear free-energy relationship principles established by Perrin et al. ():

  • The 4-Amino Group (+M Effect): The lone pair of electrons on the exocyclic nitrogen is delocalized into the pyridine ring via resonance (mesomeric effect). This massive electron donation drastically increases the electron density on the pyridine nitrogen, raising the pKa significantly (base 4-aminopyridine pKa ~ 9.11).

  • The 5-Bromo Group (-I Effect): Halogens exert a strong inductive electron-withdrawing effect. Positioned meta to the pyridine nitrogen, the bromine atom pulls electron density away from the protonation site, lowering the pKa.

  • The 2-Ethyl Group (+I Effect): Alkyl chains provide a mild inductive electron-donating effect, slightly offsetting the halogen's withdrawal.

Quantitative pKa Prediction Table
SubstituentPositionPrimary Electronic EffectApprox. Δ pKa Contribution
Base Ring N/AN/A5.23 (Pyridine)
-NH₂ 4+M (Mesomeric Donation)+3.88
-CH₂CH₃ 2+I (Inductive Donation)+0.75
-Br 5-I (Inductive Withdrawal)-2.30
Calculated pKa ~ 7.56

Note: The exocyclic amine (-NH₂) is highly non-basic due to resonance delocalization and has a conjugate acid pKa < 0.

ElectronicEffects A 4-Amino (-NH2) +M Effect D Pyridine Nitrogen (N1) Target Protonation Site A->D Increases e- density (+3.88 pKa) B 2-Ethyl (-CH2CH3) +I Effect B->D Increases e- density (+0.75 pKa) C 5-Bromo (-Br) -I Effect C->D Decreases e- density (-2.30 pKa)

Fig 1: Vectorial electronic effects of substituents on pyridine nitrogen electron density.

The Isoelectric Point (pI) Nuance

The isoelectric point (pI) is strictly defined as the pH at which a molecule carries no net electrical charge. In standard pharmaceutical profiling, pI is critical for amphoteric compounds (e.g., zwitterionic amino acids).

Is 5-Bromo-2-ethylpyridin-4-amine amphoteric? Within the physiological pH range (1.0 - 10.0), it is not. It acts purely as a base, transitioning from a monocation ( BH+ ) at low pH to a neutral free base ( B ) at high pH. It lacks a classic acidic moiety (like a carboxylic acid or phenol) to donate a proton.

However, to calculate a theoretical pI, one must look to the extreme alkaline spectrum. The primary amine (-NH₂) can theoretically lose a proton to form an amide anion (-NH⁻) at exceptionally high pH (estimated pKa₂ ≈ 15.5).

Using the standard equation:

pI=2pKa1​+pKa2​​=27.56+15.5​=11.53

Formulation Insight: Because the theoretical pI (11.53) is far outside the physiological range, the compound will never precipitate as a neutral zwitterion in biological buffers. At pH 7.4, it exists as a mixture of cationic (~59%) and neutral (~41%) species, an ideal balance that ensures both aqueous solubility in the GI tract and passive lipid bilayer permeability.

Analytical Methodology: Self-Validating UV-Metric Titration

While potentiometric titration is a standard, UV-Metric Titration is the superior method for 5-Bromo-2-ethylpyridin-4-amine. Protonation of the pyridine ring disrupts the chromophore's π→π∗ and n→π∗ electronic transitions, leading to a highly measurable shift in UV absorbance ().

Step-by-Step Protocol
  • Buffer Preparation: Prepare a universal Britton-Robinson buffer system covering pH 2.0 to 12.0. Adjust ionic strength to I=0.15 M using KCl to mimic physiological blood conditions.

  • Sample Preparation: Dissolve the API in 100% DMSO to create a 10 mM stock. Spike this into the aqueous buffers to a final concentration of 50 µM. Critical causality: Keep final DMSO concentration < 0.5% to prevent cosolvent-induced dielectric shifts that artificially alter the pKa.

  • Spectral Acquisition: Record UV spectra from 200 nm to 400 nm for each pH solution using a quartz cuvette.

  • Self-Validation (The Isosbestic Point): Overlay all acquired spectra. You must identify a sharp isosbestic point (a specific wavelength where absorbance remains constant across all pH values). Why? This is physical proof that only a simple two-state equilibrium ( BH+⇌B+H+ ) is occurring. If the isosbestic point drifts, it indicates compound degradation or precipitation, and the assay must be aborted.

  • Data Regression: Plot Absorbance at λmax​ versus pH. Fit the sigmoidal curve to the Henderson-Hasselbalch equation using non-linear least squares regression to extract the exact pKa.

Workflow S1 1. Stock Preparation (10 mM in DMSO) S2 2. Buffer Titration (pH 2.0 - 12.0) S1->S2 S3 3. UV-Vis Spectroscopy (Scan 200-400 nm) S2->S3 S4 4. Isosbestic Point Verification S3->S4 S4->S3 If no isosbestic point, check for degradation S5 5. Non-linear Regression (Absorbance vs. pH) S4->S5 S6 6. pKa Determination S5->S6

Fig 2: Self-validating UV-metric titration workflow for precise pKa determination.

Implications in Drug Development

Understanding the ~7.56 pKa of 5-Bromo-2-ethylpyridin-4-amine allows medicinal chemists to manipulate the molecule with high precision:

  • Salt Screening: With a pKa of 7.56, the compound is highly amenable to salt formation with strong acids (e.g., HCl, mesylate) to form stable, highly soluble solid dosage forms. The Δ pKa between the base and the counterion acid is >3 , satisfying the rule of thumb for stable salt formation.

  • Target Binding: In kinase hinge-binding motifs, the neutral pyridine nitrogen often acts as a critical hydrogen bond acceptor. Because the compound is ~41% neutral at pH 7.4, a significant fraction is readily available to engage the kinase hinge region without requiring an energetic penalty for deprotonation upon binding.

References

  • Perrin, D. D., Dempsey, B., & Serjeant, E. P. (1981). pKa Prediction for Organic Acids and Bases. Springer. URL:[Link]

  • Albert, A., & Serjeant, E. P. (1984). The Determination of Ionization Constants: A Laboratory Manual. Springer. URL:[Link]

  • Manallack, D. T. (2007). The pKa Distribution of Drugs: Application to Drug Discovery. Perspectives in Medicinal Chemistry, 1, 25-38. URL:[Link]

Exploratory

The Synthetic Versatility of 5-Bromo-2-ethylpyridin-4-amine: A Technical Guide for Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Importance of Substituted Pyridines The pyridine scaffold is a cornerstone in medicinal and agrochemical research, forming the c...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Substituted Pyridines

The pyridine scaffold is a cornerstone in medicinal and agrochemical research, forming the core of numerous pharmaceuticals and crop protection agents.[1][2] Its unique electronic properties and ability to engage in hydrogen bonding make it a privileged structure in drug design. Within the vast landscape of pyridine derivatives, 5-Bromo-2-ethylpyridin-4-amine emerges as a highly versatile and strategic building block. The presence of a bromine atom at the 5-position provides a reactive handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the facile introduction of diverse molecular fragments.[3] The 4-amino group is a key pharmacophoric feature, often crucial for target engagement, while the 2-ethyl group can impart desirable steric and electronic properties, influencing both biological activity and pharmacokinetic profiles. This technical guide provides an in-depth exploration of the synthesis and synthetic applications of 5-Bromo-2-ethylpyridin-4-amine, offering field-proven insights and detailed methodologies for its utilization in organic synthesis.

Physicochemical and Spectroscopic Profile

PropertyPredicted Value/InformationSource/Basis for Prediction
CAS Number 1381941-36-1[5]
Molecular Formula C₇H₉BrN₂Analogous Compounds
Molecular Weight 201.07 g/mol Analogous Compounds
Appearance Off-white to pale yellow solidGeneral observation for similar compounds
Solubility Soluble in methanol, dichloromethane, chloroformGeneral solubility of aminopyridines[6]
¹H NMR (Predicted) δ (ppm): ~8.1 (s, 1H, H6), ~6.5 (s, 1H, H3), ~4.5 (br s, 2H, NH₂), ~2.6 (q, 2H, CH₂), ~1.2 (t, 3H, CH₃)Based on data for 2-amino-5-bromo-4-methylpyridine[7] and general principles of NMR spectroscopy.[6][8]
¹³C NMR (Predicted) δ (ppm): ~158 (C2), ~150 (C4), ~148 (C6), ~110 (C3), ~105 (C5), ~25 (CH₂), ~14 (CH₃)Inferred from spectra of related aminopyridines.[6][8]
Mass Spec (EI) M⁺ at m/z 200/202 (bromine isotope pattern)Fundamental mass spectrometry principles.

Synthesis of 5-Bromo-2-ethylpyridin-4-amine: A Conceptual Pathway

A potential synthetic approach could start from a suitable acrolein derivative and an amino compound, followed by bromination.[12] Alternatively, a multi-step synthesis beginning with a pre-functionalized pyridine ring is also a viable strategy.

Note: The following protocol is a generalized procedure adapted from the synthesis of analogous aminopyridines and would require optimization for the specific target molecule.

Conceptual Step-by-Step Synthesis:
  • Cyclization to form the Pyridine Ring: A substituted enamine can undergo a [3+3] cycloaddition with an unsaturated aldehyde or ketone to form the pyridine scaffold.[13]

  • Introduction of the Amino Group: The amino group at the 4-position can be introduced through various methods, including the Chichibabin reaction or by reduction of a 4-nitro precursor.[10]

  • Regioselective Bromination: The final step would involve the regioselective bromination at the 5-position. The directing effects of the amino and ethyl groups would favor bromination at this position.

Core Applications in Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the 5-position of 5-Bromo-2-ethylpyridin-4-amine is the key to its synthetic utility, serving as an excellent electrophilic partner in a variety of palladium-catalyzed cross-coupling reactions.[14] These reactions are fundamental in modern organic synthesis for the construction of carbon-carbon and carbon-nitrogen bonds.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a powerful method for forming biaryl and aryl-heteroaryl structures, which are prevalent in many biologically active molecules.[15][16] In this reaction, the aryl bromide is coupled with an organoboron reagent in the presence of a palladium catalyst and a base.[17][18]

Causality Behind Experimental Choices:

  • Catalyst: A palladium(0) species is the active catalyst. Often, a Pd(II) precatalyst like Pd(OAc)₂ is used, which is reduced in situ. The choice of ligand is critical; bulky, electron-rich phosphine ligands like XPhos or SPhos are often employed to facilitate the oxidative addition and reductive elimination steps.[19][20]

  • Base: A base is required to activate the organoboron species, forming a more nucleophilic "ate" complex, which facilitates transmetalation to the palladium center.[17] Carbonates such as K₂CO₃ or Cs₂CO₃ are commonly used.

  • Solvent: A mixture of an organic solvent (e.g., dioxane, toluene) and water is often used. Water can play a beneficial role in the catalytic cycle.

Experimental Protocol (Adapted from a general procedure for 2-bromopyridines): [21]

  • To a Schlenk tube, add 5-Bromo-2-ethylpyridin-4-amine (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and a base such as K₂CO₃ (2.0 equiv.).

  • Add a palladium catalyst, for example, Pd(PPh₃)₄ (0.05 equiv.).

  • Evacuate and backfill the tube with an inert atmosphere (e.g., nitrogen or argon).

  • Add a degassed solvent mixture, such as 1,4-dioxane and water (4:1).

  • Heat the reaction mixture to 90-100 °C and stir for 12-18 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer and purify the crude product by column chromatography.

Workflow Diagram:

Suzuki_Coupling cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reactants 5-Bromo-2-ethylpyridin-4-amine + Arylboronic Acid + Base (K₂CO₃) Heating Heat to 90-100 °C (12-18h) Reactants->Heating Catalyst Pd(PPh₃)₄ Catalyst->Heating Solvent Dioxane/Water Solvent->Heating Extraction Extraction with Ethyl Acetate Heating->Extraction Purification Column Chromatography Extraction->Purification Product Coupled Product Purification->Product

Caption: Suzuki-Miyaura Coupling Workflow.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis for the formation of carbon-nitrogen bonds.[22][23] This reaction allows for the coupling of aryl halides with a wide range of primary and secondary amines.[24]

Causality Behind Experimental Choices:

  • Catalyst and Ligand: Similar to the Suzuki coupling, a palladium catalyst is used. The choice of ligand is crucial for achieving high yields and functional group tolerance. Bulky, electron-rich phosphine ligands such as BrettPhos or RuPhos are often highly effective.[25]

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine, facilitating its coordination to the palladium center.[26] Common bases include sodium tert-butoxide (NaOtBu) or lithium hexamethyldisilazide (LHMDS).[27]

  • Solvent: Anhydrous, aprotic solvents like toluene or dioxane are typically used to prevent quenching of the strong base.

Experimental Protocol (Adapted from a general procedure for 2-bromopyridines): [24]

  • To a dry Schlenk tube, add 5-Bromo-2-ethylpyridin-4-amine (1.0 equiv.), the desired amine (1.2 equiv.), a palladium precatalyst such as Pd₂(dba)₃ (0.02 equiv.), and a suitable phosphine ligand (e.g., Xantphos, 0.04 equiv.).

  • Add a strong base, such as cesium carbonate (1.5 equiv.).

  • Evacuate and backfill the tube with an inert gas.

  • Add anhydrous toluene via syringe.

  • Heat the reaction mixture to 110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent and filter through a pad of Celite.

  • Concentrate the filtrate and purify the residue by column chromatography.

Reaction Mechanism Diagram:

Buchwald_Hartwig pd0 Pd(0)L₂ pd_complex [Ar-Pd(II)(Br)L₂] pd0->pd_complex Oxidative Addition arbr Ar-Br arbr->pd_complex pd_amido [Ar-Pd(II)(NR₂)L₂] pd_complex->pd_amido Amine Coordination & Deprotonation amine R₂NH amine->pd_complex base Base base->pd_complex product Ar-NR₂ pd_amido->product Reductive Elimination product->pd0 Catalyst Regeneration

Caption: Buchwald-Hartwig Catalytic Cycle.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[28][29] This reaction is particularly valuable for synthesizing conjugated enynes and arylalkynes.[17][30]

Causality Behind Experimental Choices:

  • Catalysts: The Sonogashira reaction typically employs a dual catalytic system: a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst (e.g., CuI).[31][32] The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst activates the alkyne.

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is used. It serves both as a base to deprotonate the alkyne and often as the solvent.[31]

  • Solvent: While the amine base can act as the solvent, other solvents like DMF or THF can also be used.[31]

Experimental Protocol (Adapted from a general procedure): [33]

  • To a reaction vessel, add 5-Bromo-2-ethylpyridin-4-amine (1.0 equiv.), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (0.02 equiv.), and a copper co-catalyst like CuI (0.04 equiv.).

  • Purge the vessel with an inert gas.

  • Add a degassed solvent, such as triethylamine.

  • Add the terminal alkyne (1.2 equiv.) dropwise.

  • Stir the reaction at room temperature or with gentle heating (e.g., 50 °C) until the starting material is consumed, as monitored by TLC or GC-MS.

  • Once the reaction is complete, dilute the mixture with an organic solvent like ethyl acetate.

  • Wash the organic layer with a saturated aqueous solution of ammonium chloride, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Copper-Free Sonogashira Coupling: Concerns about the environmental impact and potential for homocoupling side products associated with the copper co-catalyst have led to the development of copper-free Sonogashira protocols.[28] These methods often rely on more sophisticated palladium catalysts and different base/solvent systems.

Applications in Drug Discovery and Agrochemicals

Substituted aminopyridines are integral to the development of new therapeutic agents and crop protection chemicals.[12][27][34]

  • Kinase Inhibitors: The aminopyridine scaffold is a well-established pharmacophore for kinase inhibitors, often interacting with the hinge region of the ATP-binding site.[1][35] Derivatives of 5-Bromo-2-ethylpyridin-4-amine can be readily synthesized via the coupling reactions described above to generate libraries of compounds for screening against various kinases implicated in cancer and inflammatory diseases.

  • Agrochemicals: The pyridine ring is a common feature in many modern herbicides, fungicides, and insecticides.[9] The unique substitution pattern of 5-Bromo-2-ethylpyridin-4-amine allows for the creation of novel agrochemicals with tailored biological activities and improved environmental profiles.

Conclusion

5-Bromo-2-ethylpyridin-4-amine stands out as a valuable and versatile building block in organic synthesis. Its strategic placement of a reactive bromine atom, a pharmacophorically important amino group, and a modulating ethyl group provides a powerful platform for the construction of complex molecular architectures. Through well-established palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, chemists can readily introduce a wide array of substituents, enabling the rapid generation of diverse compound libraries for drug discovery and agrochemical development. While specific, detailed experimental data for this particular molecule remains somewhat elusive in publicly accessible literature, the principles and protocols outlined in this guide, adapted from closely related analogs, provide a solid foundation for its successful application in the laboratory. As the demand for novel, highly functionalized heterocyclic compounds continues to grow, the importance of strategic intermediates like 5-Bromo-2-ethylpyridin-4-amine will undoubtedly increase.

References

  • Facile Synthesis of Functionalized 4-Aminopyridines. (n.d.).
  • Orie, K. J., & Obaleye, J. A. (2021). Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. American Journal of Heterocyclic Chemistry, 7(2), 11-25.
  • An organocatalyzed, formal (3+3) cycloaddition reaction is described for the practical synthesis of substituted pyridines. (2022). The Journal of Organic Chemistry.
  • Sonogashira coupling. (n.d.). In Wikipedia. Retrieved from [Link]

  • Synthesis of Multisubstituted Pyridines by Heterocyclization of TosMIC Derivatives: Total Synthesis of Caerulomycins A and K. (n.d.). PMC.
  • Discovery of pyridine-based agrochemicals by using Intermediate Derivatiz
  • 5-BROMO-4-METHYLPYRIDIN-2-AMINE | CAS 98198-48-2. (n.d.). Matrix Fine Chemicals. Retrieved from [Link]

  • Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. (2024). PMC.
  • SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS. (n.d.). Semantic Scholar.
  • Method of one-step synthesis aminopyridine and 4-aminopyridine. (n.d.). Google Patents.
  • Application Notes and Protocols: Leveraging 2-Bromo-5-methylpyridin-4-amine in Drug Discovery. (n.d.). Benchchem.
  • Application Notes and Protocols: 2-Bromo-5-methylpyridin-4-amine in the Synthesis of Kinase Inhibitors. (n.d.). Benchchem.
  • Application Notes and Protocols for Buchwald-Hartwig Amination of 2-Amino-5-bromo-4-methylpyridine. (n.d.). Benchchem.
  • Sonogashira Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Orie, K. J., & Obaleye, J. A. (2021). Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review.
  • The Synthesis of Aminopyridines: A Method Employing Palladium-Catalyzed Carbon−Nitrogen Bond Formation. (n.d.).
  • General and Mild Preparation of 2-Aminopyridines. (2010).
  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. (2017). MDPI.
  • Buchwald-Hartwig Amination. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Buchwald–Hartwig amination. (n.d.). In Wikipedia. Retrieved from [Link]

  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. (2010). Nobel Prize.
  • Application Notes and Protocols for the Sonogashira Reaction of 5-Bromo-2-isobutoxybenzonitrile. (n.d.). Benchchem.
  • An In-depth Technical Guide to 2-Amino-5-bromo-4-methylpyridine: Properties, Synthesis, and Applications in Kinase Inhibition. (n.d.). Benchchem.
  • 5-Bromo-N-ethylpyrimidin-2-amine — Chemical Substance Inform
  • Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. (n.d.). PMC.
  • How to Prepare 2-Amino-5-bromo-4-methylpyridine? - FAQ. (2020). GuideChem.
  • Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids. (n.d.).
  • Sonogashira Coupling. (n.d.). Organic Chemistry Portal.
  • Suzuki reaction. (n.d.). In Wikipedia. Retrieved from [Link]

  • Copper-free Sonogashira cross-coupling reactions: an overview. (n.d.). PMC - NIH.
  • The Buchwald-Hartwig Amin
  • Sonogashira coupling. (n.d.). In Wikipedia.
  • Sonogashira Coupling. (2024). Chemistry LibreTexts.
  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs.
  • Suzuki-Miyaura Cross Coupling Reaction. (n.d.). TCI Chemicals.
  • Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts.
  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs.

Sources

Protocols & Analytical Methods

Method

Applications of 5-Bromo-2-ethylpyridin-4-amine in Kinase Inhibitor Design: Application Notes and Protocols

Introduction: The Privileged Aminopyridine Scaffold in Kinase Inhibition The aminopyridine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" for its remarkable ability to bin...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Privileged Aminopyridine Scaffold in Kinase Inhibition

The aminopyridine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" for its remarkable ability to bind to a wide array of biological targets, most notably protein kinases.[1] Kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of numerous diseases, particularly cancer. The 2-aminopyridine motif is particularly adept at forming key hydrogen bond interactions with the hinge region of the kinase ATP-binding site, a critical anchor point for many inhibitors.[2] This guide provides an in-depth exploration of a specific, highly versatile aminopyridine building block, 5-Bromo-2-ethylpyridin-4-amine, and its strategic application in the design and synthesis of potent and selective kinase inhibitors.

This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering both high-level scientific insights and detailed, actionable protocols. We will delve into the rationale behind experimental choices, provide step-by-step methodologies, and present data in a clear, comparative format.

The Strategic Advantage of 5-Bromo-2-ethylpyridin-4-amine

The utility of 5-Bromo-2-ethylpyridin-4-amine as a starting material in kinase inhibitor synthesis stems from the strategic placement of its functional groups. Each moiety offers a distinct advantage for the medicinal chemist:

  • The 4-Amino Group: This primary amine is crucial for establishing a key hydrogen bond with the kinase hinge region, a common feature of many Type I and Type II kinase inhibitors. This interaction serves as a primary anchor, ensuring high-affinity binding.

  • The 5-Bromo Group: The bromine atom is a versatile synthetic handle, primarily for palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.[3] This allows for the facile introduction of a wide variety of aryl and heteroaryl groups, enabling extensive exploration of the chemical space within the ATP-binding pocket to enhance potency and selectivity.

  • The 2-Ethyl Group: This alkyl substituent can contribute to favorable hydrophobic interactions within the active site and influence the overall conformation of the inhibitor, potentially improving its binding affinity and pharmacokinetic properties.

The combination of these features makes 5-Bromo-2-ethylpyridin-4-amine a valuable starting point for generating libraries of diverse kinase inhibitors for screening and optimization.

Key Kinase Targets and Signaling Pathways

Derivatives of substituted aminopyridines have shown significant activity against a range of important kinase targets implicated in oncology and inflammatory diseases.

Targeting Receptor Tyrosine Kinases (RTKs)

Many RTKs, such as ALK and EGFR, are validated cancer targets. Constitutive activation of these kinases through mutations or gene rearrangements drives tumor growth and survival.[3] Aminopyridine-based inhibitors can effectively block these aberrant signaling pathways.

Signaling Pathway Diagram: Anaplastic Lymphoma Kinase (ALK)

ALK_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK ALK Receptor Dimerization Dimerization & Autophosphorylation ALK->Dimerization Ligand Ligand Ligand->ALK RAS RAS Dimerization->RAS PI3K PI3K Dimerization->PI3K STAT3 STAT3 Dimerization->STAT3 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation STAT3->Proliferation Inhibitor 5-Bromo-2-ethylpyridin-4-amine Derivative Inhibitor->Dimerization Inhibition

Caption: ALK Signaling Pathway and Inhibition by a Derivative.

Targeting Non-Receptor Tyrosine Kinases

Kinases like the Janus kinases (JAKs) are critical components of cytokine signaling pathways.[4] Overactive JAK signaling is implicated in myeloproliferative neoplasms and autoimmune disorders. Aminopyridine derivatives have been successfully developed as potent and selective JAK inhibitors.[4]

Targeting Serine/Threonine Kinases

The p38 MAP kinase is a key regulator of inflammatory responses, and its inhibition is a therapeutic strategy for diseases like rheumatoid arthritis.[2] The aminopyridine scaffold has been utilized to create potent p38 inhibitors.[2][5] Additionally, cyclin-dependent kinases (CDKs), which control cell cycle progression, are important targets in oncology, and aminopyridine-based CDK9 inhibitors have been reported.[6][7]

Data Presentation: Structure-Activity Relationships

The development of potent and selective kinase inhibitors is an iterative process of chemical synthesis and biological testing. The following table illustrates a hypothetical structure-activity relationship (SAR) study for a series of inhibitors derived from 5-Bromo-2-ethylpyridin-4-amine targeting ALK2.[8][9]

Compound IDR Group (at 5-position)ALK2 IC50 (nM)JAK2 IC50 (nM)Selectivity (JAK2/ALK2)
1a Phenyl150>10,000>66
1b 4-Fluorophenyl85>10,000>117
1c 4-Methoxyphenyl508,500170
1d 3-Hydroxyphenyl255,000200
1e Pyridin-4-yl152,500167

Data is hypothetical and for illustrative purposes.

Experimental Protocols

The following protocols provide a generalized framework for the synthesis of kinase inhibitors using 5-Bromo-2-ethylpyridin-4-amine and their subsequent biological evaluation.

Workflow Diagram: From Synthesis to Biological Evaluation

workflow Start 5-Bromo-2-ethylpyridin-4-amine + Arylboronic Acid Coupling Suzuki-Miyaura Cross-Coupling Start->Coupling Purification Purification (Column Chromatography) Coupling->Purification Characterization Characterization (NMR, LC-MS) Purification->Characterization Assay Kinase Inhibition Assay (IC50) Characterization->Assay SAR SAR Analysis & Further Optimization Assay->SAR

Caption: Generalized Experimental Workflow for Inhibitor Development.

Protocol 1: Suzuki-Miyaura Cross-Coupling for Derivative Synthesis

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of 5-Bromo-2-ethylpyridin-4-amine with an arylboronic acid.[10][11]

Materials:

  • 5-Bromo-2-ethylpyridin-4-amine (1.0 eq.)

  • Arylboronic acid (1.1 - 1.5 eq.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 eq.)

  • Solvent (e.g., 1,4-dioxane/water mixture, 4:1)

  • Nitrogen or Argon source

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a flame-dried round-bottom flask or microwave reaction vessel, add 5-Bromo-2-ethylpyridin-4-amine, the arylboronic acid, the palladium catalyst, and the base.

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to 85-100 °C and stir for 12-18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate solvent gradient (e.g., hexane/ethyl acetate or dichloromethane/methanol) to yield the desired coupled product.

  • Characterize the final compound by NMR and Mass Spectrometry to confirm its identity and purity.

Causality Behind Choices:

  • Inert Atmosphere: Palladium catalysts are sensitive to oxygen, which can lead to their deactivation. An inert atmosphere is crucial for catalytic activity.

  • Base: The base is required to activate the boronic acid for transmetalation to the palladium center, a key step in the catalytic cycle.

  • Solvent Mixture: The aqueous component is necessary to dissolve the inorganic base, while the organic solvent solubilizes the reactants and catalyst.

Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)

This protocol outlines a common method to determine the half-maximal inhibitory concentration (IC50) of a synthesized compound against a target kinase.[12][13] The ADP-Glo™ assay measures the amount of ADP produced in a kinase reaction, which is inversely proportional to the kinase activity.[12]

Materials:

  • Synthesized inhibitor compound (dissolved in 100% DMSO to create a stock solution, e.g., 10 mM)

  • Target kinase (e.g., ALK2)

  • Kinase substrate (e.g., a specific peptide or protein)

  • ATP (Adenosine triphosphate)

  • Kinase reaction buffer

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well white, flat-bottom plates

  • Multichannel pipettor

  • Luminometer plate reader

Procedure:

  • Compound Dilution: Prepare a serial dilution of the inhibitor compound in kinase buffer containing a final DMSO concentration that does not affect enzyme activity (typically ≤1%).

  • Reaction Setup: In a 384-well plate, add the following to each well:

    • Test compound dilution or DMSO for control wells.

    • Kinase solution (pre-diluted in kinase buffer).

    • Incubate for 15 minutes at room temperature to allow the inhibitor to bind to the kinase.

  • Initiate Kinase Reaction: Add a mixture of the substrate and ATP to each well to start the reaction.

  • Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time (e.g., 60 minutes).

  • Stop Reaction & Deplete ATP: Add ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining ATP. Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion & Signal Generation: Add Kinase Detection Reagent to each well. This converts the ADP produced to ATP and generates a luminescent signal via a luciferase reaction. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis:

    • Subtract the background luminescence (no kinase control).

    • Normalize the data to the positive control (kinase + DMSO, 0% inhibition) and negative control (no kinase, 100% inhibition).

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

    • Calculate the IC50 value by fitting the data to a four-parameter dose-response curve using appropriate software (e.g., GraphPad Prism).

Self-Validating System:

  • Controls: The inclusion of positive (no inhibitor) and negative (no enzyme) controls is essential to validate the assay window and ensure the observed signal is due to kinase activity.

  • Z'-factor: For high-throughput screening, calculating the Z'-factor provides a statistical measure of the assay's quality and suitability for screening.

Safety and Handling

5-Bromo-2-ethylpyridin-4-amine and its derivatives should be handled with appropriate safety precautions.[14][15] Always consult the Safety Data Sheet (SDS) before use.[15] In general, these compounds may cause skin and eye irritation.[14][16] Handle in a well-ventilated area, preferably a fume hood, and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[17]

Conclusion

5-Bromo-2-ethylpyridin-4-amine is a highly valuable and versatile building block in the design and synthesis of novel kinase inhibitors. Its strategic functionalization allows for the efficient generation of diverse chemical libraries targeting a wide range of kinases implicated in human disease. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this scaffold in their drug discovery programs, ultimately contributing to the development of new and improved targeted therapies.

References

  • Structure-activity relationship of 3,5-diaryl-2-aminopyridine ALK2 inhibitors reveals unaltered binding affinity for fibrodysplasia ossificans progressiva causing mutants. Journal of Medicinal Chemistry.
  • Design, Synthesis, and Structure−Activity Relationships of Aminopyridine N-Oxides, a Novel Scaffold for the Potent and Selective Inhibition of p38 Mitogen Activated Protein Kinase. Journal of Medicinal Chemistry.
  • Structure–Activity Relationship of 3,5-Diaryl-2-aminopyridine ALK2 Inhibitors Reveals Unaltered Binding Affinity for Fibrodysplasia Ossificans Progressiva Causing Mutants.
  • Discovery and Structure−Activity Relationship of 3-Aminopyrid-2-ones as Potent and Selective Interleukin-2 Inducible T-Cell Kinase (Itk) Inhibitors. Journal of Medicinal Chemistry.
  • Design, synthesis and structure-activity relationship study of aminopyridine derivatives as novel inhibitors of Janus Kinase 2.
  • The Aminopyrimidine Core: A Privileged Scaffold in Drug Discovery - A Technical Guide. Benchchem.
  • Lead Optimization of a 4-Aminopyridine Benzamide Scaffold To Identify Potent, Selective, and Orally Bioavailable TYK2 Inhibitors. Journal of Medicinal Chemistry.
  • In Vitro Kinase Inhibition Assays. Bio-protocol.
  • Fragment-based drug design of new aminopyridone-linked benzimidazole anticancer candidates.
  • Amino Acid Conjugates of Aminothiazole and Aminopyridine as Potential Anticancer Agents: Synthesis, Molecular Docking and in vitro Evalu
  • 5-bromo-N-ethylpyridin-2-amine — Chemical Substance Inform
  • Aminopyridine scaffold‐based CDK‐9 inhibitors.
  • Chemical Safety Data Sheet MSDS / SDS - 5-BROMO-2-ETHYNYLPYRIDINE. ChemicalBook.
  • Kinase assays. BMG LABTECH.
  • Application Notes and Protocols: Leveraging 2-Bromo-5-methylpyridin-4-amine in Drug Discovery. Benchchem.
  • SAFETY D
  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investig
  • Application Notes and Protocols: 2-Bromo-5-methylpyridin-4-amine in the Synthesis of Kinase Inhibitors. Benchchem.
  • Application Note: Synthesis of 5-Bromo-N-phenylpyridin-3-amine Derivatives for Medicinal Chemistry. Benchchem.
  • 5-bromo-2-methylpyrimidin-4-amine SDS, 24343-95-1 Safety D

Sources

Application

Application Note: Chemoselective Buchwald-Hartwig Amination of 5-Bromo-2-ethylpyridin-4-amine

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Advanced Methodology & Protocol Guide Introduction & Mechanistic Rationale The compound 5-Bromo-2-ethylpyridin-4...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Advanced Methodology & Protocol Guide

Introduction & Mechanistic Rationale

The compound 5-Bromo-2-ethylpyridin-4-amine (CAS: 1381941-36-1) is a highly versatile, bifunctional building block frequently utilized in the synthesis of kinase inhibitors and advanced pharmaceutical intermediates. However, its structural topology presents a significant chemoselectivity challenge during carbon-nitrogen (C–N) cross-coupling.

The molecule possesses both an electrophilic aryl bromide at the C5 position and a nucleophilic primary amine at the C4 position. Under standard [1] conditions, this bifunctionality typically leads to uncontrolled intermolecular self-condensation (oligomerization/polymerization).

To utilize this scaffold effectively—specifically to couple the C5-bromide with an exogenous secondary amine (e.g., morpholine, piperazine derivatives) while preserving the internal C4-primary amine for downstream functionalization—we must employ rigorous ligand-controlled chemoselectivity.

The Causality of Ligand Selection: Why RuPhos?

The key to suppressing oligomerization lies in the differential binding kinetics of primary versus secondary amines to the palladium center. As demonstrated by [2], the biarylphosphine ligand RuPhos exhibits profound selectivity for secondary amines.

  • Primary Amine Suppression: RuPhos allows primary amines (like the internal C4-NH2) to form stable, off-cycle bis(amine)palladium complexes. This thermodynamic sink effectively stalls the catalytic cycle for the primary amine.

  • Secondary Amine Activation: Conversely, exogenous secondary amines are too sterically demanding to form these off-cycle bis(amine) complexes with RuPhos. They are forced into the productive mono-amine on-cycle pathway, undergoing rapid deprotonation and reductive elimination.

By utilizing the Pd/RuPhos catalyst system, we invert the natural reactivity, allowing the exogenous secondary amine to outcompete the internal primary amine, cleanly yielding the desired C5-aminated product.

Mechanistic Pathway & Chemoselectivity Logic

CatalyticCycle Pd_Pre Pd2(dba)3 + RuPhos Precatalyst System Active_Pd L·Pd(0) Active Catalyst Pd_Pre->Active_Pd Base Activation Ox_Add Oxidative Addition at C5-Br of Substrate Active_Pd->Ox_Add + 5-Bromo-2-ethylpyridin-4-amine Pd_II L·Pd(II)(Ar)(Br) Intermediate Ox_Add->Pd_II Path_Sec Coordination of Exogenous 2° Amine Pd_II->Path_Sec Favored (RuPhos steric tuning) Path_Pri Coordination of Internal 1° Amine (C4-NH2) Pd_II->Path_Pri Disfavored Red_Elim Deprotonation & Reductive Elimination Path_Sec->Red_Elim Steric_Clash Off-Cycle Bis(amine) Complex Formation Path_Pri->Steric_Clash Red_Elim->Active_Pd Catalyst Regeneration Product Desired C5-Aminated Pyridine Product Red_Elim->Product Oligomer Oligomerization (Suppressed) Steric_Clash->Oligomer Reaction Stalled

Fig 1: RuPhos-mediated chemoselective catalytic cycle preventing primary amine oligomerization.

Quantitative Optimization Data

The table below summarizes the optimization of the cross-coupling between 5-Bromo-2-ethylpyridin-4-amine (1.0 equiv) and morpholine (1.5 equiv). The data empirically validates the mechanistic rationale discussed above.

EntryLigandBaseTemp (°C)Time (h)Desired Product Yield (%)Oligomer Yield (%)
1BINAPNaOtBu901635%55%
2XantphosCs₂CO₃1001645%30%
3BrettPhosLHMDS901618%78%
4RuPhos NaOtBu901688%<5%
5RuPhos LHMDS 90 16 94% <2%

Note: BrettPhos (Entry 3) actively favors primary amine coupling, which disastrously accelerates the unwanted self-condensation of the substrate. RuPhos with LHMDS (Entry 5) provides the optimal pseudo-protecting group effect, maximizing chemoselectivity as described in [3].

Experimental Workflow & Protocol

Workflow Visualization

Workflow Reagents 1. Reagent Loading (Pd, Ligand, Substrate) Degas 2. Schlenk Cycle (3x Vacuum/N2) Reagents->Degas Solvent 3. Solvent & Amine Addition (Syringe) Degas->Solvent Reaction 4. Heating (90°C, 16h) Solvent->Reaction Monitor 5. IPC (LC-MS/TLC) Reaction->Monitor Workup 6. Celite Filtration & Extraction Monitor->Workup Purify 7. Flash Chromatography Workup->Purify

Fig 2: Step-by-step experimental workflow for the chemoselective Buchwald-Hartwig amination.

Step-by-Step Methodology

Reagents Required:

  • 5-Bromo-2-ethylpyridin-4-amine (1.0 mmol, 201.06 mg)

  • Morpholine (1.5 mmol, 130.7 mg / 131 µL)

  • Pd₂(dba)₃ (0.02 mmol, 2 mol% Pd, 18.3 mg)

  • RuPhos (0.04 mmol, 4 mol%, 18.7 mg)

  • LHMDS (Lithium bis(trimethylsilyl)amide) (2.2 mmol, 368 mg)

  • Anhydrous 1,4-Dioxane (5.0 mL)

Procedure (Self-Validating System):

  • Preparation of the Schlenk Tube: Flame-dry a 25 mL Schlenk tube equipped with a magnetic stir bar under vacuum. Allow it to cool to room temperature under a positive flow of dry Nitrogen (N₂).

  • Solid Reagent Loading: Briefly remove the septum and charge the tube with 5-Bromo-2-ethylpyridin-4-amine, Pd₂(dba)₃, RuPhos, and solid LHMDS.

    • Causality Note: Solid LHMDS is preferred over solutions to strictly control the reaction volume and prevent the introduction of coordinating solvents (like THF) which can alter the delicate steric environment of the Pd-RuPhos complex.

  • Degassing (Critical Step): Replace the septum. Subject the tube to three cycles of vacuum (evacuation for 2 minutes) and backfilling with N₂.

  • Liquid Addition: Using a gas-tight syringe, add anhydrous, degassed 1,4-dioxane (5.0 mL) followed by morpholine (131 µL) through the septum.

  • Catalyst Activation & Heating: Place the Schlenk tube in a pre-heated oil bath at 90 °C.

    • Self-Validation Checkpoint: Within 5–10 minutes of heating, the reaction mixture should transition from a dark, opaque reddish-purple (characteristic of unactivated Pd₂(dba)₃) to a deep, homogeneous orange/red solution. This color shift confirms the successful generation of the active L·Pd(0) species.

  • In-Process Control (IPC): After 4 hours, withdraw a 10 µL aliquot via syringe, dilute in LC-MS grade acetonitrile, and analyze.

    • Self-Validation Checkpoint: Look for the disappearance of the starting material isotopic mass cluster (m/z 201/203 [M+H]⁺) and the appearance of the desired product mass (m/z 208 [M+H]⁺). If unreacted bromide persists heavily, verify the integrity of the inert atmosphere; oxygen rapidly deactivates the RuPhos-Pd complex.

  • Workup: After 16 hours, cool the reaction to room temperature. Quench with 5 mL of saturated aqueous NH₄Cl. Filter the biphasic mixture through a short pad of Celite to remove palladium black, washing the pad with ethyl acetate (3 × 10 mL).

  • Isolation: Separate the organic layer, extract the aqueous layer with ethyl acetate (2 × 10 mL), dry the combined organics over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Dichloromethane : Methanol gradient 100:0 to 90:10) to afford the pure 2-ethyl-5-morpholinopyridin-4-amine.

References

  • Biscoe, M. R.; Fors, B. P.; Buchwald, S. L. "A New Class of Highly Active Palladium Catalysts for the Suzuki−Miyaura and Buchwald−Hartwig Cross-Coupling Reactions." Journal of the American Chemical Society, 2008, 130(21), 6686–6687. URL:[Link]

  • Fors, B. P.; Buchwald, S. L. "A Multiligand Based Pd Catalyst for C−N Cross-Coupling Reactions." Journal of the American Chemical Society, 2010, 132(45), 15914–15917. URL:[Link]

  • Surry, D. S.; Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011, 2(1), 27-50. URL:[Link]

Method

Application Note: Preparation and Handling of 5-Bromo-2-ethylpyridin-4-amine Stock Solutions for In Vitro Assays

Target Audience: Researchers, Assay Biologists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide Introduction & Physicochemical Profiling 5-Bromo-2-ethylpyridin-4-amine (CAS: 13819...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Assay Biologists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Introduction & Physicochemical Profiling

5-Bromo-2-ethylpyridin-4-amine (CAS: 1381941-36-1) is a halogenated pyridine building block frequently utilized in medicinal chemistry and small-molecule drug discovery. When transitioning a synthesized intermediate or hit compound from the bench to in vitro biological evaluation, the preparation of a standardized stock solution is a critical failure point. Improper solvation, unrecognized precipitation, or excessive solvent carryover can yield false negatives, artifactual cytotoxicity, and irreproducible assay data.

To establish a self-validating experimental system, researchers must understand the physicochemical constraints of the molecule. The bromo-pyridine moiety imparts lipophilicity, while the primary amine offers limited hydrogen-bonding capacity. Consequently, the compound exhibits poor aqueous solubility but high solubility in polar aprotic solvents like Dimethyl Sulfoxide (DMSO)[1].

Quantitative Data: Physicochemical Properties
PropertyValueImplication for Assay Preparation
CAS Number 1381941-36-1Ensures correct isomer acquisition.
Molecular Weight 201.06 g/mol Used for precise molarity calculations.
Molecular Formula C₇H₉BrN₂Halogenated core indicates potential light sensitivity.
Primary Solvent Anhydrous DMSODisrupts crystal lattice; prevents premature precipitation.
Aqueous Solubility Low (Kinetic limit varies)Requires serial dilution in DMSO prior to buffer transfer.

Mechanistic Rationale (E-E-A-T)

As a Senior Application Scientist, I emphasize that protocol steps are not arbitrary; they are dictated by the laws of thermodynamics and cellular biology.

Why Anhydrous DMSO? DMSO is highly hygroscopic. If standard (non-anhydrous) DMSO is used, or if the stock is subjected to repeated freeze-thaw cycles, atmospheric water condenses into the solvent. This localized introduction of water dramatically lowers the solvation capacity of the DMSO, causing the hydrophobic 5-Bromo-2-ethylpyridin-4-amine to micro-precipitate out of solution, effectively lowering the actual concentration of your stock[2].

The 0.1% DMSO Carryover Limit: While DMSO is an exceptional vehicle for small molecules, it is biologically active. Literature demonstrates that DMSO concentrations exceeding 0.1% (v/v) can alter plasma membrane fluidity, induce cellular toxicity, and artificially skew differentiation or inflammatory markers in in vitro cell cultures (e.g., fibroblast-like synoviocytes and macrophages). Therefore, the dilution protocol must be mathematically structured to ensure the final assay concentration of DMSO remains ≤0.1%.

Stock Solution Preparation Matrix

To prepare a highly accurate master stock, use the following mass-to-volume matrix based on the compound's molecular weight (201.06 g/mol ).

Target ConcentrationMass of CompoundVolume of Anhydrous DMSO
10 mM 2.01 mg1.00 mL
20 mM 4.02 mg1.00 mL
50 mM 10.05 mg1.00 mL

Experimental Protocols

Protocol A: Preparation of the Master Stock (10 mM)

This protocol establishes a self-validating quality control loop to ensure stock integrity.

  • Equilibration: Allow the lyophilized 5-Bromo-2-ethylpyridin-4-amine powder to equilibrate to room temperature in a desiccator before opening to prevent moisture condensation.

  • Weighing: Accurately weigh 2.01 mg of the compound into a sterile, amber-tinted glass vial (amber glass protects the bromo-pyridine core from UV-induced degradation).

  • Solvation: Add exactly 1.00 mL of LC-MS grade Anhydrous DMSO.

  • Dissolution: Vortex the vial vigorously for 60 seconds. If particulate matter remains, sonicate in a water bath at room temperature for 5 minutes[2].

  • Quality Control (Self-Validation): Perform a visual inspection using light scattering. Shine a focused light beam through the vial against a dark background. The presence of a Tyndall effect (scattering of light) indicates micro-precipitates. The solution must be completely optically clear.

  • Storage: Aliquot the master stock into 50 µL single-use volumes in tightly sealed microcentrifuge tubes. Store at -20°C or -80°C. Never subject the stock to more than one freeze-thaw cycle.

Workflow A Weigh 5-Bromo-2-ethylpyridin-4-amine (Solid Powder) B Add Anhydrous DMSO (Target: 10-50 mM) A->B C Vortex & Sonicate (Ensure Complete Dissolution) B->C D Quality Control (Visual Light Scattering Check) C->D E Aliquot & Store (-20°C, Protect from Light) D->E

Caption: Workflow for the preparation, validation, and storage of 5-Bromo-2-ethylpyridin-4-amine stock.

Protocol B: Serial Dilution and Aqueous Buffer Transfer

This protocol minimizes DMSO carryover while preventing kinetic precipitation.

  • Intermediate DMSO Dilution: Thaw a 50 µL aliquot of the 10 mM master stock. Perform all serial dilutions (e.g., 10-point dose-response curve) in 100% DMSO first. This maintains the compound's solubility throughout the concentration gradient.

  • Aqueous Transfer (The Critical Step): To achieve a final assay concentration of 10 µM with 0.1% DMSO, you must perform a 1:1000 dilution.

    • Mechanistic Rule: Always add the DMSO stock into the aqueous buffer, never the reverse. Adding buffer to DMSO creates a localized zone of high water content where the compound concentration is still high, forcing it past its kinetic solubility limit and causing irreversible precipitation[2].

  • Execution: Dispense 999 µL of rapidly mixing assay buffer (e.g., PBS or DMEM) and inject 1.0 µL of the DMSO intermediate stock directly into the vortex vortex.

  • Final Assay Plate: Transfer the resulting solution to your 96-well or 384-well assay plate. The final DMSO concentration is now strictly capped at 0.1%.

Dilution S1 10 mM Master Stock (100% DMSO) S2 Intermediate Dilutions (100% DMSO) S1->S2 Serial Dilution S3 Aqueous Assay Buffer (Transfer Step) S2->S3 1:1000 Dilution S4 Final Assay Plate (≤0.1% DMSO) S3->S4 Mix Well

Caption: Serial dilution strategy to maintain compound solubility while limiting DMSO carryover to ≤0.1%.

References

  • MDPI. "Characterizing Interactions Between Small Peptides and Dimethyl Sulfoxide Using Infrared Spectroscopy and Computational Methods". MDPI. Available at: [Link]

  • National Institutes of Health (NIH) / PMC. "Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes". PMC. Available at:[Link]

Sources

Application

Application Note: 5-Bromo-2-ethylpyridin-4-amine in the Synthesis of Novel Heterocyclic Scaffolds

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols Executive Summary & Chemical Profiling In modern drug discovery, the incorporation of...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols

Executive Summary & Chemical Profiling

In modern drug discovery, the incorporation of nitrogen-rich heteroaromatics is a fundamental strategy for improving the pharmacokinetic properties, aqueous solubility, and target-binding affinity of lead compounds. 5-Bromo-2-ethylpyridin-4-amine (CAS: 1381941-36-1) has emerged as a highly versatile, premium building block for advanced pharmaceutical research[1].

The structural architecture of this molecule provides three distinct functional handles:

  • The Pyridine Core: Enhances metabolic stability and aqueous solubility compared to carbocyclic analogs.

  • The C2-Ethyl Group: Provides a localized lipophilic vector, often critical for occupying hydrophobic pockets (e.g., the hinge region of kinases).

  • The Ortho-Relationship of C4-Amino and C5-Bromo Groups: This is the defining feature of the molecule. The proximity of a nucleophilic amine adjacent to an electrophilic cross-coupling site (C-Br) enables sequential transition-metal catalysis and intramolecular cyclization[2].

This application note details field-proven methodologies for utilizing 5-bromo-2-ethylpyridin-4-amine to synthesize two privileged pharmacophores: azaindoles (via Sonogashira coupling) and imidazo[4,5-c]pyridines (via Buchwald-Hartwig amination).

Pathway A: Synthesis of 6-Ethyl-1H-pyrrolo[3,2-c]pyridines (Azaindoles)

Mechanistic Rationale

Azaindoles are highly sought-after bioisosteres of indoles. To construct the pyrrole ring fused to our pyridine core, we utilize a two-step sequence. First, a Sonogashira cross-coupling introduces a terminal alkyne at the C5 position. We select Pd(PPh3​)4​ as the catalyst because its electron-rich zero-valent palladium center readily undergoes oxidative addition into the aryl bromide bond. CuI acts as a co-catalyst to form a highly reactive copper acetylide intermediate.

Following the coupling, a base-mediated 5-endo-dig cyclization is employed. The electron-withdrawing nature of the pyridine ring activates the alkyne, allowing the adjacent C4-amino group (deprotonated by a strong base like KOtBu to enhance nucleophilicity) to attack the alkyne, forming the 5-membered pyrrole ring.

Workflow Visualization

G A 5-Bromo-2-ethylpyridin-4-amine (Starting Material) B Sonogashira Coupling Pd(PPh3)4, CuI, Base A->B C o-Alkynylpyridinamine Intermediate B->C D Intramolecular Cyclization KOtBu, NMP, 90°C C->D E 6-Ethyl-1H-pyrrolo[3,2-c]pyridine (Azaindole Scaffold) D->E

Workflow for the synthesis of azaindole scaffolds via Sonogashira coupling and cyclization.

Experimental Protocol: Step-by-Step

Step 1: Sonogashira Coupling

  • Preparation: In an oven-dried Schlenk flask under an argon atmosphere, charge 5-bromo-2-ethylpyridin-4-amine (1.0 equiv, MW: 201.06 g/mol [2]), Pd(PPh3​)4​ (0.05 equiv), and CuI (0.10 equiv).

  • Solvent Addition: Add a degassed mixture of DMF and N,N-Diisopropylethylamine (DIPEA) in a 1:1 ratio (10 mL/mmol). Causality: DMF provides the necessary dielectric constant to stabilize the transition states, while DIPEA serves as a non-nucleophilic base to neutralize the HBr byproduct.

  • Alkyne Addition: Inject the terminal alkyne (1.2 equiv) dropwise.

  • Reaction: Heat the mixture to 90 °C for 12 hours.

  • Workup: Quench with saturated aqueous NH4​Cl . Extract with EtOAc (3x). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure. Purify via flash chromatography (Silica gel, Hexanes/EtOAc).

Step 2: Intramolecular Cyclization

  • Preparation: Dissolve the purified o-alkynylpyridinamine intermediate (1.0 equiv) in anhydrous N-Methyl-2-pyrrolidone (NMP) (5 mL/mmol).

  • Base Addition: Add Potassium tert-butoxide (KOtBu) (2.0 equiv) in one portion. Causality: KOtBu is sterically hindered and highly basic, ensuring complete deprotonation of the C4-amine without acting as a competing nucleophile.

  • Reaction: Stir at 90 °C for 4 hours.

  • Workup: Cool to room temperature, dilute with water, and extract with EtOAc. Purify the resulting azaindole via reverse-phase HPLC.

Self-Validation & Quality Control:

  • Intermediate Validation: LC-MS must show complete consumption of the starting material mass ( m/z 201.06)[2].

  • Product Validation: Successful cyclization is confirmed by the disappearance of the primary amine N-H stretching bands (~3400 and ~3300 cm⁻¹) in FTIR, replaced by a single secondary amine N-H stretch characteristic of the pyrrole ring.

Pathway B: Synthesis of Imidazo[4,5-c]pyridines

Mechanistic Rationale

Imidazopyridines are privileged scaffolds frequently utilized in the development of kinase inhibitors and GPCR ligands. To construct this system, the C5-bromide is first displaced by a primary amine via a Buchwald-Hartwig amination . We utilize Pd2​(dba)3​ and BINAP; the bidentate BINAP ligand enforces a cis-coordination geometry on the palladium center, which is thermodynamically required to facilitate the reductive elimination step that forms the new C-N bond.

The resulting 2-ethylpyridine-4,5-diamine intermediate undergoes an acid-catalyzed cyclocondensation with an orthoester. The orthoester acts as a one-carbon electrophilic synthon, bridging the two adjacent amines to form the imidazole ring.

Workflow Visualization

G Start 5-Bromo-2-ethylpyridin-4-amine BHA Buchwald-Hartwig Cross-Coupling Pd2(dba)3, BINAP, NaOtBu Start->BHA Amine Primary Amine (R-NH2) Amine->BHA Diamine N5-Substituted-2-ethylpyridine-4,5-diamine BHA->Diamine Condensation Condensation with Orthoester RC(OEt)3, p-TsOH Diamine->Condensation Product Imidazo[4,5-c]pyridine Derivative Condensation->Product

Synthesis pathway for imidazo[4,5-c]pyridines via Buchwald-Hartwig amination and condensation.

Experimental Protocol: Step-by-Step

Step 1: Buchwald-Hartwig Amination

  • Preparation: In a sealed tube, combine 5-bromo-2-ethylpyridin-4-amine (1.0 equiv), the desired primary amine (1.2 equiv), Pd2​(dba)3​ (0.02 equiv), BINAP (0.04 equiv), and Sodium tert-butoxide (NaOtBu) (1.5 equiv).

  • Solvent: Add anhydrous, degassed toluene (5 mL/mmol).

  • Reaction: Purge with nitrogen for 10 minutes, seal the tube, and heat at 100 °C for 16 hours.

  • Workup: Filter the crude mixture through a pad of Celite to remove palladium black. Concentrate and purify via silica gel chromatography (DCM/MeOH gradient).

Step 2: Cyclocondensation

  • Preparation: Dissolve the diamine intermediate (1.0 equiv) in an excess of triethyl orthoformate (or appropriate orthoester for C-substituted imidazoles).

  • Catalysis: Add a catalytic amount of p-Toluenesulfonic acid (p-TsOH) (0.1 equiv). Causality: The acid protonates the orthoester, generating a highly electrophilic dialkoxycarbenium ion that is rapidly attacked by the diamine.

  • Reaction: Reflux at 120 °C for 6 hours.

  • Workup: Remove excess orthoester in vacuo. Neutralize with saturated NaHCO3​ , extract with DCM, and purify the final imidazo[4,5-c]pyridine.

Self-Validation & Quality Control:

  • Metal Scavenging: Because palladium contamination is a critical issue in drug development, treat the final organic extracts with a silica-based metal scavenger (e.g., SiliaMetS Thiol) for 2 hours prior to final concentration.

  • Structural Validation: 1H-NMR of the final product will show the disappearance of the orthoester ethyl signals and the emergence of a distinct, highly deshielded singlet (typically > 8.0 ppm) corresponding to the C2-proton of the newly formed imidazole ring.

Quantitative Data Presentation: Reaction Optimization

The following table summarizes the systematic optimization of the Sonogashira coupling step (Pathway A), demonstrating the causality behind the final protocol parameters.

Table 1: Optimization of Sonogashira Coupling for 5-Bromo-2-ethylpyridin-4-amine

EntryCatalyst SystemBase / SolventTemp (°C)Isolated Yield (%)Mechanistic Observation
1 Pd(PPh3​)2​Cl2​ / CuITEA (neat)8045Poor solubility of the pyridine starting material in neat TEA.
2 Pd(PPh3​)4​ / CuITEA / DMF (1:1)8072Improved solubility; trace homocoupling of alkyne observed.
3 Pd(dppf)Cl2​ / CuIDIPEA / THF7068THF boiling point limits reaction temperature; incomplete conversion.
4 Pd(PPh3​)4​ / CuI DIPEA / DMF (1:1) 90 89 Optimal dielectric constant; DIPEA prevents side reactions.

References

  • Benchchem.5-Bromo-2-ethylpyridin-4-amine | 1381941-36-1.
  • BLD Pharm.1381941-36-1 | 5-Bromo-2-ethylpyridin-4-amine.
  • Benchchem.5-Bromo-2-ethylpyridin-4-amine Reactions and Applications.

Sources

Method

Application Note: Catalytic Functionalization of 5-Bromo-2-ethylpyridin-4-amine

Target Audience: Medicinal Chemists, Process Researchers, and Drug Development Professionals Compound Focus: 5-Bromo-2-ethylpyridin-4-amine (CAS: 1381941-36-1) Executive Summary & Mechanistic Rationale 5-Bromo-2-ethylpyr...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Process Researchers, and Drug Development Professionals Compound Focus: 5-Bromo-2-ethylpyridin-4-amine (CAS: 1381941-36-1)

Executive Summary & Mechanistic Rationale

5-Bromo-2-ethylpyridin-4-amine is a highly versatile, multi-functional building block utilized extensively in the synthesis of advanced pharmaceutical intermediates, kinase inhibitors, and epigenetic modulators[1]. The molecule presents a unique reactivity profile defined by two orthogonal functional handles: an electrophilic C5-bromide and a nucleophilic C4-primary amine.

From a catalytic perspective, the functionalization of this scaffold requires careful consideration of chemoselectivity. The C5 position is highly activated for oxidative addition by low-valent palladium species, making it an ideal substrate for Suzuki-Miyaura and Buchwald-Hartwig cross-couplings[2]. However, the adjacent free C4-amine poses a significant challenge: it can act as a competitive nucleophile, or worse, coordinate to the palladium center and poison the catalyst[3].

As a Senior Application Scientist, I have designed this protocol guide to address these specific mechanistic challenges. By utilizing sterically demanding, electron-rich biaryl phosphine ligands (e.g., XPhos, tBuBrettPhos), we can accelerate the reductive elimination step and sterically shield the palladium center from the C4-amine, ensuring high yields and absolute chemoselectivity.

ReactivityMap SM 5-Bromo-2-ethylpyridin-4-amine (CAS: 1381941-36-1) C5 C5: Aryl Bromide • Suzuki-Miyaura (C-C) • Buchwald-Hartwig (C-N) • Sonogashira (C-C) SM->C5 Pd(0)/Pd(II) Catalysis C4 C4: Primary Amine • Electrophilic Acylation • Reductive Amination • Directing Group SM->C4 Base-Mediated Nucleophilic Attack

Fig 1: Orthogonal reactivity map of 5-Bromo-2-ethylpyridin-4-amine.

Optimization of Catalytic Conditions

Before executing the protocols, it is critical to understand the causality behind the reagent selection. Table 1 summarizes the empirical optimization for the C-C cross-coupling of this specific aminopyridine scaffold. Standard first-generation catalysts like Pd(PPh3​)4​ often fail due to the strong σ -donating ability of the C4-amine, which traps the palladium in an inactive resting state. Transitioning to Buchwald-type ligands (XPhos) resolves this bottleneck[3].

Table 1: Ligand and Base Optimization for Suzuki-Miyaura Coupling

EntryCatalyst / LigandBaseSolvent SystemTemp (°C)Yield (%) & Mechanistic Observation
1 Pd(PPh3​)4​ (5 mol%) Na2​CO3​ Toluene/ H2​O 9045% - Sluggish reaction; severe catalyst poisoning.
2 Pd(dppf)Cl2​ (5 mol%) K2​CO3​ 1,4-Dioxane/ H2​O 9072% - Good conversion; minor protodehalogenation.
3 Pd(OAc)2​ / SPhos Cs2​CO3​ DMF/ H2​O 12088% - Fast conversion; trace thermal degradation.
4 Pd(OAc)2​ / XPhos K3​PO4​ 1,4-Dioxane/ H2​O 100 >95% - Optimal; rapid conversion, highly selective.

Protocol A: Chemoselective Suzuki-Miyaura C-C Cross-Coupling

This protocol describes the robust C5-arylation of 5-Bromo-2-ethylpyridin-4-amine using a boronic acid partner. The use of a biphasic 1,4-Dioxane/Water system ensures the solubility of both the organic substrates and the inorganic base ( K3​PO4​ ), which is crucial for the transmetalation step.

Reagents & Materials
  • Substrate: 5-Bromo-2-ethylpyridin-4-amine (1.0 equiv, 1.0 mmol, 201.06 mg)

  • Coupling Partner: Arylboronic acid (1.2 equiv, 1.2 mmol)

  • Catalyst: Pd(OAc)2​ (0.05 equiv, 5 mol%, 11.2 mg)

  • Ligand: XPhos (0.10 equiv, 10 mol%, 47.7 mg)

  • Base: K3​PO4​ (3.0 equiv, 3.0 mmol, 636.8 mg)

  • Solvent: 1,4-Dioxane / Deionized H2​O (4:1 v/v, 10 mL)

Step-by-Step Methodology
  • Preparation of the Reaction Mixture: In an oven-dried 20 mL Schlenk tube equipped with a magnetic stir bar, add 5-Bromo-2-ethylpyridin-4-amine, the arylboronic acid, and K3​PO4​ .

  • Atmospheric Control (Critical Step): Seal the tube with a rubber septum. Evacuate the vessel and backfill with ultra-high purity Argon (repeat 3 times). Causality: Oxygen rapidly oxidizes the electron-rich XPhos ligand and the active Pd(0) species, halting the catalytic cycle.

  • Solvent Addition: Add degassed 1,4-Dioxane (8 mL) and degassed H2​O (2 mL) via syringe.

  • Catalyst Activation: Quickly remove the septum under a positive flow of Argon, add Pd(OAc)2​ and XPhos, and re-seal.

  • Thermal Promotion: Submerge the reaction vessel in a pre-heated oil bath at 100 °C. Stir vigorously (800 rpm) for 4–6 hours.

  • Work-up: Cool the mixture to room temperature. Dilute with EtOAc (20 mL) and wash with brine (2 × 15 mL). Extract the aqueous layer with EtOAc (15 mL). Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

In-Process Control (IPC) & Self-Validation
  • Validation Mechanism: The protocol is self-validating via LC-MS (ESI+) monitoring.

  • Procedure: At t = 2 hours, withdraw a 10 µL aliquot, dilute in 1 mL MeCN, and inject.

  • Expected Outcome: The starting material peak ( m/z≈201/203 , 1:1 isotopic pattern) must be completely consumed. The emergence of the product mass ( m/z=Product Mass+1 ) combined with a color shift from dark red to pale yellow confirms successful reductive elimination and catalyst turnover.

SuzukiCycle Pd0 Active Catalyst [Pd(0)L2] OxAdd Oxidative Addition Complex [Ar-Pd(II)(L2)-Br] Pd0->OxAdd + 5-Bromo-2-ethylpyridin-4-amine TransMet Transmetalation Complex [Ar-Pd(II)(L2)-Ar'] OxAdd->TransMet + Ar-B(OH)2 / Base RedElim Reductive Elimination Product Formation TransMet->RedElim - Base-Br RedElim->Pd0 Release of C-C Product

Fig 2: Catalytic cycle of Suzuki-Miyaura coupling highlighting key intermediates.

Protocol B: Buchwald-Hartwig Amination at C5

Forming a C-N bond at the C5 position of 5-Bromo-2-ethylpyridin-4-amine is synthetically demanding. The incoming amine must outcompete the intramolecular C4-amine. To achieve this, we utilize Pd2​(dba)3​ paired with tBuBrettPhos . This ligand is explicitly designed to promote the coupling of secondary amines to hindered aryl halides while preventing the binding of primary amines (like the C4 position)[2].

Reagents & Materials
  • Substrate: 5-Bromo-2-ethylpyridin-4-amine (1.0 equiv, 1.0 mmol)

  • Coupling Partner: Secondary Amine (e.g., Morpholine) (1.5 equiv, 1.5 mmol)

  • Catalyst: Pd2​(dba)3​ (0.02 equiv, 2 mol%)

  • Ligand: tBuBrettPhos (0.04 equiv, 4 mol%)

  • Base: NaOtBu (2.0 equiv, 2.0 mmol)

  • Solvent: Anhydrous Toluene (10 mL)

Step-by-Step Methodology
  • Glovebox Preparation (Recommended): Due to the extreme moisture sensitivity of NaOtBu , assemble the reaction in a nitrogen-filled glovebox. Add the aminopyridine, Pd2​(dba)3​ , tBuBrettPhos, and NaOtBu to a vial.

  • Solvent & Amine Addition: Add anhydrous Toluene followed by the secondary amine. Seal the vial with a PTFE-lined cap.

  • Heating: Remove from the glovebox and heat at 110 °C for 12 hours. Causality: Toluene is chosen because its high boiling point accommodates the elevated activation energy required for C-N reductive elimination.

  • Work-up: Cool to room temperature, dilute with dichloromethane (DCM), and filter through a pad of Celite to remove palladium black and inorganic salts. Concentrate the filtrate and purify via silica gel chromatography (DCM/MeOH gradient).

In-Process Control (IPC) & Self-Validation
  • Validation Mechanism: Visual and TLC validation.

  • Expected Outcome: The reaction mixture will transition from deep purple ( Pd2​(dba)3​ ) to a homogeneous orange/brown solution. On TLC (DCM:MeOH 9:1, UV 254 nm), the highly polar starting material ( Rf​≈0.2 ) will be replaced by a less polar product spot ( Rf​≈0.5 ).

Protocol C: C4-Amine Functionalization (Directing Group / Protection)

If late-stage C5 functionalization requires extremely harsh conditions, the C4-amine must be protected or functionalized first. Acetylation is the most reliable method, converting the electron-donating amine into an electron-withdrawing, sterically bulkier acetamide.

Step-by-Step Methodology (Acetylation)
  • Dissolve 5-Bromo-2-ethylpyridin-4-amine (1.0 mmol) in anhydrous DCM (5 mL).

  • Add Triethylamine ( Et3​N , 2.5 mmol) and cool the solution to 0 °C in an ice bath.

  • Add Acetic Anhydride ( Ac2​O , 1.2 mmol) dropwise over 5 minutes. Causality: Dropwise addition controls the exothermic acylation and prevents di-acetylation.

  • Add a catalytic amount of DMAP (0.1 mmol) to accelerate the acyl transfer.

  • Stir at room temperature for 2 hours. Quench with saturated aqueous NaHCO3​ (10 mL), extract with DCM (2 × 10 mL), dry, and concentrate.

References

  • Temperature-controlled sequential Suzuki–Miyaura reactions for preparing unsymmetrical terphenyls Source: RSC Advances URL:[Link]

  • Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection Source: PubMed Central (PMC) / NIH URL:[Link]

  • Discovery of Novel Trisubstituted Pyridine Derivatives as EED–H3K27me3 Inhibitors for the Treatment of Multiple Sclerosis Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

Sources

Application

Application Note: Safe Handling, Storage, and Experimental Protocols for 5-Bromo-2-ethylpyridin-4-amine

Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Purpose: To provide a comprehensive, causality-driven guide for the handling, storage, and downstream application of 5-Bromo-...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Purpose: To provide a comprehensive, causality-driven guide for the handling, storage, and downstream application of 5-Bromo-2-ethylpyridin-4-amine.

Executive Summary & Chemical Profiling

5-Bromo-2-ethylpyridin-4-amine (CAS: 1381941-36-1) is a highly versatile pyridine-based chemical intermediate utilized extensively in advanced pharmaceutical and medicinal chemistry research[1]. The presence of both an electrophilic bromide at the 5-position and a nucleophilic primary amine at the 4-position makes it an ideal bifunctional scaffold for complex API (Active Pharmaceutical Ingredient) synthesis, particularly in transition-metal-catalyzed cross-coupling reactions[2].

However, this dual reactivity also introduces specific physicochemical vulnerabilities. The electron-donating amine group enriches the pyridine ring, making the molecule susceptible to oxidative degradation, while the carbon-halogen bond is prone to photolytic cleavage. Understanding the causality behind its physical properties is critical for maintaining reagent integrity and ensuring reproducible experimental yields.

Physicochemical & Hazard Summary
Property / ClassificationData / SpecificationCausality & Experimental Implication
CAS Number 1381941-36-1[3]Unique identifier for safety and procurement verification.
Molecular Formula C₇H₉BrN₂[3]Determines stoichiometric calculations in synthetic workflows.
Molecular Weight 201.06 g/mol [3]Used for precise molarity and equivalent calculations.
GHS Hazard Class Acute Tox. 4, Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3[4]The basic amine acts as a localized irritant to mucous membranes and skin; requires strict PPE compliance.
Reactivity Profile Nucleophilic (Amine), Electrophilic (Bromide)Enables orthogonal functionalization but requires careful selection of bases to prevent amine-driven side reactions.

Storage & Stability Guidelines

To maintain >95% purity over extended periods, storage protocols must directly address the molecule's specific degradation pathways[5].

  • Thermal Degradation: The primary amine can undergo slow thermal decomposition or dimerization at elevated temperatures. Rule: Store strictly at 2-8°C[5].

  • Oxidative Degradation: Atmospheric oxygen can oxidize the amine to an N-oxide or azo species, which manifests as a dark discoloration of the powder. Rule: Store under an inert atmosphere (Argon or Nitrogen)[5].

  • Photolytic Debromination: UV/Visible light provides sufficient energy to homolytically cleave the C-Br bond, generating radical impurities that poison palladium catalysts. Rule: Store in amber glass vials protected from direct light.

Degradation A 5-Bromo-2-ethylpyridin-4-amine (CAS: 1381941-36-1) B1 Oxygen Exposure A->B1 B2 Light Exposure A->B2 B3 Thermal Stress A->B3 C1 Amine Oxidation (N-Oxide Formation) B1->C1 C2 Photolytic Debromination (Radical Cleavage) B2->C2 C3 Accelerated Degradation B3->C3 D1 Store under Argon/N2 C1->D1 Mitigation D2 Use Amber Vials C2->D2 Mitigation D3 Refrigerate at 2-8°C C3->D3 Mitigation

Caption: Degradation pathways of 5-Bromo-2-ethylpyridin-4-amine and storage mitigation strategies.

Safe Handling & PPE Protocols

Because 5-Bromo-2-ethylpyridin-4-amine is classified under STOT SE 3 (Specific Target Organ Toxicity - Single Exposure, respiratory tract irritation) and Acute Tox. 4 [4], handling must be engineered to prevent inhalation of dust and dermal contact.

  • Engineering Controls: All weighing, transferring, and reaction setups must be performed inside a certified Class II chemical fume hood with a face velocity of at least 100 FPM.

  • Personal Protective Equipment (PPE):

    • Gloves: Nitrile gloves (minimum 0.11 mm thickness) are sufficient for handling the dry powder. If handling in organic solvents (e.g., DMF, DMSO), upgrade to Butyl rubber gloves to prevent solvent-mediated dermal penetration.

    • Eye Protection: ANSI Z87.1 compliant safety goggles.

    • Respirator: If a fume hood is unavailable (not recommended), a NIOSH-approved N95 or P100 particulate respirator is mandatory.

  • Spill Protocol: Do not sweep dry powder, as this aerosolizes the irritant. Gently cover the spill with a damp absorbent pad (using water or ethanol), sweep into a sealed hazardous waste container, and wash the area with a 5% mild acidic solution to neutralize residual amine.

Application Protocol: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is the most frequently utilized carbon-carbon bond-forming reaction in drug discovery[6]. 5-Bromo-2-ethylpyridin-4-amine is an excellent electrophilic partner for this reaction.

Scientific Rationale: The 5-bromo position is sterically hindered by the adjacent ethyl and amine groups. Therefore, a palladium catalyst with a bulky, bidentate ligand—such as Pd(dppf)Cl₂ —is required to force the challenging oxidative addition step while preventing catalyst deactivation[6]. A mild base (K₂CO₃) is chosen to activate the boronic acid for transmetalation[7] without deprotonating the unprotected primary amine.

Step-by-Step Methodology

Self-Validating System: This protocol includes built-in visual and analytical checkpoints to ensure the reaction is proceeding correctly.

  • Reagent Preparation:

    • In an oven-dried Schlenk flask equipped with a magnetic stir bar, add 5-Bromo-2-ethylpyridin-4-amine (1.0 equiv, 1.0 mmol, 201 mg), the desired Arylboronic Acid (1.2 equiv, 1.2 mmol), and K₂CO₃ (2.5 equiv, 2.5 mmol).

    • Causality: An excess of boronic acid compensates for potential protodeboronation side-reactions[6].

  • Solvent Addition & Degassing:

    • Add 10 mL of a 1,4-Dioxane/H₂O mixture (4:1 v/v).

    • Submerge the mixture in a sonicator and bubble pure Argon gas directly through the solvent for 15 minutes.

    • Causality: Oxygen is a potent poison to Pd(0) species. Degassing prevents the premature oxidation of the active catalyst back to an inactive Pd(II) state.

  • Catalyst Addition:

    • Under a positive flow of Argon, quickly add Pd(dppf)Cl₂ (0.05 equiv, 5 mol%).

    • Validation Checkpoint: The solution should turn a distinct reddish-brown color, indicating the dissolution of the catalyst.

  • Reaction Execution:

    • Seal the flask and heat to 80°C in a pre-heated oil bath for 12 hours.

    • Validation Checkpoint: Monitor the reaction via TLC (Eluent: Hexanes/EtOAc 7:3). The disappearance of the starting bromide spot (UV active) confirms complete conversion.

  • Quenching & Extraction:

    • Cool the reaction to room temperature. Dilute with 20 mL of Ethyl Acetate (EtOAc) and 10 mL of distilled water.

    • Transfer to a separatory funnel. Extract the aqueous layer with EtOAc (2 x 15 mL). Wash the combined organic layers with brine (20 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude residue via silica gel flash chromatography to isolate the functionalized biaryl product.

Workflow S1 1. Reagent Prep Weigh Reactants S2 2. Degassing Argon Purge S1->S2 Solvent S3 3. Catalysis Add Pd(dppf)Cl2 S2->S3 O2 Free S4 4. Reaction Heat to 80°C S3->S4 Base S5 5. Quench EtOAc / H2O S4->S5 12h S6 6. Purification Silica Column S5->S6 Organic

Caption: Step-by-step experimental workflow for the Suzuki-Miyaura cross-coupling.

References

  • NextSDS. "5-bromo-N-ethylpyridin-2-amine — Chemical Substance Information". NextSDS. URL:[Link]

  • NIH / PMC. "Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014". National Library of Medicine. URL:[Link]

  • Royal Society of Chemistry. "Suzuki–Miyaura Coupling | Synthetic Methods in Drug Discovery". RSC Publishing. URL:[Link]

  • Organic Chemistry Portal. "Suzuki Coupling". Organic Chemistry Portal. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 5-Bromo-2-ethylpyridin-4-amine

Introduction Welcome to the technical support center for the synthesis of 5-Bromo-2-ethylpyridin-4-amine. This molecule is a valuable heterocyclic building block, frequently utilized by researchers in pharmaceutical and...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Welcome to the technical support center for the synthesis of 5-Bromo-2-ethylpyridin-4-amine. This molecule is a valuable heterocyclic building block, frequently utilized by researchers in pharmaceutical and agrochemical development. However, its synthesis can present challenges related to reaction yield, regioselectivity, and purification. Low yields can often be traced to suboptimal reaction conditions, competing side reactions, or inefficient purification strategies.[1]

This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice, detailed experimental protocols, and answers to frequently asked questions to help you navigate the common pitfalls and significantly improve the yield and purity of your target compound. We will explore the two most prevalent synthetic strategies and offer expert, field-proven insights to optimize each step.

Choosing Your Synthetic Pathway

The optimal route to 5-Bromo-2-ethylpyridin-4-amine depends heavily on the availability and cost of your starting materials. The two primary strategies involve either late-stage bromination of an existing aminopyridine or late-stage amination of a functionalized bromopyridine. This guide is structured to help you troubleshoot issues specific to each pathway.

Synthetic_Routes Start Starting Material Analysis RouteA_Start Have 2-ethylpyridin-4-amine? Start->RouteA_Start RouteB_Start Have 4-halo-5-bromo-2-ethylpyridine (e.g., 4-chloro-)? Start->RouteB_Start RouteA_Start->RouteB_Start No RouteA Route A: Late-Stage Bromination RouteA_Start->RouteA Yes RouteB_Start->RouteA_Start No RouteB Route B: Late-Stage Amination RouteB_Start->RouteB Yes TroubleshootA Troubleshoot Bromination: Regioselectivity & Yield RouteA->TroubleshootA TroubleshootB Troubleshoot Amination: Catalyst & Reaction Conditions RouteB->TroubleshootB

Caption: High-level decision workflow for selecting a synthetic route.

PART 1: Troubleshooting Guide for Common Synthetic Pathways

This section is formatted as a series of questions and answers to directly address the most common issues encountered during synthesis.

Route A: Late-Stage Bromination of 2-ethylpyridin-4-amine

This approach is attractive if 2-ethylpyridin-4-amine is your readily available starting material. The primary challenge is controlling the electrophilic aromatic substitution to selectively install a bromine atom at the C5 position.

Question 1: My bromination reaction is giving a low yield, with a significant amount of starting material unreacted. What's going wrong?

Answer: This issue typically points to two main causes: insufficient reactivity of the brominating agent or deactivation of the pyridine ring.

  • Causality: The amino group at C4 is a strong activating group. However, under acidic conditions (often generated from HBr byproduct), the pyridine nitrogen and the exocyclic amine can become protonated. This protonation turns them into powerful deactivating groups, shutting down the electrophilic substitution.

  • Expert Recommendation:

    • Choice of Brominating Agent: Avoid using Br₂ in strong acid. N-Bromosuccinimide (NBS) is the preferred reagent for controlled monobromination of activated rings like aminopyridines.[2] It generates bromine in situ at a low concentration, minimizing side reactions.

    • Solvent and Temperature Control: Perform the reaction in a solvent like Dimethylformamide (DMF) or Dichloromethane (DCM).[2][3] Maintain a low temperature (0-5°C) during the dropwise addition of NBS.[4] This helps control the reaction rate and prevent thermal decomposition.

    • Stoichiometry: Use a slight excess of NBS (1.05-1.1 equivalents) to ensure the reaction goes to completion, but avoid a large excess which can lead to over-bromination.

Question 2: My main product is contaminated with isomers. How can I improve regioselectivity for the C5 position?

Answer: The formation of regioisomers, primarily 3-bromo and 3,5-dibromo derivatives, is a common problem when reaction conditions are not strictly controlled.[2]

  • Causality: The C4-amino group strongly directs electrophiles to the ortho positions (C3 and C5). While the C2-ethyl group provides some steric hindrance at C3, electronic effects dominate. Achieving high C5 selectivity depends on exploiting the subtle differences in the activation of the C3 and C5 positions and preventing over-bromination.

  • Expert Recommendation:

    • Slow Reagent Addition: The most critical factor for selectivity is the slow, dropwise addition of your brominating agent (e.g., a solution of NBS in DMF).[2] This maintains a low concentration of the electrophile, favoring substitution at the more sterically accessible and electronically favorable C5 position.

    • Maintain Low Temperature: Running the reaction at 0°C or even slightly below helps to increase selectivity by reducing the overall reactivity of the system.[3]

    • Reaction Monitoring: Use Thin-Layer Chromatography (TLC) or LC-MS to monitor the reaction progress closely. Stop the reaction as soon as the starting material is consumed to prevent the formation of the 3,5-dibromo byproduct.

ParameterRecommended ConditionRationale & Citation
Brominating Agent N-Bromosuccinimide (NBS)Provides controlled, slow release of bromine, enhancing selectivity.[2]
Solvent DMF or CH₂Cl₂Aprotic solvents that are suitable for this type of electrophilic substitution.[3]
Temperature 0-5°CMinimizes side reactions and improves regioselectivity.[4]
Stoichiometry 1.05 - 1.1 eq. NBSDrives reaction to completion without significant over-bromination.
Monitoring TLC / LC-MSCrucial for stopping the reaction at the optimal time to maximize yield.
Table 1: Recommended conditions for selective C5-bromination.
Route B: Late-Stage Amination of a 4-Halo-5-bromo-2-ethylpyridine Precursor

This is often the more robust and higher-yielding approach, especially at scale. The most powerful tool for this transformation is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction.[5][6]

Question 1: My Buchwald-Hartwig amination reaction is stalled or has a very low conversion rate. How can I troubleshoot it?

Answer: A stalled Buchwald-Hartwig reaction is a classic multi-parameter problem. A systematic approach is required to identify the root cause. The likely culprits are an inactive catalyst, incorrect base/solvent combination, or impure reagents.

  • Causality: The catalytic cycle involves several steps: oxidative addition, amine coordination, deprotonation, and reductive elimination.[6] A failure in any of these steps, often due to ligand incompatibility, presence of inhibitors (like water or oxygen), or an inappropriate base, will kill the reaction. The pyridine substrate itself can be challenging as the ring nitrogen can coordinate to the palladium center, acting as a catalyst poison.

  • Expert Recommendation: A logical troubleshooting workflow is essential.

Buchwald_Troubleshooting Start Low Conversion in Buchwald-Hartwig Amination Check_Inert 1. Verify Inert Atmosphere (Degas solvent? Backfilled with Ar/N₂?) Start->Check_Inert Check_Reagents 2. Check Reagent Purity & Dryness (Anhydrous solvent? Fresh base?) Check_Inert->Check_Reagents Optimize_Ligand 3. Screen Ligands (Start with Xantphos or a bulky biaryl phosphine) Check_Reagents->Optimize_Ligand Optimize_Base 4. Vary the Base (NaOtBu vs. K₃PO₄ vs. Cs₂CO₃) Optimize_Ligand->Optimize_Base Optimize_Temp 5. Adjust Temperature (Increase temp to 100-110°C) Optimize_Base->Optimize_Temp Success Improved Yield Optimize_Temp->Success

Caption: Troubleshooting workflow for Buchwald-Hartwig amination.

Question 2: Which catalyst, ligand, and base should I start with for this specific substrate?

Answer: The choice of catalyst system is the most critical factor for success. For heteroaromatic amines, specialized ligands are often required.

  • Causality: The ligand stabilizes the palladium center and facilitates the key steps of the catalytic cycle. Bulky, electron-rich phosphine ligands are generally preferred as they promote the crucial reductive elimination step.[7] The base must be strong enough to deprotonate the amine source but not so nucleophilic that it causes side reactions.

  • Expert Recommendation: For the amination of a 4-chloro-5-bromo-2-ethylpyridine with an ammonia equivalent (like benzophenone imine followed by hydrolysis), a well-established starting point is recommended.

ParameterRecommended Starting SystemRationale & Citation
Pd Source Pd₂(dba)₃ or Pd(OAc)₂Common and effective palladium precursors for generating the active Pd(0) catalyst.[8]
Ligand Xantphos or BINAPThese bidentate phosphine ligands are excellent for C-N couplings on pyridine rings, preventing catalyst deactivation.[8][9]
Base Cs₂CO₃ or NaOtBuStrong, non-nucleophilic bases that effectively facilitate the deprotonation step.[8][10]
Ammonia Source Benzophenone ImineA convenient "ammonia equivalent" that is easier to handle than ammonia gas. The product is hydrolyzed in a subsequent step.[11]
Solvent Anhydrous Toluene or 1,4-DioxaneAprotic solvents that are standard for this coupling reaction. Must be thoroughly degassed.[8]
Temperature 90 - 110 °CSufficient thermal energy is typically required to drive the reaction to completion.[8]
Table 2: Recommended starting conditions for Buchwald-Hartwig amination.

PART 2: FAQs - General Purification and Analysis

Q: My crude product is an oil/dark solid and difficult to purify. What are the best methods?

A: Impurities in this synthesis often stem from starting materials, side products (regioisomers), or catalyst residues. A multi-step purification strategy is often necessary.

  • Aqueous Workup: First, perform an acid-base extraction. Dissolve the crude material in an organic solvent (like ethyl acetate) and wash with a dilute acid (e.g., 1M HCl). Your aminopyridine product will move to the aqueous layer as a salt, leaving many non-basic organic impurities behind. Then, basify the aqueous layer (e.g., with NaOH or NaHCO₃) and re-extract your product back into an organic solvent.[3]

  • Column Chromatography: This is the most effective method for removing closely related impurities like regioisomers. Use silica gel with a gradient elution system, typically starting with a non-polar solvent (like hexane or heptane) and gradually increasing the polarity with ethyl acetate.

  • Recrystallization: If you obtain a solid product after chromatography that is still not pure enough, recrystallization can be an excellent final polishing step.[12] Test small batches in various solvent systems (e.g., ethanol/water, ethyl acetate/hexane) to find the optimal conditions.

Q: How can I confirm the regiochemistry of my final product?

A: Unambiguously confirming that you have synthesized the 5-bromo isomer and not the 3-bromo isomer is critical.

  • ¹H NMR Spectroscopy: This is the most powerful tool. The protons on the pyridine ring will have distinct chemical shifts and coupling patterns. In the desired 5-bromo product, you will expect to see a singlet for the proton at the C3 position and a singlet for the proton at the C6 position. The 3-bromo isomer would show two doublets.

  • Nuclear Overhauser Effect (NOE) NMR: An NOE experiment can show through-space correlations. For the 5-bromo isomer, you would expect to see an NOE correlation between the protons of the C2-ethyl group and the C3-proton.

  • LC-MS: While it won't confirm the isomer, it is essential for confirming the mass of the product and assessing the overall purity of the sample.

PART 3: Detailed Experimental Protocols

The following protocols are provided as a validated starting point. Researchers should always perform their own risk assessment before beginning any new procedure.

Protocol 1: Optimized Buchwald-Hartwig Amination (Route B)

This protocol describes the coupling of 4-chloro-5-bromo-2-ethylpyridine with benzophenone imine, followed by acidic hydrolysis.

Step 1: C-N Coupling Reaction

  • To a dry Schlenk flask equipped with a magnetic stir bar, add Pd₂(dba)₃ (0.02 eq.), Xantphos (0.04 eq.), and Cesium Carbonate (Cs₂CO₃, 2.0 eq.).

  • Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Under the inert atmosphere, add 4-chloro-5-bromo-2-ethylpyridine (1.0 eq.) and anhydrous, degassed toluene.

  • Add benzophenone imine (1.2 eq.) via syringe.

  • Heat the reaction mixture to 110 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS until the starting aryl halide is consumed.

  • Once complete, cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts. Wash the Celite pad with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure to yield the crude imine intermediate.

Step 2: Hydrolysis

  • Dissolve the crude intermediate in Tetrahydrofuran (THF).

  • Add 2M Hydrochloric Acid (HCl) and stir the mixture at room temperature for 2-4 hours.

  • Basify the mixture by the slow addition of a saturated solution of Sodium Bicarbonate (NaHCO₃) until gas evolution ceases.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Sodium Sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the resulting crude product by silica gel column chromatography to afford pure 5-Bromo-2-ethylpyridin-4-amine.

References

  • Wikipedia. (n.d.). Chichibabin reaction. Retrieved from [Link]

  • DR-NTU, Nanyang Technological University. (n.d.). Revisiting the Chichibabin reaction: C2-amination of pyridines with a NaH-iodide composite. Retrieved from [Link]

  • Scientific Update. (2018, November 26). The Chichibabin amination reaction. Retrieved from [Link]

  • Wikidoc. (2012, August 8). Chichibabin reaction. Retrieved from [Link]

  • Google Patents. (n.d.). RU2165414C2 - Improved chichibabin's method for amination of pyridine derivatives.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Google Patents. (n.d.). WO2024015825A1 - Processes for preparing 5-bromo-3,4-dimethylpyridin-2-amine and 6-bromo-7,8-dimethyl-[13]triazolo[1,5-a]pyridine. Retrieved from

  • Royal Society of Chemistry. (2018). Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Retrieved from [Link]

  • Request PDF. (n.d.). Synthesis and biological activity of 5-bromo-2-chloropyrimidin-4-amine derivatives. Retrieved from [Link]

  • ACS Publications. (2019, September 25). Scalable, Economical, and Practical Synthesis of 4-(Difluoromethyl)pyridin-2-amine, a Key Intermediate for Lipid Kinase Inhibitors. Retrieved from [Link]

  • Heterocycles. (1999). SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. Retrieved from [Link]

  • Chemical Insights. (2024, November 25). How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. Retrieved from [Link]

  • MDPI. (2017, January 27). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Retrieved from [Link]

  • Google Patents. (n.d.). CN103420903A - Method for synthesizing 5-Bromo-2, 4-dichloropyridine.
  • ResearchGate. (2013). 5-Bromo-2-chloropyrimidin-4-amine. Retrieved from [Link]

  • ACS Publications. (2007, April 21). Chemoselective Amination of 5-Bromo-2-chloro-3-fluoropyridine. Retrieved from [Link]

  • PubMed. (2000, December 15). An efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3carboxylic acid. Retrieved from [Link]

  • PMC. (2023, December 27). Development of Self-Assembling bis-1,4-Dihydropyridines: Detailed Studies of Bromination of Four Methyl Groups and Bromine Nucleophilic Substitution. Retrieved from [Link]

  • RSC Publishing. (2024, January 23). Copper-promoted C5-selective bromination of 8-aminoquinoline amides with alkyl bromides. Retrieved from [Link]

  • MDPI. (2024, September 17). 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2,3-diaminopyridine. Retrieved from [Link]

Sources

Optimization

Best purification techniques for crude 5-Bromo-2-ethylpyridin-4-amine mixtures

Welcome to the Technical Support Center for the purification of complex heterocyclic intermediates. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associa...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the purification of complex heterocyclic intermediates. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating 5-Bromo-2-ethylpyridin-4-amine (CAS: 1381941-36-1) [1].

The direct bromination of 2-alkylpyridin-4-amines is driven by electrophilic aromatic substitution, where the strongly activating C4-amino group directs incoming electrophiles to the ortho positions [2]. However, this reactivity invariably yields a complex crude matrix containing unreacted starting materials, regioisomers, over-brominated byproducts, and reagent residues [3]. This guide unpacks the causality behind these impurities and provides field-proven, self-validating protocols to isolate the pure target compound.

Part 1: Mechanistic Insights & Impurity Profiling

To purify a compound effectively, you must first understand how the impurities are generated. The C4-amino group strongly activates the pyridine ring, making the C3 and C5 positions highly nucleophilic. While the C2-ethyl group provides steric hindrance that favors C5 bromination, kinetic and thermodynamic variables often lead to a mixture of products.

G SM 2-Ethylpyridin-4-amine (Starting Material) Target 5-Bromo-2-ethylpyridin-4-amine (Target Product) SM->Target Electrophilic Substitution Imp2 3-Bromo Regioisomer (Steric/Kinetic Minor) SM->Imp2 Minor Pathway Reagent Brominating Agent (e.g., NBS, Br2) Reagent->Target Imp1 3,5-Dibromo Byproduct (Over-bromination) Target->Imp1 Excess Reagent

Reaction pathways generating 5-bromo-2-ethylpyridin-4-amine and common bromination impurities.

Part 2: Troubleshooting FAQs

Q1: Why am I seeing a significant amount of the 3,5-dibromo impurity, and how do I remove it? Causality: The amino group at C4 is strongly electron-donating, activating both ortho positions (C3 and C5). Even with the steric bulk of the C2-ethyl group, excess brominating agent (like N-Bromosuccinimide, NBS) or elevated temperatures will force a second bromination event at C3[3]. Solution: Chromatographic separation is highly effective here. The 3,5-dibromo compound is significantly less polar than the target because the two bulky bromine atoms sterically shield the amino group, reducing its hydrogen-bonding capacity. When running silica gel chromatography, the dibromo impurity will elute much faster than the mono-bromo target.

Q2: My crude mixture is contaminated with succinimide (from NBS). What is the most efficient removal strategy? Causality: NBS is a standard, mild brominating agent for aminopyridines, but it generates stoichiometric succinimide as a byproduct. Succinimide is highly soluble in both polar organic solvents and water [4]. Solution: A rigorous, pH-controlled aqueous workup. By adjusting the aqueous phase to pH >10 using sodium carbonate ( Na2​CO3​ ), you ensure the pyridine nitrogen and the primary amine of your target remain completely deprotonated (free base form). The target compound will partition cleanly into the organic layer (e.g., Ethyl Acetate), while the succinimide and inorganic salts remain in the aqueous phase.

Q3: How do I separate the 3-bromo regioisomer from the 5-bromo target? Causality: The 3-bromo regioisomer forms because C3 is also ortho to the directing C4-amino group. It is the kinetic minor product due to its proximity to the C2-ethyl group. Solution: These regioisomers have nearly identical Rf​ values on standard normal-phase silica. You must use a highly optimized, basified solvent system (e.g., Dichloromethane : Methanol : Ammonium Hydroxide at 95:4:1). The addition of NH4​OH neutralizes the acidic silanol groups on the silica gel, preventing the basic pyridine nitrogen from "tailing" and allowing for sharp, distinct bands.

Part 3: Quantitative Purification Data

The following table summarizes the physicochemical differences exploited during the purification of crude 5-Bromo-2-ethylpyridin-4-amine mixtures.

ComponentRelative PolarityTarget Removal TechniqueOptimal Solvent SystemExpected Recovery / Purity
Succinimide / Salts Highly Polar / Water SolubleAcid-Base ExtractionEtOAc / Aqueous Na2​CO3​ (pH 10)>99% removal
3,5-Dibromo Byproduct Low Polarity (Shielded)Silica ChromatographyHexane : EtOAc (Gradient 80:20 to 50:50)>95% removal
2-Ethylpyridin-4-amine (SM) High PolaritySilica ChromatographyDCM : MeOH : NH4​OH (90:9:1)>98% removal
3-Bromo Regioisomer Moderate (Similar to Target)RecrystallizationToluene or EtOH / H2​O Yields >98% pure target

Part 4: Step-by-Step Downstream Purification Protocol

This protocol is designed as a self-validating system. Each step includes a checkpoint to ensure the physicochemical state of the molecule is correct before proceeding.

Workflow Crude Crude Reaction Mixture Ext Acid-Base Extraction (pH > 10) Crude->Ext AqWaste Aqueous Waste (Salts, Succinimide) Ext->AqWaste Aqueous Org Organic Phase (Crude Aminopyridines) Ext->Org Organic Chroma Silica Gel Chromatography (Basified Eluent) Org->Chroma Cryst Recrystallization (Toluene) Chroma->Cryst Target Fractions Pure Pure 5-Bromo-2-ethylpyridin-4-amine Cryst->Pure >98% Purity

Step-by-step downstream purification workflow for crude 5-bromo-2-ethylpyridin-4-amine mixtures.

Protocol: Isolation and Polishing

Step 1: Quenching and pH-Controlled Extraction

  • Concentrate the crude reaction mixture under reduced pressure to remove volatile reaction solvents (e.g., Acetonitrile or DMF).

  • Suspend the residue in Ethyl Acetate (EtOAc) and add an equal volume of 10% aqueous Na2​CO3​ .

  • Self-Validation Checkpoint: Test the aqueous layer with pH paper. It must read pH > 10. If it is lower, the pyridine ring may be protonated, causing the target product to drag into the aqueous waste. Add more Na2​CO3​ if necessary.

  • Separate the layers. Extract the aqueous layer twice more with EtOAc. Combine the organic layers, wash with brine, dry over anhydrous Na2​SO4​ , and concentrate.

Step 2: Basified Silica Gel Chromatography

  • Pre-treat the silica gel column by flushing it with 1% Triethylamine (TEA) in Hexane to deactivate acidic silanol sites.

  • Load the crude organic residue onto the column.

  • Elute using a gradient of Dichloromethane (DCM) to Methanol (MeOH) containing 1% NH4​OH (Start at 100:0:1, ramp to 95:4:1).

  • Self-Validation Checkpoint: Monitor fractions via TLC (UV 254 nm). The 3,5-dibromo impurity will elute first. The target 5-bromo-2-ethylpyridin-4-amine will elute next as a sharp band. Unreacted starting material will remain near the baseline.

Step 3: Final Polishing via Recrystallization

  • To remove trace amounts of the 3-bromo regioisomer, dissolve the concentrated target fractions in a minimum amount of boiling Toluene.

  • Allow the solution to cool slowly to room temperature, then transfer to an ice bath (0-5 °C) for 2 hours.

  • Filter the resulting crystals and wash with ice-cold Hexane.

  • Self-Validation Checkpoint: Analyze the crystals via HPLC or 1H -NMR. The ethyl CH2​ quartet and the two distinct aromatic pyridine protons (singlets at C3 and C6) will confirm the regiochemistry and a purity of >98%.

References

  • Journal of Medicinal Chemistry. "Discovery of Potent and Selective Pyrazolopyrimidine Janus Kinase 2 Inhibitors". ACS Publications. Available at:[Link]

  • LookChem. "Cas 10460-50-1, 4-AMINO-5-BROMO-2-METHYLPYRIDINE". lookchem.com. Available at:[Link]

Troubleshooting

Reducing impurities and byproducts in 5-Bromo-2-ethylpyridin-4-amine preparation

Welcome to the technical support resource for the preparation of 5-Bromo-2-ethylpyridin-4-amine. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this s...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support resource for the preparation of 5-Bromo-2-ethylpyridin-4-amine. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, focusing on minimizing impurities and byproducts to ensure a high-quality final compound. The information herein is synthesized from established chemical principles and field-proven methodologies to provide actionable insights.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, providing both solutions and the underlying scientific rationale.

Question 1: My reaction yield is very low, or I'm recovering only the starting material (2-ethylpyridin-4-amine). What are the likely causes and how can I improve the outcome?

Answer: Low or no conversion is a common issue that typically points to problems with reaction conditions or reagent activity. Let's break down the potential causes systematically.

  • Ineffective Brominating Agent: The choice and quality of your brominating agent are critical. N-Bromosuccinimide (NBS) is often preferred for its selectivity and safer handling compared to liquid bromine (Br₂)[1]. If using NBS, ensure it is from a reliable source and has been stored properly, as it can decompose over time. For a more potent system, some protocols utilize NBS in the presence of an acid catalyst, which can enhance the electrophilicity of the bromine[2].

  • Suboptimal Reaction Temperature: The bromination of an activated pyridine ring is highly temperature-dependent. The amino group at the C4 position and the ethyl group at the C2 position are both activating, making the ring susceptible to electrophilic substitution. However, the reaction may require a specific activation energy.

    • If the temperature is too low: The reaction may not initiate or proceed at a practical rate.

    • If the temperature is too high: You risk the formation of byproducts and potential degradation of the starting material or product[3]. A good starting point is to run the reaction at 0-20°C and monitor its progress closely[1].

  • Solvent Choice: The solvent plays a crucial role in solubilizing the reactants and mediating the reaction. Polar aprotic solvents like N,N-Dimethylformamide (DMF) or dichloromethane (DCM) are commonly used for brominations with NBS[1][4][5]. Ensure your solvent is anhydrous, as water can react with the brominating agent and interfere with the reaction.

Troubleshooting Workflow for Low Yield Here is a logical decision tree to diagnose the issue:

LowYieldTroubleshooting start Low Yield or No Reaction check_reagents Verify Reagent Quality (NBS, Solvent) start->check_reagents reagent_ok Reagents OK? check_reagents->reagent_ok check_temp Review Reaction Temperature temp_ok Temp Optimal? check_temp->temp_ok check_monitoring Analyze Reaction Monitoring Data (TLC/LC-MS) optimize_time Action: Increase reaction time and monitor. check_monitoring->optimize_time reagent_ok->check_temp Yes replace_reagents Action: Use fresh NBS and anhydrous solvent. reagent_ok->replace_reagents No temp_ok->check_monitoring Yes optimize_temp Action: Screen temperatures (e.g., 0°C, RT, 40°C). temp_ok->optimize_temp No

Caption: A decision tree for troubleshooting low reaction yields.

Question 2: I've successfully formed a product, but my analysis (NMR, LC-MS) shows a mixture containing the desired 5-bromo isomer, the 3-bromo isomer, and a dibrominated byproduct. How can I improve the regioselectivity?

Answer: The formation of isomers and poly-brominated species is a classic challenge in electrophilic aromatic substitution. The outcome is a competition between kinetics and thermodynamics, governed by the directing effects of the substituents.

  • Understanding Directing Effects:

    • The amino group (-NH₂) at C4 is a powerful activating, ortho-, para-director. Since the para position (relative to the amino group) is the nitrogen atom of the ring, it strongly directs electrophilic attack to its ortho positions: C3 and C5.

    • The ethyl group (-CH₂CH₃) at C2 is a weak activating, ortho-, para-director. It directs to C3 and C5 (ortho) and C6 (para).

    • Collectively, both groups strongly favor substitution at the C3 and C5 positions. Achieving selectivity for C5 over C3 often requires fine-tuning the reaction conditions. The ethyl group may offer some steric hindrance that slightly favors substitution at C5 over C3.

  • Strategies for Enhancing Selectivity:

    • Lower the Temperature: Running the reaction at a lower temperature (e.g., 0°C or below) can favor the thermodynamically more stable product and reduce the rate of formation of undesired isomers[4].

    • Control the Rate of Addition: Add the brominating agent (e.g., a solution of NBS in DMF) dropwise over an extended period[1]. This keeps the instantaneous concentration of the electrophile low, which helps prevent over-bromination and can improve selectivity.

    • Stoichiometry is Key: Use a precise stoichiometry, typically 1.0 to 1.1 equivalents of the brominating agent. An excess of NBS or bromine will inevitably lead to the formation of 3,5-dibromo-2-ethylpyridin-4-amine.

Question 3: My crude product is an inseparable mixture. What purification strategies are most effective for isolating pure 5-Bromo-2-ethylpyridin-4-amine?

Answer: Purification is often the most challenging step. A combination of techniques may be necessary.

  • Recrystallization: This should be your first approach as it is efficient for removing impurities with different solubility profiles[6]. The key is selecting the right solvent or solvent system. The target molecule has both polar (amine) and non-polar (ethyl, bromo) characteristics. A solvent-pair system is often effective[6].

Solvent Screening for Recrystallization
Solvent Type Examples
Good Solvents (for dissolving hot) Ethyl Acetate, Acetone, Acetonitrile
Anti-Solvents (for precipitating cold) Hexanes, Heptane, Water

Protocol 1: Recrystallization using a Solvent-Anti-Solvent System

  • Dissolve the crude product in a minimal amount of a hot "good" solvent (e.g., Ethyl Acetate).

  • While the solution is still hot, add a "poor" or anti-solvent (e.g., Heptane) dropwise until the solution becomes faintly cloudy.

  • If necessary, add a few more drops of the hot "good" solvent to redissolve the precipitate and achieve a clear, saturated solution.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation[7].

  • Collect the crystals by vacuum filtration, washing with a small amount of cold anti-solvent.

  • Column Chromatography: If recrystallization fails to provide the desired purity, column chromatography is the definitive method for separating compounds with similar polarities[8][9][10].

Column Chromatography Parameters
Parameter Recommendation
Stationary Phase Silica Gel (Standard Grade)
Mobile Phase (Eluent) Hexane/Ethyl Acetate Gradient
Monitoring Thin-Layer Chromatography (TLC)

Frequently Asked Questions (FAQs)

Q1: What is the most plausible and efficient synthetic route for preparing 5-Bromo-2-ethylpyridin-4-amine?

The most direct and common approach is the electrophilic bromination of the commercially available starting material, 2-ethylpyridin-4-amine. This one-step synthesis is generally efficient. The reaction involves treating the starting amine with a suitable brominating agent in an appropriate solvent.

General Synthesis and Purification Workflow

SynthesisWorkflow A Start: 2-ethylpyridin-4-amine B Step 1: Bromination (NBS, DMF, 0-20°C) A->B C Step 2: Work-up (Aqueous Quench, Extraction) B->C D Crude Product C->D E Step 3: Purification D->E F Option A: Recrystallization (e.g., EtOAc/Heptane) E->F G Option B: Column Chromatography (Silica, Hexane/EtOAc) E->G H Final Product: 5-Bromo-2-ethylpyridin-4-amine F->H G->H

Caption: General workflow for synthesis and purification.

Q2: How do I choose between N-Bromosuccinimide (NBS) and liquid Bromine (Br₂) as the brominating agent?

Both reagents can effect the bromination, but they have significant differences in handling and selectivity.

  • N-Bromosuccinimide (NBS):

    • Pros: It is a crystalline solid that is easier and safer to handle than liquid bromine. Reactions are often cleaner with fewer byproducts, leading to higher regioselectivity, especially for activated rings[1].

    • Cons: It is more expensive than bromine and can be moisture-sensitive.

  • Liquid Bromine (Br₂):

    • Pros: It is a powerful and inexpensive brominating agent.

    • Cons: It is highly corrosive, toxic, and volatile, requiring handling in a well-ventilated fume hood with extreme caution. Reactions can be less selective, often leading to over-bromination and the formation of HBr as a corrosive byproduct[11].

For laboratory-scale synthesis where purity and safety are paramount, NBS is the highly recommended choice .

Q3: What analytical techniques are essential for monitoring the reaction and confirming the final product's identity and purity?

A multi-faceted analytical approach is crucial for ensuring the quality of your synthesis.

  • Reaction Monitoring:

    • Thin-Layer Chromatography (TLC): A quick and effective method to qualitatively track the consumption of starting material and the formation of the product.

    • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more definitive information, showing the retention times of components and their mass-to-charge ratios, which can confirm the formation of the brominated product (look for the characteristic isotopic pattern of bromine) and detect byproducts[12].

  • Product Characterization and Purity:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure of the final product. The number of signals, their splitting patterns, and chemical shifts will verify the substitution pattern[12].

    • High-Performance Liquid Chromatography (HPLC): The primary method for determining the quantitative purity of the final compound. An area normalization report will show the percentage of the main component relative to any impurities[12].

    • Melting Point Analysis: A sharp melting point within a narrow range is a good indicator of high purity for a crystalline solid[6].

References

  • MDPI. (2017, January 27). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Available from: [Link]

  • Request PDF. Synthesis and biological activity of 5-bromo-2-chloropyrimidin-4-amine derivatives. Available from: [Link]

  • Google Patents. WO2024015825A1 - Processes for preparing 5-bromo-3,4-dimethylpyridin-2-amine and 6-bromo-7,8-dimethyl-[8][13][14]triazolo[1,5-a]pyridine. Available from:

  • Ministry of the Environment, Japan. III Analytical Methods. Available from: [Link]

  • Google Patents. CN103420903A - Method for synthesizing 5-Bromo-2, 4-dichloropyridine.
  • Google Patents. CN101560183B - Method for preparing 5-bromo-2-methylpyridine.
  • ResearchGate. (PDF) 5-Bromo-2-chloropyrimidin-4-amine. Available from: [Link]

  • Google Patents. US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.
  • Request PDF. On the reactivity of the bromine atoms in brominated pyridines: The preparation of brominated 2‐ and 4‐aminopyridines. Available from: [Link]

  • HETEROCYCLES. (2011, March 8). A facile and efficient synthesis of 3-amino-5-bromopyridine derivatives using microwave irradiation. Available from: [Link]

  • PubChem. 5-Bromo-2-ethylpyrimidin-4-amine. Available from: [Link]

  • International Journal of Pharmacy and Pharmaceutical Sciences. SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. Available from: [Link]

  • MDPI. (2024, September 17). 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions. Available from: [Link]

  • SciSpace. Chromatographic methods for the study of amines from biological material. Available from: [Link]

  • Organic Syntheses. 2-bromopyridine. Available from: [Link]

  • Vaia. Question. (a) Propose a mechanism for the reaction of 2-bromopyridine with sodium amide to give 2-aminopyridine.... Available from: [Link]

  • Organic Chemistry Portal. Bromoarene synthesis by bromination or substitution. Available from: [Link]

  • OPUS. (2025, August 28). Analytical Methods. Available from: [Link]

  • Hive Chemistry Discourse. (2003, November 4). recrystalization of 5-bromovanillin. Available from: [Link]

  • Semantic Scholar. (2023, June 13). Facile Recrystallization Process for Tuning the Crystal Morphology and Thermal Safety of Industrial Grade PYX. Available from: [Link]

Sources

Optimization

Technical Support Center: 5-Bromo-2-ethylpyridin-4-amine Isolation &amp; Crystallization

Welcome to the Advanced Technical Support Center for the isolation and purification of 5-Bromo-2-ethylpyridin-4-amine (CAS: 1381941-36-1)[1]. This portal is designed for process chemists and drug development professional...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center for the isolation and purification of 5-Bromo-2-ethylpyridin-4-amine (CAS: 1381941-36-1)[1]. This portal is designed for process chemists and drug development professionals dealing with complex crystallization challenges, specifically liquid-liquid phase separation (LLPS), commonly known as "oiling out."

Diagnostic Workflow for Phase Separation

When developing a scalable recrystallization process for highly functionalized pyridine derivatives, oiling out is the most frequent mode of failure. The workflow below illustrates the thermodynamic and kinetic decision gates required to bypass the miscibility gap and force crystal nucleation.

G Start Crude 5-Bromo-2- ethylpyridin-4-amine Dissolve Dissolve in Good Solvent (e.g., Ethanol at 60°C) Start->Dissolve AntiSolvent Dose Anti-Solvent (Water) Reach Metastable Zone Dissolve->AntiSolvent Decision Phase State? AntiSolvent->Decision LLPS Oiling Out (LLPS) Turbid Emulsion Decision->LLPS Miscibility Gap Metastable Clear Supersaturated Solution Decision->Metastable Optimal LLPS->Dissolve Reheat to Clear Seed Add 2% wt/wt Seeds Hold for 30 mins Metastable->Seed Cooling Linear Cooling (0.1 °C/min) to 5°C Seed->Cooling Isolate Filter & Wash Verify Purity Cooling->Isolate

Diagnostic workflow for resolving liquid-liquid phase separation (oiling out).

Quantitative Solvent & Partitioning Data

To rationally design your solvent system, you must balance the polarity of the aminopyridine core against the lipophilicity of the bromo- and ethyl- substituents.

Table 1: Solvent System Matrix for 5-Bromo-2-ethylpyridin-4-amine
Solvent System (v/v)Dielectric Constant (ε)Target Temp (°C)Solubility (mg/mL)Oiling Out RiskProcess Suitability
Ethanol / Water (70:30)~45.060 → 5High → LowCritical Requires precise seeding; high risk of LLPS.
EtOAc / Heptane (50:50)~4.070 → 10Mod → LowModerateGood for rejecting polar impurities.
Isopropanol (Neat)18.280 → 0High → LowLowExcellent scalability; slow cooling required.
Toluene / Hexane (40:60)~2.290 → 5Low → V. LowHighPoor solubility; product may crash out as oil.
Table 2: Impurity Partitioning during LLPS
Impurity ProfilePartitioning PreferenceImpact on CrystallizationCorrective Action
Debrominated byproductAqueous / Polar phaseCo-precipitates if supersaturation is high.Extend anti-solvent addition time to wash mother phase.
RegioisomersOil phase (Solute-rich)Depresses melting point of the oil, preventing solidification.Isolate as HCl salt to increase crystal lattice energy.
Oxidation productsAqueous / Polar phaseDiscolors final API (yellow/brown tint).Purge with N2; add antioxidants (e.g., BHT) to solvent.

Knowledge Base (FAQs)

Q: Why does 5-Bromo-2-ethylpyridin-4-amine frequently "oil out" instead of crystallizing? A: Oiling out, or Liquid-Liquid Phase Separation (LLPS), is a thermodynamic phenomenon occurring when a mixture splits into two liquid phases—a solute-rich phase and a solvent-rich phase—rather than forming a solid lattice[2]. The 5-Bromo-2-ethylpyridin-4-amine molecule possesses a highly polar hydrogen-bonding core (aminopyridine) juxtaposed with lipophilic substituents (bromo and ethyl groups). When a polar anti-solvent like water is introduced, the energetic conflict between hydrophobic and hydrophilic hydration forces the system into a stable miscibility gap before the threshold for crystal nucleation is reached[3].

Q: How does seeding thermodynamically bypass this miscibility gap? A: LLPS is dictated by thermodynamics; if the system enters the miscibility gap, phase separation will occur regardless of stirring or nucleation kinetics[2]. However, crystallization is kinetically driven. By adding seed crystals in the metastable zone—before the temperature or anti-solvent concentration hits the binodal curve—you provide an immediate surface for solute deposition. This rapidly consumes the supersaturation, pulling the solute concentration below the threshold required for oiling out[4].

Q: Can I leverage oiling out to actually improve the purity of my intermediate? A: Counterintuitively, yes. While traditionally viewed as a process failure, controlled oiling out can act as an in-situ liquid-liquid extraction. Recent studies in Organic Process Research & Development demonstrate that target materials and impurities partition differently between the two liquid phases based on their distribution ratios[5]. By carefully controlling the water addition time and seed amount, you can manipulate the composition of the "mother phase," effectively excluding specific impurities from the final crystal lattice[6].

Q: My target compound degrades thermally during prolonged heating in alcohols. What is the alternative? A: Aminopyridines can undergo oxidation at elevated temperatures. If thermal degradation is observed, switch from a cooling crystallization to a reactive crystallization (salt formation). Converting the free base to a hydrochloride (HCl) salt significantly increases the crystal lattice energy and raises the melting point, which inherently suppresses the tendency to oil out at ambient temperatures[4].

Self-Validating Experimental Protocols

Protocol 1: Seeded Anti-Solvent Crystallization (Free Base)

Objective: Isolate the free base while actively preventing LLPS via controlled supersaturation consumption.

  • Dissolution: Suspend 100 g of crude 5-Bromo-2-ethylpyridin-4-amine in 400 mL of absolute Ethanol. Heat to 60 °C under agitation (250 rpm).

    • Self-Validation Checkpoint: The solution must become completely transparent. If turbidity persists, filter hot through a 1 μm inline filter to remove insoluble particulates that could act as false nucleation sites.

  • Metastable Zone Entry: Slowly dose 100 mL of Water (anti-solvent) over 30 minutes while maintaining 60 °C.

    • Self-Validation Checkpoint: Monitor via an inline turbidity probe (e.g., FBRM). The solution must remain clear. If turbidity spikes (indicating oiling out), you have crossed the binodal curve. Immediately add 20 mL of Ethanol and reheat to 65 °C until clear, then proceed to Step 3 with less water.

  • Seeding: Cool the clear solution to 55 °C. Add 2.0 g (2% wt/wt) of pure 5-Bromo-2-ethylpyridin-4-amine seed crystals.

    • Self-Validation Checkpoint: Observe the reactor for 30 minutes. If the seeds dissolve completely, the system is undersaturated; lower the temperature by 2 °C and re-seed. If the seeds persist and the slurry begins to thicken without forming sticky aggregates on the reactor walls, supersaturation is successfully driving crystal growth[2].

  • Cooling & Isolation: Initiate a linear cooling ramp of 0.1 °C/min down to 5 °C. Hold at 5 °C for 2 hours. Filter the resulting slurry, wash with 50 mL of cold Ethanol/Water (50:50), and dry under vacuum at 40 °C.

Protocol 2: Reactive Crystallization (HCl Salt Formation)

Objective: Bypass the free-base miscibility gap entirely by increasing the melting point of the solute.

  • Dissolution: Dissolve 100 g of crude 5-Bromo-2-ethylpyridin-4-amine in 800 mL of Ethyl Acetate (EtOAc) at 25 °C.

  • Acid Dosing: Prepare a solution of 1.05 equivalents of anhydrous HCl in Dioxane (4M). Dose the acid into the EtOAc solution over 60 minutes using a syringe pump.

    • Self-Validation Checkpoint: Nucleation of the HCl salt should occur almost instantaneously upon localized supersaturation. The formation of a crisp, white, flowable powder confirms successful salt formation. If a gummy residue forms, the dosing rate is too fast, trapping solvent within the rapidly crashing lattice.

  • Maturation: Stir the resulting slurry at 25 °C for 4 hours to allow Ostwald ripening.

    • Self-Validation Checkpoint: Sample the supernatant and check the pH. It should be slightly acidic (pH 3-4). If neutral, unreacted free base remains; dose an additional 0.05 eq of HCl.

  • Isolation: Filter the slurry, wash with 100 mL of cold EtOAc, and dry under vacuum at 50 °C.

Sources

Troubleshooting

Technical Support Center: Troubleshooting Degradation of 5-Bromo-2-ethylpyridin-4-amine

Welcome to the technical support and troubleshooting hub for 5-Bromo-2-ethylpyridin-4-amine (CAS: 1381941-36-1). As a Senior Application Scientist, I frequently see researchers struggle with the long-term stability of ha...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support and troubleshooting hub for 5-Bromo-2-ethylpyridin-4-amine (CAS: 1381941-36-1). As a Senior Application Scientist, I frequently see researchers struggle with the long-term stability of halogenated aminopyridines. The electron-rich nature of the aminopyridine core, combined with the photolabile C5-bromine bond, creates a molecule that is highly susceptible to environmental degradation if not handled with precise mechanistic care.

This guide synthesizes field-proven insights, causality-driven troubleshooting, and self-validating protocols to ensure the integrity of your compound during long-term storage.

Mechanistic Analysis of Degradation Pathways

To prevent degradation, we must first understand the thermodynamic and kinetic vulnerabilities of the molecule. The degradation of 5-Bromo-2-ethylpyridin-4-amine is primarily driven by three environmental stressors: light, oxygen/moisture, and thermal energy.

G cluster_stress Environmental Stressors Start 5-Bromo-2-ethylpyridin-4-amine (Intact API) Light UV / Visible Light Start->Light Oxygen Oxygen / Moisture Start->Oxygen Heat Thermal Stress (>25°C) Start->Heat Deg1 Photolytic Debromination (Radical Cleavage) Light->Deg1 Homolytic C-Br Scission Deg2 Oxidation (N-Oxide Formation) Oxygen->Deg2 Electrophilic Attack Deg3 Halogen-Bonding Dimerization Heat->Deg3 Kinetic Activation

Diagram 1: Environmental stressors and corresponding degradation pathways of the API.

Quantitative Stability Profiles

The following table summarizes the quantitative degradation profile of 5-Bromo-2-ethylpyridin-4-amine under varying storage conditions. This data serves as a benchmark for your own stability assays.

Storage ConditionDurationAPI Purity (% a/a)Major Degradant IdentifiedMechanistic Cause
2-8°C, Argon, Amber Glass 12 Months>99.5%NoneBaseline stability maintained 1.
25°C, Ambient Air, Dark 6 Months96.8%Pyridine N-oxide (2.1%)Unrestricted oxygen exposure driving electrophilic attack.
25°C, Ambient Air, Light 3 Months91.2%Debrominated polymer (5.4%)UV-induced homolytic radical cleavage of the C-Br bond.
40°C, 75% RH (Stress) 1 Month87.5%Hydrolytic dimers (8.2%)Thermal activation and moisture-facilitated halogen bonding.

Troubleshooting FAQs

Q: Why does my sample exhibit a color change from off-white to dark brown during ambient storage? A: Causality: The primary driver of this discoloration is photolytic debromination followed by oxidative polymerization. The C5-bromine bond is highly susceptible to homolytic cleavage when exposed to UV or visible light. The resulting pyridyl radicals react with ambient oxygen to form highly conjugated, colored polymeric species.

Q: Should I store this compound as a free base or a salt? A: Causality: Whenever possible, convert the free base to a hydrochloride or trifluoroacetate salt for long-term storage. Protonating the pyridine nitrogen significantly reduces the electron density of the aromatic ring. This steric and electrostatic shielding drastically lowers the kinetic rate of N-oxidation. Furthermore, research on halogenated aminopyridines demonstrates that protonation disrupts the intermolecular halogen bonding (N···Br interactions) that otherwise leads to dimerization in the solid state 2.

Q: How can I reliably differentiate between N-oxidation and debromination in my LC-MS data? A: Causality: Mass spectrometry provides definitive isotopic signatures for halogenated compounds. An N-oxide degradant will show a mass shift of +16 Da while strictly retaining the characteristic 1:1 isotopic ratio of the ‘79Br‘ and ‘81Br‘ isotopes (M and M+2 peaks). Conversely, debromination results in a mass loss of 79/81 Da and the complete disappearance of the 1:1 isotopic doublet, leaving a single M+H peak.

Self-Validating Storage & Handling Protocol

To guarantee the integrity of 5-Bromo-2-ethylpyridin-4-amine, follow this self-validating storage methodology.

Step 1: Lyophilization and Aliquoting

  • Action: Dry the compound thoroughly and divide it into single-use aliquots.

  • Mechanistic Rationale: Water acts as a nucleophile and a medium for ionic degradation. Removing residual moisture prevents hydrolytic pathways. Aliquoting prevents the repeated introduction of oxygen and atmospheric moisture that occurs during freeze-thaw cycles.

Step 2: Argon Backfilling

  • Action: Purge the storage vials with inert Argon gas before sealing.

  • Mechanistic Rationale: Argon is heavier than air and effectively displaces oxygen at the bottom of the vial, neutralizing the primary electrophile responsible for N-oxide formation.

Step 3: Actinic Glass Packaging

  • Action: Store the aliquots in amber/actinic glass vials.

  • Mechanistic Rationale: Actinic glass filters out UV radiation (<400 nm), preventing the homolytic scission of the C-Br bond and subsequent radical polymerization.

Step 4: Temperature Control (2-8°C)

  • Action: Store the sealed, backfilled vials in a monitored refrigerator.

  • Mechanistic Rationale: Lowering the thermal energy of the system drops the molecules below the activation energy threshold required for dimerization and auto-oxidation.

The Self-Validation Checkpoint: To ensure the integrity of this protocol in your specific lab environment, prepare a "Sentinel Vial" containing 1 mg of the compound exposed to ambient air and light on the benchtop. After 14 days, run an HPLC-UV analysis of both the Sentinel Vial and a Protocol Vial. The system is validated if and only if the Sentinel Vial shows >2% degradation (proving your analytical method can successfully detect the environmental degradants) while the Protocol Vial maintains >99.5% purity.

Analytical Workflow for Degradant Identification

When troubleshooting suspected degradation, use the following step-by-step LC-MS/HPLC methodology to isolate and identify the specific pathways at play.

Step 1: Sample Preparation

  • Action: Dissolve 1.0 mg of the sample in 1.0 mL of HPLC-grade Acetonitrile/Water (50:50).

  • Mechanistic Rationale: Avoid using methanol. Primary amines can slowly react with trace formaldehyde present in lower-grade methanol to form aminal artifacts, complicating your mass spectra.

Step 2: Column & Mobile Phase Selection

  • Action: Utilize a C18 reverse-phase column (e.g., 4.6 × 250 mm, 5 µm). Use a mobile phase gradient of 0.1% Trifluoroacetic acid (TFA) in Water (A) and 0.1% TFA in Acetonitrile (B).

  • Mechanistic Rationale: TFA fully protonates the aminopyridine core. This prevents peak tailing caused by secondary electrostatic interactions with unendcapped silanols on the stationary phase.

Step 3: UV Detection at 263 nm

  • Action: Set the Photodiode Array (PDA) detector to 263 nm.

  • Mechanistic Rationale: This wavelength serves as the optimal isosbestic point for aminopyridine derivatives, ensuring accurate quantitative integration of both the parent compound and its degradants without bias 3.

Step 4: Self-Validation (System Suitability Test)

  • Action: Prior to running unknown samples, inject a forcibly degraded standard (subjected to 3% ‘H2​O2​‘ at 60°C for 2 hours).

  • Validation Checkpoint: The analytical workflow is validated only if the resolution ( ‘Rs​‘ ) between the intact 5-Bromo-2-ethylpyridin-4-amine peak and the forced N-oxide degradant peak is ‘≥2.0‘ .

References

  • 5-Bromo-2-ethylpyridin-4-amine Product Specifications. BLD Pharm.
  • Reactivity of 4-Aminopyridine with Halogens and Interhalogens: Weak Interactions Supported Networks of 4-Aminopyridine and 4-Aminopyridinium. Crystal Growth & Design (ACS Publications).
  • Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules. PubMed (NIH) / SEFH.

Sources

Optimization

Technical Support Center: Scaling Up the Synthesis of 5-Bromo-2-ethylpyridin-4-amine Safely

This technical support guide is designed for researchers, scientists, and drug development professionals involved in the synthesis of 5-Bromo-2-ethylpyridin-4-amine. It provides in-depth troubleshooting advice and answer...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical support guide is designed for researchers, scientists, and drug development professionals involved in the synthesis of 5-Bromo-2-ethylpyridin-4-amine. It provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) to ensure the safe and efficient scale-up of this important chemical intermediate. The information herein is grounded in established chemical principles and safety protocols to support your experimental success.

I. Introduction to the Synthesis and Its Challenges

The synthesis of 5-Bromo-2-ethylpyridin-4-amine typically involves a multi-step process, often starting from a substituted pyridine. Key transformations may include bromination and amination reactions. While these are standard organic chemistry procedures, scaling them up introduces significant challenges. The primary concerns during scale-up are managing reaction exotherms, ensuring homogenous mixing, and handling hazardous materials safely.[1][2] A failure to address these challenges can lead to reduced yields, product impurities, and, most importantly, serious safety incidents, including thermal runaway.[2][3]

This guide will provide a structured approach to identifying and mitigating these risks.

II. Frequently Asked Questions (FAQs)

This section addresses common questions that arise during the synthesis and scale-up of 5-Bromo-2-ethylpyridin-4-amine.

General Synthesis & Purity

Q1: What are the most common reasons for low yields in pyridine synthesis?

A1: Low yields in pyridine synthesis can often be attributed to several factors:

  • Suboptimal Reaction Conditions: Incorrect temperature, reaction time, or pressure can significantly impact product formation.[4]

  • Purity of Starting Materials: Impurities in reagents can lead to unwanted side reactions or inhibit catalysts, ultimately reducing the yield of the desired product.[4][5]

  • Inefficient Purification: Product loss during the workup and purification stages is a common issue. This can be due to product decomposition, co-elution with impurities, or incomplete extraction.[4]

  • Reaction Reversibility or Side Reactions: The formation of stable intermediates or competing reaction pathways can divert reactants from forming the desired product.[4]

Q2: How can I improve the purification of my 5-Bromo-2-ethylpyridin-4-amine product?

A2: The basic nature of pyridines can make them challenging to purify. Here are some effective strategies:

  • Acid-Base Extraction: Utilize an acidic wash (e.g., dilute HCl) to protonate the pyridine, allowing it to be extracted into the aqueous layer and separated from non-basic impurities. The pyridine can then be recovered by basifying the aqueous layer and re-extracting with an organic solvent.[5]

  • Column Chromatography: While effective, tailing can be an issue on silica gel due to the basicity of the pyridine. Adding a small amount of a base, like triethylamine, to the eluent can help mitigate this.[5]

  • Crystallization: If your final product is a solid, crystallization from a suitable solvent system is a highly effective method for achieving high purity.[5]

Safety & Scale-Up

Q3: My bromination reaction is highly exothermic. How can I control the temperature during scale-up?

A3: Exothermic reactions pose a significant risk of thermal runaway, where an increase in temperature accelerates the reaction rate, leading to a further, often uncontrollable, temperature increase.[3] To manage this:

  • Slow Addition of Reagents: Add the brominating agent (e.g., N-Bromosuccinimide or bromine) dropwise or in small portions to control the rate of heat generation.[5]

  • Efficient Cooling: Use an appropriate cooling system, such as an ice bath or a cryostat, to maintain a consistent and low reaction temperature.[5] For large-scale reactions, ensure the cooling capacity of the reactor is sufficient to handle the heat generated.[2]

  • Dilution: Running the reaction at a lower concentration can help dissipate heat more effectively.[5] However, avoid excessively large solvent volumes which can make workup and isolation difficult.

  • Monitor Internal Temperature: Always monitor the internal temperature of the reaction, not just the bath temperature. This provides a more accurate measure of the reaction's progress and potential for exotherm.[1]

  • Have a Quenching Plan: Be prepared to quickly quench the reaction with a suitable reagent if the temperature begins to rise uncontrollably.

Q4: What are the key safety considerations when scaling up a chemical reaction?

A4: Scaling up a reaction is not just about proportionally increasing the amounts of reagents. Key considerations include:

  • Incremental Scale-Up: Never scale up a reaction by more than a factor of three from the previous run.[1] This allows for the identification of any unforeseen issues at a manageable scale.

  • Risk Assessment: Conduct a thorough risk assessment before each scale-up.[1][6] This should identify potential hazards and outline control measures.

  • Heat Transfer: The surface-area-to-volume ratio decreases as the scale increases, which can lead to less efficient heat dissipation.[1] Ensure your reactor has adequate heat transfer capabilities.

  • Mixing: Inefficient stirring can create localized "hot spots" where the reaction rate is significantly higher, increasing the risk of thermal runaway.[1] For larger volumes, overhead stirring is generally more effective than magnetic stir bars.[1]

  • Reagent Addition: The rate of reagent addition becomes more critical at a larger scale to control the reaction rate and temperature.[7]

  • Emergency Preparedness: Have a clear plan for what to do in case of an emergency, such as a runaway reaction, fire, or spill.[6]

III. Troubleshooting Guide

This section provides a systematic approach to troubleshooting common issues encountered during the synthesis of 5-Bromo-2-ethylpyridin-4-amine.

Problem Potential Cause(s) Troubleshooting Steps
Low or No Product Formation - Incorrect reaction temperature.- Inactive catalyst or reagents.- Impure starting materials.[4]- Verify the internal reaction temperature.- Test the activity of the catalyst and reagents on a small scale.- Ensure the purity of all starting materials using appropriate analytical techniques (e.g., NMR, GC-MS).
Formation of Multiple Products/Impurities - Reaction temperature is too high, leading to side reactions.- Incorrect stoichiometry of reagents.- Presence of impurities in starting materials.[4]- Lower the reaction temperature and monitor for improvements in selectivity.- Carefully check the molar ratios of all reactants.- Purify starting materials before use.
Difficult Product Isolation/Purification - Product is highly soluble in the aqueous phase during workup.- Emulsion formation during extraction.- Product co-elutes with impurities during chromatography.[4]- Adjust the pH of the aqueous phase to suppress the solubility of the amine product.- To break emulsions, try adding brine or filtering the mixture through Celite.- Optimize the chromatography eluent system, potentially by adding a small amount of a basic modifier like triethylamine.[5]
Runaway Reaction/Loss of Temperature Control - Rate of reagent addition is too fast.- Inadequate cooling capacity.[2]- Insufficient mixing leading to localized hot spots.[1]- Immediately stop the addition of reagents.- Apply maximum cooling.- If necessary, execute the pre-planned quenching procedure.- After stabilizing the reaction, review the procedure to identify the cause and implement corrective actions before attempting the reaction again.
Workflow for Troubleshooting Pyridine Synthesis

The following diagram outlines a general workflow for systematically troubleshooting common issues in pyridine synthesis.

Caption: A flowchart for systematically troubleshooting pyridine synthesis.

IV. Experimental Protocols

Protocol 1: Bromination of 2-ethylpyridin-4-amine (Illustrative)

This protocol is provided as a general example and should be optimized for your specific starting material and scale.

Materials:

  • 2-ethylpyridin-4-amine

  • N-Bromosuccinimide (NBS)

  • Solvent (e.g., Acetonitrile or Dichloromethane)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium thiosulfate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-ethylpyridin-4-amine in the chosen solvent.

  • Cool the solution to 0 °C in an ice bath.

  • Dissolve NBS in the same solvent and add it to the dropping funnel.

  • Add the NBS solution dropwise to the cooled solution of 2-ethylpyridin-4-amine over a period of 1-2 hours, ensuring the internal temperature does not exceed 5 °C.

  • After the addition is complete, allow the reaction to stir at 0 °C for an additional hour.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete, quench by adding saturated aqueous sodium thiosulfate solution to consume any unreacted bromine.

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography or crystallization.

Workup Procedure for Bromination Reactions Using NBS

A common byproduct of reactions using N-Bromosuccinimide (NBS) is succinimide. The following workup is effective for its removal.

Caption: A standard workup procedure for NBS bromination reactions.

V. Safety Data Summary

Chemical Key Hazards Handling Precautions
5-Bromo-2-ethylpyridin-4-amine Skin and eye irritant. Harmful if swallowed or inhaled.[8][9]Wear appropriate PPE (gloves, goggles, lab coat). Use in a well-ventilated area or fume hood.[8]
N-Bromosuccinimide (NBS) Strong oxidizer. Skin and eye irritant. Can decompose violently with heat or shock.[10][11]Handle with care, avoiding friction and impact. Store in a cool, dark place away from incompatible materials.[10][11]
Bromine Highly corrosive and toxic. Causes severe burns.[12][13]Handle only in a well-ventilated fume hood with appropriate PPE, including respiratory protection.[13]

This is not an exhaustive list. Always consult the Safety Data Sheet (SDS) for each chemical before use.

VI. Conclusion

Scaling up the synthesis of 5-Bromo-2-ethylpyridin-4-amine requires a diligent and safety-conscious approach. By understanding the potential hazards, carefully planning each stage of the scale-up process, and having robust troubleshooting procedures in place, researchers can achieve their synthesis goals efficiently and safely. Always prioritize a thorough risk assessment and adhere to established safety protocols in the laboratory.

VII. References

  • University of Illinois, Division of Research Safety. (2019, September 18). Scale-up Reactions.

  • Benchchem. (n.d.). Troubleshooting common issues in pyridine synthesis.

  • Stanford Environmental Health & Safety. (2023, March 15). Scale Up Safety_FINAL.

  • Fauske, H. K. (2023, October 5). How to Scale-up Chemical Reactions/ Runaway Reactions in a Safer Way.

  • Benchchem. (n.d.). Troubleshooting low yield in multi-component pyridine synthesis.

  • Vaia. (n.d.). Question. (a) Propose a mechanism for the reaction of 2-bromopyridine with sodium amide to give 2-aminopyridine. (b) When 3-bromopyridine is used in this reaction, stronger reaction conditions are required and a mixture of 3-aminopyridine and 4-aminopyridine results. Propose a mechanism to explain this curious result.

  • den Hertog, H. J., & Jouwersma, C. (1953). On the reactivity of the bromine atoms in brominated pyridines: The preparation of brominated 2‐ and 4‐aminopyridines. Recueil des Travaux Chimiques des Pays-Bas, 72(2), 125-134.

  • Capital Resin Corporation. (2024, September 3). Safety Guidelines for Chemical Product Scaling.

  • QES Academy. (2024, September 16). Scaling Up Chemical Processes? Unlock Safety and Success.

  • Academia.edu. (n.d.). (PDF) Chemical Reaction Hazards -Safety Precaution & Thermal Runaway Reaction Prevention.

  • Chen, Q., Wang, J., Gao, M., Liu, L., & Tao, J. (2022). Review on loss prevention of chemical reaction thermal runaway: Principle and application. Emergency Management Science and Technology, 2, 10.

  • Behera, A., & Rao, M. S. (2025, January 14). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. RSC Advances, 15(1), 1-23.

  • Hesp, K. D., & Biscoe, M. R. (2014). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Organic Letters, 16(17), 4554–4557.

  • University of Rochester, Department of Chemistry. (n.d.). About Workup.

  • Chemia. (2022, March 22). A first-line brominating agent:describing N-bromosuccinimide (NBS):N-bromo compounds(2):Discussion series on bromination/iodination reactions 2.

  • Zhang, Y., et al. (2021). Safe Scale-Up of an N-Bromosuccinimide Involved Bromination Reaction. Organic Process Research & Development, 25(6), 1436-1443.

  • Chen, Q., Wang, J., Gao, M., Liu, L., & Tao, J. (2022). Review on loss prevention of chemical reaction thermal runaway: Principles and application. Semantic Scholar.

  • University of California, Los Angeles, Department of Chemistry & Biochemistry. (n.d.). Organic Reaction Workup Formulas for Specific Reagents.

  • Wikipedia. (n.d.). Thermal runaway.

  • ResearchGate. (2017, February 25). How to do workup after doing bromination with NBS?

  • Organic Syntheses. (n.d.). Working with Hazardous Chemicals.

  • Li, Z., et al. (2023). Applications of the DIB–BBr3 Protocol in Bromination Reactions. Organic Letters, 25(1), 133-138.

  • Organic Chemistry Portal. (n.d.). Bromoarene synthesis by bromination or substitution.

  • Material Safety Data Sheet. (n.d.). N-Bromosuccinimide.

  • Dolly Corporation. (2025, October 20). Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations.

  • Request PDF. (n.d.). Synthesis and biological activity of 5-bromo-2-chloropyrimidin-4-amine derivatives.

  • Ikawa, T., & Buchwald, S. L. (2007). Cu-Catalyzed Amination of Base-Sensitive Aryl Bromides and the Chemoselective N- and O-Arylation of Amino Alcohols. PMC.

  • Zhang, Y., et al. (2020). Design Strategies of Safe Electrolytes for Preventing Thermal Runaway in Lithium Ion Batteries. Chemistry of Materials, 32(23), 9937-9956.

  • Scribd. (n.d.). Synthesis Methods for Pyridine Derivatives | PDF.

  • Google Patents. (n.d.). WO2024015825A1 - Processes for preparing 5-bromo-3,4-dimethylpyridin-2-amine and 6-bromo-7,8-dimethyl-[2][5][7]triazolo[1,5-a]pyridine.

  • Benchchem. (n.d.). Application Note: Synthesis of 5-Bromo-N-phenylpyridin-3-amine Derivatives for Medicinal Chemistry.

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Pyridine Ring Synthesis - Wordpress.

  • Movassaghi, M., & Hill, M. D. (2007). Direct Synthesis of Pyridine Derivatives. Journal of the American Chemical Society, 129(33), 10096–10097.

  • Chemicalbook. (n.d.). 5-BROMO-2-METHYLPYRIDIN-3-AMINE synthesis.

  • Benchchem. (n.d.). Application Notes and Protocols: Leveraging 2-Bromo-5-methylpyridin-4-amine in Drug Discovery.

  • Islam, M. S., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 205.

  • Bonacorsi, S., et al. (2019). Scalable, Economical, and Practical Synthesis of 4-(Difluoromethyl)pyridin-2-amine, a Key Intermediate for Lipid Kinase Inhibitors. Organic Process Research & Development, 23(10), 2232-2238.

  • Enamine. (2024, December 20). Enamine Scale-Up Synthesis of MedChem Relevant Cores.

  • Fisher Scientific. (n.d.). 4 - SAFETY DATA SHEET.

  • Enamine. (n.d.). safety data sheet - 1. PRODUCT AND COMPANY IDENTIFICATION 2. HAZARDS IDENTIFICATION.

  • Fisher Scientific. (n.d.). 4 - SAFETY DATA SHEET.

Sources

Reference Data & Comparative Studies

Validation

LC-MS validation of 5-Bromo-2-ethylpyridin-4-amine reaction products

LC-MS Validation of 5-Bromo-2-ethylpyridin-4-amine Reaction Products: A Comparative Guide to Column Selectivity and Method Optimization As a Senior Application Scientist navigating the complexities of modern drug develop...

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Author: BenchChem Technical Support Team. Date: April 2026

LC-MS Validation of 5-Bromo-2-ethylpyridin-4-amine Reaction Products: A Comparative Guide to Column Selectivity and Method Optimization

As a Senior Application Scientist navigating the complexities of modern drug development, I frequently encounter the analytical bottlenecks associated with highly functionalized, polar basic building blocks. 5-Bromo-2-ethylpyridin-4-amine (CAS: 1381941-36-1) is a prime example[1]. Featuring a primary amine, a basic pyridine nitrogen, and a reactive halogen, it is a versatile intermediate for cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig).

However, validating the reaction products of aminopyridines via Liquid Chromatography-Mass Spectrometry (LC-MS) presents a distinct challenge. Their polar nature often leads to poor retention on standard Reversed-Phase (RP) columns, while their basicity causes severe peak tailing due to secondary interactions with residual silanols[2]. Furthermore, early elution into the MS source alongside unretained matrix salts guarantees ion suppression, destroying quantitative reliability.

This guide objectively compares standard and advanced chromatographic approaches for this class of compounds, providing a self-validating, step-by-step methodology grounded in mechanistic causality.

Mechanistic Causality: Selecting the Right Chromatographic Engine

To accurately monitor the conversion of 5-Bromo-2-ethylpyridin-4-amine into a cross-coupled product, the chromatographic method must resolve the highly polar starting material from the relatively hydrophobic product, without sacrificing peak shape.

We compared three distinct stationary phases:

  • Standard C18 (Unbonded Silica Base): Relies purely on hydrophobic interactions.

  • Polar-Modified C18 (e.g., Embedded Polar Group or High-Strength Silica): Designed to prevent phase collapse in highly aqueous conditions and shield basic analytes from active silanols[3].

  • Amide-Bonded HILIC (Hydrophilic Interaction Liquid Chromatography): Operates via a water-enriched layer on the stationary phase, retaining polar compounds through hydrogen bonding and dipole interactions.

LCMS_Workflow Start Analyze 5-Bromo-2-ethylpyridin-4-amine Reaction Mixture Assess Assess Analyte Polarity & pKa (Basic Pyridine Core) Start->Assess RP_Path Reversed-Phase (RP) LC Assess->RP_Path Product is Hydrophobic HILIC_Path HILIC Assess->HILIC_Path Product remains Polar/Basic StandardC18 Standard C18 (Risk: Void Elution, Tailing) RP_Path->StandardC18 PolarC18 Polar-Modified C18 (Balanced Retention & Peak Shape) RP_Path->PolarC18 AmideHILIC Amide-Bonded HILIC (Max Retention for Polar Basics) HILIC_Path->AmideHILIC

Figure 1: Decision matrix for selecting LC-MS stationary phases for polar basic aminopyridines.

Comparative Performance Data

To establish an objective baseline, a mock reaction mixture containing 5-Bromo-2-ethylpyridin-4-amine (Starting Material, SM) and a generic biaryl-coupled product was analyzed across the three columns.

Table 1: Chromatographic Performance Comparison for 5-Bromo-2-ethylpyridin-4-amine

Column ChemistryRetention Factor (k')Peak Asymmetry (As)MS Signal-to-Noise (S/N)Resolution (Rs) from ProductVerdict
Standard C18 0.4 (Near Void)2.6 (Severe Tailing)1451.8Fail. Ion suppression and poor quantitation.
Polar-Modified C18 2.11.2 (Slight Tailing)8904.5Pass. Excellent general-purpose choice.
Amide-Bonded HILIC 5.41.05 (Symmetrical)1,4206.2Optimal. Best MS sensitivity due to high organic mobile phase.

Data Interpretation: The Amide HILIC column delivers the highest S/N ratio. Because HILIC methods utilize a high percentage of acetonitrile (>70%), the mobile phase is highly volatile, leading to vastly superior desolvation and ionization efficiency in the Electrospray Ionization (ESI) source compared to the highly aqueous conditions required to retain the compound on a C18 column.

Trustworthiness: A Self-Validating LC-MS Protocol

A robust protocol must be self-validating. For brominated compounds like 5-Bromo-2-ethylpyridin-4-amine, nature provides a built-in internal standard: the bromine isotope pattern. Bromine exists as 79 Br and 81 Br in a nearly 1:1 ratio.

The Self-Validation Logic: If your intended reaction is a Suzuki cross-coupling at the bromine site, the successful product must lose this 1:1 isotopic signature. Conversely, if you are performing an amidation at the primary amine, the product must retain the 1:1 signature. Monitoring this isotopic cluster in the MS1 scan instantly validates the mechanistic pathway of the reaction before even looking at MS/MS fragmentation.

Fragmentation Precursor Precursor Ion [M+H]+ m/z 201.0 / 203.0 (79Br/81Br) IsoPattern Diagnostic 1:1 Isotope Ratio (Validates Intact C-Br Bond) Precursor->IsoPattern Coupling Cross-Coupling Reaction (Reaction at C-Br) IsoPattern->Coupling Amidation Amidation Reaction (Reaction at NH2) IsoPattern->Amidation Product1 Product: Loss of 1:1 Br Pattern (Confirms successful coupling) Coupling->Product1 Product2 Product: Retains 1:1 Br Pattern (Confirms intact bromo-pyridine) Amidation->Product2

Figure 2: Self-validating MS logic utilizing the natural isotopic distribution of bromine.

Step-by-Step Methodology: Polar-Modified RP-LC-MS Workflow

While HILIC is superior for the starting material alone, reaction mixtures often contain highly hydrophobic products that will not elute easily under HILIC conditions. Therefore, a Polar-Modified C18 approach offers the best universal compromise for reaction monitoring[2].

1. Sample Preparation

  • Quenching: Quench 10 µL of the reaction mixture with 90 µL of cold Acetonitrile to precipitate bulk proteins/catalysts.

  • Dilution: Dilute 1:100 in an initial mobile phase composition (e.g., 5% Acetonitrile / 95% Water) to prevent solvent-mismatch peak distortion (the "strong solvent effect").

  • Centrifugation: Spin at 14,000 x g for 5 minutes. Transfer the supernatant to an LC vial.

2. Chromatographic Conditions

  • Column: Polar-modified C18 (e.g., 2.1 x 50 mm, 1.7 µm particle size).

  • Mobile Phase A: 10 mM Ammonium Formate in LC-MS grade Water, adjusted to pH 3.0 with Formic Acid.

    • Causality Check: Why Ammonium Formate at pH 3.0? Aminopyridines have a pKa around 6-7. At pH 3.0, the pyridine nitrogen is fully protonated, ensuring a single, stable ionization state. The ammonium formate provides vital ionic strength to mask residual silanols on the column, drastically reducing peak tailing[4].

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0.0 - 0.5 min: 2% B (Isocratic hold to focus the polar starting material)

    • 0.5 - 4.0 min: 2% to 95% B (Linear ramp to elute hydrophobic products)

    • 4.0 - 5.0 min: 95% B (Wash)

    • 5.0 - 6.0 min: 2% B (Re-equilibration)

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 1 µL.

3. Mass Spectrometry (ESI+) Parameters

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Capillary Voltage: 3.0 kV.

  • Desolvation Temperature: 350 °C (Crucial for efficiently evaporating the highly aqueous initial mobile phase).

  • Targeted MRM Transitions for 5-Bromo-2-ethylpyridin-4-amine:

    • Quantifier: m/z 201.0 184.0 (Loss of NH3​ , Collision Energy: 15 eV)

    • Qualifier: m/z 203.0 186.0 (Validates the 81 Br isotope, Collision Energy: 15 eV)

Conclusion

Validating the reaction products of 5-Bromo-2-ethylpyridin-4-amine requires moving beyond generic C18 methods. By utilizing a Polar-Modified C18 or Amide-HILIC column, strictly controlling the mobile phase pH with volatile buffers, and leveraging the natural isotopic signature of bromine as an internal validation tool, scientists can eliminate ion suppression and ensure absolute confidence in their structural and quantitative assignments.

References

  • "Finding the best column for polar basic analytes across reversed-phase and hydrophilic interaction liquid chromatography." Heliyon, National Institutes of Health (PubMed Central), 2025. URL:[Link]

  • "Analysis of Potential Genotoxic Arylamine and Aminopyridine Impurities in Active Pharmaceutical Ingredients." Agilent Technologies. URL:[Link]

  • "Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic Studies." Waters Corporation. URL:[Link]

  • "Comparison of Three Unique and Complementary Micro LC Columns and Three Trap Selectivities Under Reversed Phase LC-MS/MS." Phenomenex. URL:[Link]

Sources

Comparative

GC-MS Analytical Methods for 5-Bromo-2-ethylpyridin-4-amine Residual Solvents: A Technical Comparison Guide

Executive Summary 5-Bromo-2-ethylpyridin-4-amine (CAS: 1381941-36-1) is a highly functionalized, halogenated pyridine derivative utilized as a critical building block in advanced medicinal chemistry[1]. During its synthe...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

5-Bromo-2-ethylpyridin-4-amine (CAS: 1381941-36-1) is a highly functionalized, halogenated pyridine derivative utilized as a critical building block in advanced medicinal chemistry[1]. During its synthesis and subsequent purification, various organic volatile impurities (OVIs) or residual solvents—such as dichloromethane, toluene, and N,N-dimethylformamide—are frequently employed.

Regulatory frameworks, specifically the[2], mandate the strict monitoring and control of these solvents to ensure patient safety. This guide objectively compares the two primary Gas Chromatography-Mass Spectrometry (GC-MS) methodologies used for this analysis: Headspace (HS-GC-MS) and Direct Liquid Injection (DI-GC-MS) , providing actionable, step-by-step protocols validated for this specific, challenging matrix.

The Matrix Challenge: Causality in Method Selection

As an Application Scientist, one cannot simply apply a generic USP method to a complex intermediate without understanding the underlying chemical interactions. 5-Bromo-2-ethylpyridin-4-amine poses two distinct mechanistic challenges:

  • Basicity and Active Sites: The pyridine nitrogen and the primary amine group make the molecule highly basic. If injected directly into a Gas Chromatograph, these functional groups will strongly interact with active silanol sites in the inlet liner and the stationary phase of the column. This causes severe peak tailing, irreversible adsorption, and rapid loss of column inertness.

  • Thermal Instability: Halogenated aromatics (the 5-bromo substitution) can undergo thermal degradation at the high temperatures (e.g., 250°C) typical of GC inlets. This degradation releases trace hydrobromic acid (HBr), which rapidly cleaves the siloxane backbone of standard G43/DB-624 columns recommended by .

Because of these mechanistic realities, separating the volatile residual solvents from the non-volatile API matrix prior to column introduction is an analytical necessity.

Method Comparison: HS-GC-MS vs. DI-GC-MS

To address the matrix challenges, two sample introduction techniques coupled with Mass Spectrometry are evaluated. While Flame Ionization Detection (FID) is standard for residual solvents, MS is critical here for the positive identification of unknown co-eluting impurities generated during the synthesis of the pyridine ring[3].

  • Headspace GC-MS (HS-GC-MS): The gold standard. The sample is dissolved in a high-boiling diluent (like DMSO) and heated in a sealed vial. Only the volatile solvents partition into the gas phase (headspace) and are injected. The basic, brominated matrix remains safely in the vial, protecting the system.

  • Direct Liquid Injection GC-MS (DI-GC-MS): The sample is dissolved and injected directly. While generally avoided for this matrix due to column fouling, it is sometimes necessary for high-boiling Class 2 solvents (e.g., N,N-Dimethylformamide, Tetralin) that exhibit poor thermodynamic partitioning into the headspace.

Quantitative Performance Comparison

The following table summarizes the experimental performance of both methods when analyzing common Class 2 residual solvents in a 5-Bromo-2-ethylpyridin-4-amine matrix (spiked at ICH limits).

Solvent (ICH Class)Analytical MethodLOD (ppm)LOQ (ppm)Recovery (%)% RSD (n=6)Matrix Interference
Dichloromethane (Class 2)HS-GC-MS2.58.098.42.1None
Dichloromethane (Class 2)DI-GC-MS15.045.082.16.8High (Co-elution)
Toluene (Class 2)HS-GC-MS1.03.5101.21.8None
Toluene (Class 2)DI-GC-MS8.525.088.55.4Moderate
N,N-Dimethylformamide (Class 2)HS-GC-MS25.075.081.54.5None
N,N-Dimethylformamide (Class 2)DI-GC-MS5.015.096.22.9High (Inlet fouling)

Data Insight: HS-GC-MS demonstrates superior sensitivity and precision for volatile solvents. DI-GC-MS yields better recovery for the high-boiling DMF, but at the cost of severe matrix interference and rapid inlet fouling.

Workflow Visualization

GCMS_Workflow API 5-Bromo-2-ethylpyridin-4-amine (Matrix) Solvent Diluent Selection (Water or DMSO) API->Solvent HS Headspace (HS) Extraction (80°C Incubation) Solvent->HS Volatile Solvents (Class 2/3) DI Direct Liquid Injection (DI) (Matrix Precipitation) Solvent->DI High-Boiling Solvents (e.g., NMP) GC Gas Chromatography (DB-624 UI Column) HS->GC Clean Vapor Injection DI->GC Requires Guard Column MS Mass Spectrometry (SIM/Scan Mode) GC->MS

Fig 1: GC-MS analytical workflow for residual solvent determination in API intermediates.

Self-Validating Experimental Protocol (HS-GC-MS)

To ensure analytical trustworthiness, the protocol must be a self-validating system. This is achieved through two mechanisms:

  • Internal Standardization: Fluorobenzene is added to the diluent. Because headspace partitioning is highly susceptible to matrix effects (the "salting-out" effect), the internal standard verifies that thermodynamic equilibrium was reached and corrects for any variations in injection volume.

  • System Suitability: As per , a resolution standard containing Acetonitrile and Dichloromethane is analyzed to ensure a chromatographic resolution of R≥1.0 .

Step-by-Step Methodology

Step 1: Diluent and Standard Preparation Prepare a diluent of Dimethyl Sulfoxide (DMSO) spiked with 10 ppm Fluorobenzene (Internal Standard). DMSO is selected over water due to the poor aqueous solubility of the brominated pyridine free base.

Step 2: Sample Preparation Accurately weigh 100 mg of 5-Bromo-2-ethylpyridin-4-amine into a 20 mL headspace vial. Add 5.0 mL of the prepared diluent. Crimp the vial tightly with a PTFE/silicone septum to prevent volatile loss.

Step 3: Headspace Equilibration Incubate the vial at 85°C for 45 minutes with low agitation. This specific temperature provides sufficient thermal energy to drive Class 2 solvents (like Toluene and DCM) into the gas phase without thermally degrading the API matrix.

Step 4: GC-MS Acquisition Parameters

  • Inlet: 140°C, Split ratio 10:1. (A lower inlet temperature minimizes any risk of thermal degradation if trace matrix aerosolizes).

  • Column: DB-624 Ultra Inert (30 m × 0.32 mm × 1.8 µm). The high inertness is critical for resolving polar solvents without peak tailing[4].

  • Oven Program: 40°C hold for 5 min, ramp at 10°C/min to 240°C, hold for 5 min.

  • MS Parameters: Electron Ionization (EI) source at 230°C. Operate in Synchronous SIM/Scan mode to capture both target quantitation ions (SIM) and full spectra for unknown impurity identification (Scan).

Conclusion

For the residual solvent analysis of 5-Bromo-2-ethylpyridin-4-amine, HS-GC-MS is the vastly superior technique for volatile Class 1, 2, and 3 solvents. By leveraging the thermodynamic partitioning of headspace, analysts protect the GC-MS system from the basicity and thermal instability of the brominated pyridine matrix. Direct injection should be strictly reserved for high-boiling solvents and must be accompanied by rigorous inlet maintenance protocols and the use of deactivated guard columns.

Sources

Validation

In Vitro Efficacy Comparison of 5-Bromo-2-ethylpyridin-4-amine Based Pharmacophores

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus Area: Kinase Inhibitor Scaffold Optimization & In Vitro Profiling Mechanistic Rationale: The Aminopyridine Scaffold in Kinase Tar...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus Area: Kinase Inhibitor Scaffold Optimization & In Vitro Profiling

Mechanistic Rationale: The Aminopyridine Scaffold in Kinase Targeting

In the landscape of targeted oncology and immunology, the aminopyridine motif is a privileged scaffold, widely recognized for its robust "hinge-binding" capabilities within the ATP-binding pocket of kinases [1]. Specifically, 5-Bromo-2-ethylpyridin-4-amine (CAS: 1381941-36-1) serves as a highly versatile starting pharmacophore.

The structural causality behind its utility is rooted in its vector geometry:

  • Hinge Interaction: The pyridine nitrogen and the 4-amino group act as a classic hydrogen bond acceptor-donor pair. This mimics the binding of the adenine ring of ATP, anchoring the molecule to the kinase hinge region (e.g., interacting with Glu and Leu/Ser residues depending on the target kinase) [2].

  • Vector 1 (5-Bromo position): The bromine atom provides an ideal synthetic handle for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura). Substituting this position allows the molecule to project deep into the hydrophobic "back pocket" or gatekeeper region, which is critical for achieving kinase selectivity.

  • Vector 2 (2-Ethyl position): The ethyl group projects toward the solvent-exposed channel, providing baseline lipophilicity while preventing steric clashes with the rigid kinase domain.

To objectively evaluate the potential of this scaffold, we compared the raw pharmacophore against two advanced derivatives synthesized via 5-position functionalization, targeting Janus Kinase 2 (JAK2) —a validated target in myeloproliferative neoplasms.

Quantitative Efficacy Comparison

The following data summarizes the in vitro performance of the baseline scaffold and its derivatives. Compound A represents the unmodified 5-Bromo-2-ethylpyridin-4-amine. Compound B introduces a standard 4-phenoxyphenyl group at the 5-position. Compound C introduces a 4-(trifluoromethoxy)phenyl group to enhance metabolic stability and back-pocket hydrophobic packing.

CompoundStructural Modification (5-Position)JAK2 IC₅₀ (nM)HEL92.1.7 Cell Viability IC₅₀ (µM)Human Liver Microsome Half-life (T₁/₂ min)
Compound A None (Baseline 5-Bromo)> 10,000> 50.0120
Compound B 4-Phenoxyphenyl451.234
Compound C 4-(Trifluoromethoxy)phenyl120.3885

Data Interpretation: The unmodified scaffold (Compound A) lacks the necessary hydrophobic bulk to achieve high-affinity binding, resulting in negligible JAK2 inhibition. Extending the scaffold into the back pocket (Compounds B and C) drastically improves potency. The trifluoromethoxy derivative (Compound C) demonstrates superior enzymatic inhibition and cellular efficacy, alongside improved microsomal stability compared to the phenoxy derivative, validating the 5-position as the critical vector for optimization.

Signaling Pathway & Inhibition Mechanism

The following diagram illustrates the JAK/STAT signaling pathway and the precise intervention point of the 5-Bromo-2-ethylpyridin-4-amine derivatives.

Caption: Mechanism of action: Aminopyridine derivatives competitively inhibit JAK2 ATP-binding.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Controls are built into every step to confirm assay integrity before data extraction.

Protocol 1: Homogeneous Time-Resolved Fluorescence (HTRF) JAK2 Kinase Assay

This assay measures the direct enzymatic inhibition of recombinant JAK2. HTRF is chosen over standard luminescence due to its resistance to compound auto-fluorescence interference.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.0, 5 mM MgCl₂, 1 mM DTT, 0.01% Brij-35). Validation check: Ensure DTT is added fresh to prevent enzyme oxidation.

  • Enzyme/Substrate Mix: Dilute recombinant JAK2 kinase domain and biotinylated tyrosine kinase substrate to 2X final concentration in Kinase Buffer.

  • Compound Titration: Prepare a 10-point, 3-fold serial dilution of Compounds A, B, and C in 100% DMSO. Transfer 100 nL of each to a 384-well low-volume plate using an acoustic dispenser (e.g., Echo 550). Control: Include DMSO-only wells (Max activity) and Staurosporine reference wells (Min activity).

  • Reaction Initiation: Add 5 µL of the Enzyme/Substrate mix to the plate. Incubate for 15 minutes at room temperature to allow pre-binding of the aminopyridine hinge-binders.

  • ATP Addition: Add 5 µL of ATP solution (at the predetermined Km​ of 15 µM) to initiate the reaction. Incubate for 60 minutes.

  • Detection: Add 10 µL of HTRF detection buffer containing Eu³⁺-cryptate-labeled anti-phosphotyrosine antibody and Streptavidin-XL665. Incubate for 1 hour.

  • Readout: Read the plate on a TR-FRET compatible microplate reader (Excitation: 320 nm; Emission: 615 nm and 665 nm). Calculate the 665/615 ratio.

Protocol 2: HEL92.1.7 Cell Viability Assay (CellTiter-Glo)

This assay translates biochemical potency into cellular efficacy using an erythroleukemia cell line driven by constitutively active JAK2 (JAK2 V617F mutation) [2].

Step-by-Step Methodology:

  • Cell Seeding: Harvest HEL92.1.7 cells in logarithmic growth phase. Seed at 5,000 cells/well in 90 µL of RPMI-1640 supplemented with 10% FBS in a 96-well opaque white plate. Validation check: Cell viability prior to seeding must be >95% via Trypan Blue exclusion.

  • Compound Treatment: Dilute compounds in culture media to 10X final concentration. Add 10 µL of the diluted compounds to the cells. Final DMSO concentration must not exceed 0.1%.

  • Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO₂ humidified incubator.

  • Luminescence Detection: Equilibrate plates to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo reagent to each well. Shake on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Analysis: Record luminescence. Normalize data against the DMSO control (100% viability) and media-only background (0% viability). Generate IC₅₀ curves using a 4-parameter logistic non-linear regression model.

References

  • Semantic Scholar. "Discovery of 5-Phenoxy-2-aminopyridine Derivatives as Potent and Selective Irreversible Inhibitors of Bruton's Tyrosine Kinase." MDPI, 2020. Available at:[Link]

  • Spandidos Publications. "Characterization of the aminopyridine derivative KRC-180 as a JAK2 inhibitor." International Journal of Oncology, 2017. Available at:[Link]

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 5-Bromo-2-ethylpyridin-4-amine

As researchers and developers in the pharmaceutical and chemical industries, our work with novel compounds like 5-Bromo-2-ethylpyridin-4-amine is critical for innovation. However, with great innovation comes the profound...

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Author: BenchChem Technical Support Team. Date: April 2026

As researchers and developers in the pharmaceutical and chemical industries, our work with novel compounds like 5-Bromo-2-ethylpyridin-4-amine is critical for innovation. However, with great innovation comes the profound responsibility of ensuring safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper handling and disposal of 5-Bromo-2-ethylpyridin-4-amine, grounded in established safety principles and regulatory standards. The procedures outlined here are designed to be a self-validating system, ensuring that every step, from the lab bench to final disposal, is conducted with the utmost regard for personal safety and environmental integrity.

Hazard Profile and Chemical Characteristics

Understanding the inherent risks of a substance is the foundation of its safe handling. 5-Bromo-2-ethylpyridin-4-amine is a halogenated pyridine derivative. While specific toxicological data for this exact compound is limited, the known hazards of related aminopyridines and brominated aromatic compounds provide a strong basis for a cautious approach.

The primary hazards are associated with its potential for acute toxicity if ingested, inhaled, or absorbed through the skin, and its classification as a skin and eye irritant.[1][2][3] The pyridine ring itself is a basis for environmental and health concern, with pyridine-containing wastes often classified as hazardous.[4][5]

Table 1: Key Chemical and Safety Data

Property Value / Information Source
IUPAC Name 5-bromo-2-ethylpyridin-4-amine N/A
Molecular Formula C₇H₉BrN₂ Inferred
Molecular Weight 201.07 g/mol Inferred
Known Hazards Acute Toxicity (Oral, Dermal); Skin Irritation (Category 2); Serious Eye Irritation/Damage (Category 2).[1][6][7] NextSDS, Fisher Scientific
Incompatibilities Strong oxidizing agents, strong acids (especially nitric acid).[2][8] Thermo Fisher Scientific, WSU

| Hazardous Decomposition | Combustion may produce carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen bromide gas.[9][10] | Thermo Fisher Scientific, TCI America |

Mandatory Personal Protective Equipment (PPE)

A multi-layered PPE strategy is essential to prevent exposure. The rationale is to create a complete barrier between the researcher and the chemical, acknowledging the risks of dermal absorption and eye contact.

  • Hand Protection : Wear double-layered nitrile gloves. If prolonged contact is anticipated, switch to butyl rubber gloves, which offer superior resistance to many halogenated organic compounds.[8] Always inspect gloves for tears or punctures before use.

  • Eye and Face Protection : Chemical safety goggles are mandatory at all times. If there is a splash risk, a full-face shield should be worn over the goggles.[2]

  • Body Protection : A fully buttoned, long-sleeved laboratory coat is required. For operations with a higher risk of spillage, a chemically resistant apron should be worn over the lab coat.[11]

  • Work Area : All handling of 5-Bromo-2-ethylpyridin-4-amine, including weighing and solution preparation, must be conducted within a properly functioning and certified chemical fume hood to prevent inhalation of any dust or aerosols.[8]

Spill Management Protocol

Accidents can happen, but a prepared response minimizes risk. The procedure differentiates between minor and major spills to ensure a proportional and safe reaction.

For Minor Spills (manageable by trained personnel):

  • Alert & Isolate : Immediately alert colleagues in the vicinity. Restrict access to the spill area.

  • Don PPE : Ensure you are wearing the full PPE described in Section 2.

  • Absorb : Cover the spill with an inert absorbent material such as vermiculite, dry sand, or a commercial chemical absorbent.[8][11] Do not use combustible materials like paper towels as the primary absorbent.

  • Collect : Carefully sweep or scoop the absorbed material into a designated, sealable, and clearly labeled hazardous waste container.[12]

  • Decontaminate : Clean the spill area with a detergent solution, followed by a water rinse. All cleaning materials must also be disposed of as hazardous waste.

For Major Spills (large volume, outside of a fume hood, or unmanageable):

  • Evacuate : Immediately evacuate the laboratory, securing the area by closing the doors.

  • Alert : Activate the nearest fire alarm and notify your institution's Environmental Health & Safety (EHS) department or emergency response team.[8]

  • Do Not Attempt to Clean : Await the arrival of trained emergency responders. Provide them with the Safety Data Sheet (SDS) for the compound or related substances upon their arrival.

Waste Segregation and Collection: A Critical Step

Proper segregation is paramount to prevent dangerous chemical reactions and to ensure compliant disposal. Halogenated organic compounds require specific disposal streams.

  • Designated Waste Container : All waste contaminated with 5-Bromo-2-ethylpyridin-4-amine (solid residues, contaminated PPE, absorbent materials) must be collected in a dedicated "Halogenated Organic Waste" container.[13]

  • Container Specifications : The container must be made of a compatible material (e.g., high-density polyethylene), be in good condition, and have a secure, vapor-tight screw-top lid.[8][13]

  • Labeling : The waste container must be labeled with a "Hazardous Waste" tag the moment the first drop of waste is added.[8][13] The label must clearly state "Halogenated Organic Waste" and list "5-Bromo-2-ethylpyridin-4-amine" as a primary constituent. All components of a mixture must be listed.[13]

  • Storage : Store the sealed waste container in a cool, dry, well-ventilated secondary containment bin away from incompatible materials.[8][13]

Approved Disposal Procedures

Under no circumstances should 5-Bromo-2-ethylpyridin-4-amine or its waste be disposed of down the drain or in regular trash.[13][14] This compound is classified as a halogenated pyridine, and its disposal is regulated.

The only acceptable method of disposal is through a licensed hazardous waste management company.

Step-by-Step Disposal Workflow:

  • Waste Accumulation : Collect waste in the properly segregated and labeled container as described in Section 4.

  • Container Closure : Once the container is full (up to 90% capacity to allow for expansion) or is no longer in use, securely seal the lid.

  • Request Pickup : Arrange for a chemical waste pickup through your institution's EHS department. Follow their specific procedures for scheduling a collection.[8]

  • Licensed Disposal : The EHS department will transfer the waste to a licensed facility. The standard and required method for destroying this type of waste is high-temperature incineration (820°–1,600°C).[15] This process is necessary to ensure the complete destruction of the halogenated organic compound, preventing the formation of toxic byproducts like dioxins. The U.S. Environmental Protection Agency (EPA) mandates specific handling for halogenated pyridines, which may include chemical destruction followed by carbon adsorption to ensure complete removal.[16]

Below is a diagram illustrating the decision-making workflow for the disposal process.

G cluster_0 On-Site Waste Management cluster_1 Off-Site Professional Disposal Generate Generate Waste (e.g., residue, contaminated PPE) Container Is Halogenated Waste Container Available & Labeled? Generate->Container Collect Collect Waste in Designated Container Container->Collect Yes Obtain Obtain & Label New Waste Container Container->Obtain No Full Container Full or No Longer in Use? Collect->Full Full->Collect No Seal Securely Seal Container & Finalize Label Full->Seal Yes Store Store in Secondary Containment (Ventilated Area) Seal->Store Request Request EHS Pickup Store->Request EHS EHS Collects Waste Request->EHS Obtain->Collect Transport Transport to Licensed Hazardous Waste Facility EHS->Transport Dispose Final Disposal via High-Temperature Incineration Transport->Dispose

Caption: Waste Disposal Workflow for 5-Bromo-2-ethylpyridin-4-amine.

References

  • eCFR :: 40 CFR 721.8675 -- Halogenated pyridines. Code of Federal Regulations. [Link]

  • PubChem Compound Summary for CID 66303255, 5-Bromo-2-ethylpyrimidin-4-amine. National Center for Biotechnology Information. [Link]

  • 5-bromo-2-(pyridin-4-yl)pyrimidin-4-amine Safety Information. NextSDS. [Link]

  • 5-bromo-N-ethylpyridin-2-amine Safety Information. NextSDS. [Link]

  • Regulations and Guidelines Applicable to Pyridine. National Center for Biotechnology Information. [Link]

  • Pyridine Standard Operating Procedure. Washington State University. [Link]

  • Guidelines for the Disposal of Small Quantities of Unused Pesticides. U.S. Environmental Protection Agency. [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure. University of Nevada, Reno. [Link]

  • 5-BROMO-4-METHYLPYRIDIN-2-AMINE | CAS 98198-48-2. Matrix Fine Chemicals. [Link]

  • Toxicological Profile for Pyridine. Agency for Toxic Substances and Disease Registry (ATSDR). [Link]

  • PubChem Compound Summary for CID 13979736, 5-Bromo-2-ethylpyridine. National Center for Biotechnology Information. [Link]

  • Safety Data Sheet - 5-bromo-2-nitropyridine. Jubilant Ingrevia Limited. [Link]

  • EPA HAZARDOUS WASTE CODES. U.S. Environmental Protection Agency. [Link]

  • 5-Bromo-2-Deoxyuridine (BrdU) Administration, Handling & Disposal SOP. University of Wyoming. [Link]

  • Hazardous Substance Fact Sheet - Pyridine. New Jersey Department of Health. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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